molecular formula C16H19ClN2S B1293592 Fenethazine hydrochloride CAS No. 5934-20-3

Fenethazine hydrochloride

Numéro de catalogue: B1293592
Numéro CAS: 5934-20-3
Poids moléculaire: 306.9 g/mol
Clé InChI: CKIPCLCBYTWUEZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fenethazine hydrochloride (CAS 5934-20-3) is an organic compound belonging to the phenothiazine class of first-generation antihistamines. It is historically significant as a precursor in the development of later, more widely used phenothiazine derivatives such as promethazine and chlorpromazine . As a research chemical, its primary value lies in its role in studying the structure-activity relationships of phenothiazine compounds and the evolution of antihistaminergic and potential antidopaminergic agents . The mechanism of action for fenethazine is understood to be primarily antagonism of the histamine H1 receptor, which is characteristic of its class . Researchers investigating the history of neuropsychopharmacology, the development of anti-allergy and antiemetic medications, or the biochemical properties of phenothiazines may find this compound of interest. Fenethazine hydrochloride is provided For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N,N-dimethyl-2-phenothiazin-10-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S.ClH/c1-17(2)11-12-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18;/h3-10H,11-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIPCLCBYTWUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208088
Record name Fenethazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5934-20-3
Record name Fenethazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5934-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenethazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005934203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etizin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54546
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fenethazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyl-10H-phenothiazine-10-ethylamine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.168
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENETHAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/225AVG0161
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Fenethazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Fenethazine hydrochloride is a first-generation antihistamine of the phenothiazine chemical class, recognized for its therapeutic effects in allergic conditions.[1][2][3][4] This guide provides a detailed examination of its molecular mechanism of action for researchers and drug development professionals. The primary therapeutic action of fenethazine is mediated through its potent antagonism of the histamine H1 receptor. Critically, it functions not as a simple neutral antagonist but as an inverse agonist, stabilizing the inactive conformation of the H1 receptor to reduce both basal and histamine-induced activity.[5] Like other first-generation phenothiazines, its clinical profile is characterized by a lack of receptor selectivity. Fenethazine also exhibits significant off-target activity, notably as an antagonist at muscarinic acetylcholine, dopamine D2, and α-adrenergic receptors.[6][7][8][9] These secondary activities are responsible for its characteristic side-effect profile, including sedation, dry mouth, and potential extrapyramidal symptoms.[10][11] Understanding this multifaceted pharmacology is crucial for its appropriate clinical application and for the development of more selective future therapeutics.

Section 1: Core Pharmacological Profile

Fenethazine, chemically N,N-Dimethyl-2-phenothiazin-10-ylethanamine, is a derivative of the tricyclic phenothiazine nucleus.[1] This core structure is shared by a broad class of neuroleptic and antihistaminic drugs.[12][13] The specific substitutions on the phenothiazine ring and the nature of the aminoalkyl side chain dictate the compound's primary pharmacological activity and receptor selectivity.[1] For fenethazine, the two-carbon chain separating the tricyclic system from the terminal dimethylamino group enhances its potent antihistaminic and anticholinergic properties.[14]

Section 2: Primary Mechanism of Action: Histamine H1 Receptor Inverse Agonism

The principal therapeutic effect of fenethazine stems from its interaction with the histamine H1 receptor, a G-protein coupled receptor (GPCR) integral to the allergic and inflammatory response.[3][5]

The Gq/11 Signaling Cascade

The histamine H1 receptor is canonically coupled to the Gq/11 family of G-proteins.[5] Upon binding of the endogenous agonist, histamine, the receptor undergoes a conformational change that activates Gq/11. This initiates a well-defined intracellular signaling cascade:

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.[15]

  • PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15]

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol.[15][16]

  • Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca²⁺, activates Protein Kinase C, which proceeds to phosphorylate a multitude of downstream protein targets.[15]

This cascade ultimately leads to the physiological hallmarks of an allergic response, such as smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory mediators.[3][17]

Fenethazine as an Inverse Agonist

First-generation antihistamines like fenethazine are not merely competitive blockers of the histamine binding site. They are more accurately classified as inverse agonists.[5] GPCRs can exist in an equilibrium between an inactive (R) and an active (R) conformation, with some level of basal, agonist-independent signaling occurring from the R state. Fenethazine preferentially binds to and stabilizes the inactive (R) conformation of the H1 receptor.[5] This action has two consequences:

  • It competitively inhibits the binding of histamine, preventing the agonist-induced shift toward the active state.

  • It actively reduces the basal, constitutive activity of the receptor population by shifting the conformational equilibrium away from the R* state.

This dual action effectively suppresses the H1-mediated signaling pathway, leading to the attenuation of allergic symptoms.[3][5]

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor (GPCR) Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Response Cellular Response (e.g., Inflammation, Contraction) PKC->Response Leads to Histamine Histamine Histamine->H1R Activates Fenethazine Fenethazine Fenethazine->H1R Inhibits (Inverse Agonist)

Caption: Fenethazine acts as an inverse agonist at the H1 receptor, inhibiting Gq/11 signaling.

Section 3: Secondary Pharmacological Targets

The clinical profile of fenethazine is significantly influenced by its interactions with other receptor systems.

  • Anticholinergic Activity: Fenethazine is a potent antagonist of muscarinic acetylcholine receptors (mAChRs).[7][8][14] This blockade of the parasympathetic nervous system is responsible for common side effects such as dry mouth, blurred vision, urinary retention, and constipation.[10][18][19]

  • Dopamine D2 Receptor Antagonism: As a phenothiazine, fenethazine possesses an affinity for dopamine D2 receptors, though specific quantitative binding data is limited.[6][20] This activity is weaker than that of typical antipsychotic phenothiazines like chlorpromazine but contributes to its sedative and antiemetic effects.[8][11][20] At higher doses, this D2 blockade can potentially lead to extrapyramidal side effects.

  • α-Adrenergic Receptor Blockade: The drug exhibits low to moderate antagonist activity at α-adrenergic receptors.[6][9] This action can interfere with sympathetic nervous system tone, potentially leading to adverse cardiovascular effects such as orthostatic hypotension.[10]

Section 4: Pharmacological Data Summary

Due to the limited availability of specific quantitative data for fenethazine, this table includes data from closely related and well-studied phenothiazine antihistamines, such as promethazine, to provide a representative pharmacological profile.

Receptor TargetBinding Affinity (Kᵢ)Functional ActivityAssociated Clinical Effects
Histamine H1 ~1-5 nM (estimated from analogs)Inverse Agonist[5]Antiallergic, Sedation[3][21]
Muscarinic (M1-M5) Moderate AffinityAntagonist[6][14]Dry mouth, blurred vision, urinary retention[8][10][18]
Dopamine D2 Low to Moderate Affinity[6]Antagonist[20]Sedation, Antiemetic, Potential EPS[8][11]
α-Adrenergic (α1, α2) Low to Moderate Affinity[6]AntagonistHypotension, Dizziness[9][10]

Section 5: Key Experimental Protocols for Characterization

The validation of fenethazine's mechanism of action relies on a suite of standardized in vitro and ex vivo assays.

In Vitro Histamine H1 Receptor Binding Assay

This assay directly quantifies the binding affinity of a test compound for the H1 receptor. The causality behind this experimental choice is to establish a direct molecular interaction and determine its potency (Kᵢ).

Methodology:

  • Membrane Preparation: Culture HEK293T cells engineered to express the human histamine H1 receptor. Harvest the cells and homogenize them in an ice-cold buffer to prepare a crude membrane fraction containing the receptors.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), the radioligand ([³H]-mepyramine), and serial dilutions of the test compound (fenethazine).[15]

  • Assay Incubation: In a 96-well plate, incubate a constant concentration of [³H]-mepyramine and the membrane preparation with varying concentrations of fenethazine. Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled antagonist like mianserin).[22]

  • Separation: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). These filters are pre-soaked in polyethyleneimine to reduce non-specific binding of the positively charged radioligand to the negatively charged filter.[15] Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a suitable cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of fenethazine that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[1][23]

Binding_Assay_Workflow cluster_incubate cluster_separate cluster_count cluster_analyze prep 1. Preparation incubate 2. Incubation prep->incubate separate 3. Separation incubate->separate count 4. Counting separate->count analyze 5. Data Analysis count->analyze membranes Prepare H1R Membranes mix Incubate Membranes with: - [³H]Mepyramine - Fenethazine (or control) membranes->mix reagents Prepare Radioligand & Test Compound Dilutions reagents->mix filter Rapid Vacuum Filtration (PEI-treated filters) mix->filter wash Wash with Ice-Cold Buffer filter->wash scint Liquid Scintillation Counting wash->scint ic50 Determine IC₅₀ from Competition Curve scint->ic50 ki Calculate Kᵢ using Cheng-Prusoff Equation ic50->ki

Caption: Workflow for the in vitro H1 receptor radioligand binding assay.
Ex Vivo Functional Assay: Guinea Pig Ileum Contraction

This is a classic organ bath experiment that measures the functional antagonism of a compound against histamine-induced smooth muscle contraction. It provides a physiologically relevant measure of potency (pA₂ value).

Methodology:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the segment and suspend it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

  • Equilibration: Allow the tissue to equilibrate under a slight resting tension (e.g., 1 g) for at least 60 minutes.

  • Histamine Dose-Response: Generate a cumulative concentration-response curve for histamine to establish the baseline contractile response.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a known concentration of fenethazine to the organ bath and incubate for a set period (e.g., 30-60 minutes).

  • Repeat Dose-Response: In the continued presence of fenethazine, repeat the cumulative histamine concentration-response curve. The curve should be shifted to the right.

  • Data Analysis: Repeat steps 4 and 5 with several different concentrations of fenethazine. The magnitude of the rightward shift in the histamine dose-response curve is used to calculate the antagonist's potency, often expressed as a pA₂ value via a Schild plot. A linear Schild plot with a slope of 1 is indicative of competitive antagonism.[1]

Section 6: Conclusion

The mechanism of action of fenethazine hydrochloride is multifaceted, defined by its primary role as a potent inverse agonist at the histamine H1 receptor and significant antagonist activity at muscarinic, dopaminergic, and adrenergic receptors. Its therapeutic efficacy in allergic disorders is a direct result of its ability to suppress the Gq/11 signaling pathway downstream of the H1 receptor. However, its engagement with secondary targets is inseparable from its clinical profile, contributing to both useful antiemetic and sedative properties and a range of undesirable side effects. A thorough understanding of this complex pharmacology, validated through established in vitro and ex vivo protocols, is essential for the rational use of fenethazine and the development of next-generation therapeutics with improved receptor selectivity and safety profiles.

References

  • Benchchem. Fenethazine's Mechanism of Action on H1 Receptors: An In-depth Technical Guide.
  • Benchchem. An In-Depth Technical Guide on the Structure-Activity Relationship of Fenethazine.
  • Lieb, S. et al. (2016). Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. PubMed.
  • Benchchem. Fenethazine: A Versatile Tool for Interrogating Histamine H1 Receptor Signaling.
  • MedChemExpress. Fenethazine (Phenethazine) | Histamine Receptor Inhibitor.
  • Benchchem. Application Notes and Protocols for In Vitro Histamine H1 Receptor Binding Assays Using Buclizine.
  • Benchchem. Application Notes and Protocols for Tripelennamine Receptor Binding Assay.
  • Pharma E-Tutor. (2019). 5 important actions of Phenothiazines. YouTube.
  • Hou, Y. et al. (2019). Phenothiazine antipsychotics exhibit dual properties in pseudo-allergic reactions: Activating MRGPRX2 and inhibiting the H1 receptor. Nicoya Lifesciences.
  • Benchchem. A Comparative Analysis of Phenothiazine Antagonism at the Dopamine D2 Receptor: Chlorpromazine vs. Fenethazine.
  • ResearchGate. Phenothiazines and Histamine H1 Receptors.
  • Brown, H. et al. (2022). Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. Cureus.
  • Elks, J. (2014). The Dictionary of Drugs: Chemical Data: Chemical Data, Structures and Bibliographies. Springer.
  • SMPDB. Fenethazine H1-Antihistamine Action.
  • Ban, T. A., & St. Jean, A. (1964). The effect of phenothiazines on the electrocardiogram. Canadian Medical Association Journal.
  • Alvarez-Mena, S. C., & Frank, M. J. (1975). Phenothiazines and the electrocardiogram. Postgraduate Medical Journal.
  • Veterinary Pharmacology. (2022). Phenothiazines | Anesthesiology | Lecture 08. YouTube.
  • Benchchem. A Comparative Analysis of the Anticholinergic Activity of Fenethazine and Atropine.
  • Ramachandran, U. et al. (1989). Synthesis of some phenothiazine derivatives as potential affinity ligands for the central dopamine receptors. Journal of Medicinal Chemistry.
  • Asr, R. et al. (2023). Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medications. ChemRxiv.
  • Akaike, A. et al. (1982). Electrophysiological and biochemical studies on enhancement of desensitization by phenothiazine neuroleptics. Molecular Pharmacology.
  • Wikipedia. Fenethazine.
  • Innoprot. Histamine H1 Receptor Assay.
  • de Graaf, C. et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry.
  • DeRuiter, J. (2001). Histamine H1-Receptor Antagonists: Antihistaminic Agents. Principles of Drug Action 2.
  • Alexander, C. S., & Nino, A. (1965). Electrocardiographic changes induced by phenothiazine drugs. American Heart Journal.
  • National Center for Biotechnology Information. Fenethazine. PubChem Compound Database.
  • Agitated, I. et al. (2023). Anticholinergic Medications. StatPearls.
  • NHS Scotland. Anticholinergics. Right Decisions.
  • Hu, M. et al. (2024). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. Frontiers in Pharmacology.
  • ResearchGate. "Nonsedating" H 1 -receptor antagonists.
  • Mocking, T. A. M. et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega.
  • RealLifePharmacology. (2024). Promethazine (Phenergan) Pharmacology Podcast. YouTube.

Sources

Fenethazine hydrochloride pharmacological profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profile of Fenethazine Hydrochloride

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

Fenethazine hydrochloride is a first-generation antihistamine belonging to the phenothiazine chemical class. While structurally related to antipsychotic phenothiazines, its distinct configuration confers a pharmacological profile dominated by potent histamine H1 receptor antagonism. This guide provides a comprehensive analysis of the molecular interactions, signaling pathways, and pharmacokinetic properties of Fenethazine. We delve into its primary mechanism of action as an H1 receptor inverse agonist, explore its secondary off-target activities at muscarinic, adrenergic, and dopaminergic receptors, and contextualize these interactions within its therapeutic applications and adverse effect profile. This document synthesizes current knowledge, outlines detailed experimental protocols for its characterization, and identifies critical gaps in the publicly available data, offering a foundational resource for professionals in pharmacology and drug development.

Introduction and Chemical Identity

Fenethazine (N,N-dimethyl-2-phenothiazin-10-ylethanamine), available as a hydrochloride salt, is a heterocyclic compound characterized by the three-ring phenothiazine nucleus.[1][2] It was developed from phenbenzamine and served as a precursor in the development of other critical phenothiazines, including promethazine and the landmark antipsychotic, chlorpromazine.[3][4] Unlike antipsychotic phenothiazines such as chlorpromazine, which have a chlorine substitution on the ring and a longer side chain, Fenethazine's structure features a branched ethylamine side chain. This modification is thought to be responsible for its significantly reduced dopamine D2 receptor antagonism and its pronounced antihistaminic activity.[5] Its primary clinical applications are rooted in its ability to alleviate the symptoms of allergic reactions, such as urticaria, allergic rhinitis, and insect bites.[1][6]

Table 1: Chemical and Physical Properties of Fenethazine Hydrochloride

PropertyValueSource(s)
IUPAC Name N,N-dimethyl-2-phenothiazin-10-ylethanamine;hydrochloride[2]
Molecular Formula C₁₆H₁₉ClN₂S[2]
Molecular Weight 306.9 g/mol [2]
CAS Number 5934-20-3[2]
Appearance White to off-white crystalline powder[7][8]
Solubility Soluble in water, ethanol, methanol, and chloroform[5][7]
Chemical Class Phenothiazine[3][9]

Pharmacodynamics: Receptor Interactions and Mechanism of Action

The clinical effects of Fenethazine are a direct consequence of its interaction with multiple G-protein coupled receptors (GPCRs). Its therapeutic efficacy is derived from potent antagonism at the histamine H1 receptor, while its side-effect profile is largely attributable to off-target binding at other receptors.

Primary Mechanism: Histamine H1 Receptor Inverse Agonism

Fenethazine's principal pharmacological action is the competitive inhibition of the histamine H1 receptor.[1][10] Modern understanding of GPCR pharmacology suggests that Fenethazine, like many other first-generation antihistamines, functions not as a simple neutral antagonist but as an inverse agonist .[11] This means it preferentially binds to and stabilizes the inactive conformation of the H1 receptor, reducing its basal, ligand-independent activity. This mechanism effectively suppresses the downstream signaling cascade initiated by histamine.[11]

Upon activation by histamine, the H1 receptor couples to the Gq/11 family of G-proteins. This triggers the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade culminates in the physiological responses associated with allergy and inflammation, such as smooth muscle contraction and increased vascular permeability.[11] Fenethazine blocks this entire sequence by preventing the initial Gq/11 activation.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R_inactive H1 Receptor (Inactive) H1R_active H1 Receptor (Active) Gq11 Gq/11 H1R_active->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular [Ca²⁺] IP3->Ca_release Induces PKC PKC DAG->PKC Activates Response Allergic Response (e.g., Inflammation, Smooth Muscle Contraction) Ca_release->Response Leads to PKC->Response Leads to Histamine Histamine Histamine->H1R_inactive Binds & Activates Fenethazine Fenethazine (Inverse Agonist) Fenethazine->H1R_inactive Binds & Stabilizes

Figure 1: H1 Receptor Signaling and Fenethazine's inhibitory mechanism.
Structure-Activity Relationship (SAR) of Phenothiazine Antihistamines

The antihistaminic activity of Fenethazine is governed by key structural motifs common to its class[1]:

  • Phenothiazine Tricyclic System: This non-coplanar, three-ring nucleus is the essential pharmacophore for H1-receptor interaction.[1]

  • Alkyl Side Chain: A two-to-three-carbon chain separating the tricyclic system from the terminal amine is optimal for activity.

  • Terminal Tertiary Amine: A basic tertiary amine is crucial for a strong ionic interaction with an acidic residue (e.g., aspartate) within the H1 receptor's binding pocket.[1]

Secondary Pharmacological Actions (Off-Target Profile)

The characteristic side effects of first-generation antihistamines, particularly sedation and anticholinergic symptoms, are due to their lack of receptor selectivity. Fenethazine's lipophilic nature allows it to readily cross the blood-brain barrier, leading to interactions with various central nervous system receptors.[7]

  • Muscarinic Acetylcholine Receptors: Antagonism at M1-M5 receptors is responsible for the classic anticholinergic side effects: dry mouth, urinary retention, blurred vision, and constipation.[10][12]

  • Dopamine D2 Receptors: Fenethazine exhibits weak antagonist activity at D2 receptors, significantly less potent than its antipsychotic relatives like chlorpromazine.[5][13] This action contributes to its antiemetic properties by blocking D2 receptors in the chemoreceptor trigger zone of the medulla.[12][14] However, it is generally insufficient to produce significant extrapyramidal symptoms at typical therapeutic doses.

  • α-Adrenergic Receptors: Blockade of α1-adrenergic receptors can lead to vasodilation, resulting in orthostatic hypotension, dizziness, and reflex tachycardia.[7][15]

Receptor_Profile cluster_effects Clinical & Adverse Effects Fenethazine Fenethazine H1 H1 Fenethazine->H1 High Affinity (Inverse Agonist) M1_M5 Muscarinic (M1-M5) Fenethazine->M1_M5 Moderate Affinity (Antagonist) D2 Dopamine (D2) Fenethazine->D2 Low Affinity (Antagonist) Alpha1 α1-Adrenergic Fenethazine->Alpha1 Low to Moderate Affinity (Antagonist) Antihistamine Antiallergic Effect (Therapeutic) H1->Antihistamine Anticholinergic Dry Mouth, Sedation, Urinary Retention M1_M5->Anticholinergic Antiemetic Antiemetic Effect D2->Antiemetic Hypotension Orthostatic Hypotension, Dizziness Alpha1->Hypotension

Figure 2: Multi-receptor binding profile of Fenethazine.
Quantitative Receptor Affinity

Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Representative Phenothiazines

CompoundHistamine H1Dopamine D2Muscarinic (Mixed)α1-Adrenergic
Fenethazine Data not available Low affinity (estimated) [7]Moderate affinity (estimated) [7]Low to Moderate (estimated) [7]
Promethazine 0.33 [11]~200~20~20
Chlorpromazine 3.0 [11]~1-10 [13]~15~10
Thioridazine High Affinity[11]~10~10~10

Note: Data for Promethazine, Chlorpromazine, and Thioridazine are compiled from various sources for comparative purposes. The profile for Fenethazine is a qualitative estimation based on its known pharmacology within the phenothiazine class.[7] Empirical determination is advised.

Pharmacokinetics: ADME Profile

Detailed pharmacokinetic studies specifically for Fenethazine are limited. The following profile is largely inferred from the known properties of first-generation phenothiazine antihistamines.[5][7]

  • Absorption: As a lipophilic compound, Fenethazine is expected to be well-absorbed from the gastrointestinal tract following oral administration.[5] Clinical effects are typically observed within 20-30 minutes.[5]

  • Distribution: Its high lipophilicity facilitates extensive distribution throughout the body, including significant penetration across the blood-brain barrier, which is responsible for its central nervous system effects like sedation.[7]

  • Metabolism: Fenethazine is presumed to undergo extensive hepatic metabolism, primarily through the cytochrome P450 (CYP450) enzyme system. Common metabolic pathways for phenothiazines include N-demethylation, S-oxidation, and ring hydroxylation followed by glucuronidation.

  • Excretion: Metabolites are primarily excreted in the urine. The elimination half-life is expected to be in the range of other first-generation antihistamines, typically lasting 4 to 6 hours, though effects may persist longer.[5]

Table 3: Summary of Expected Pharmacokinetic Properties for Fenethazine

ParameterExpected Value/CharacteristicRationale
Bioavailability Moderate to HighGood oral absorption typical for lipophilic amines.
Protein Binding High (>90%)Characteristic of the phenothiazine class.
Volume of Distribution (Vd) LargeExtensive tissue distribution due to high lipophilicity.
CNS Penetration HighLipophilic nature allows crossing of the blood-brain barrier.[7]
Metabolism Extensive Hepatic (CYP450)Primary route of elimination for phenothiazines.
Elimination Half-life (t½) 4 - 12 hoursIn line with other first-generation antihistamines.[5]

Experimental Protocols for Pharmacological Characterization

To address the gaps in quantitative data, the following standard, self-validating protocols are essential for characterizing the pharmacological profile of Fenethazine or its novel derivatives.

Protocol 1: In Vitro Histamine H1 Receptor Radioligand Binding Assay

This assay directly quantifies the binding affinity (Ki) of a test compound for the H1 receptor.

  • Objective: To determine the inhibition constant (Ki) of Fenethazine at the human H1 receptor.

  • Principle: A competitive binding assay where the test compound displaces a known high-affinity radiolabeled H1 antagonist (e.g., [³H]-mepyramine) from receptors in a membrane preparation. The concentration of test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is then used to calculate the Ki.[1][11]

  • Methodology:

    • Membrane Preparation: Prepare membranes from HEK293 cells stably transfected with the human H1 receptor gene. Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend in assay buffer.

    • Assay Setup: In a 96-well plate, add a constant concentration of [³H]-mepyramine (~1 nM), the membrane preparation, and varying concentrations of Fenethazine (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Separation: Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of Fenethazine. Use non-linear regression (sigmoidal dose-response) to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Binding_Assay_Workflow start Start prep Prepare Membranes (HEK293-hH1R) start->prep setup Set up Assay Plate: 1. Membranes 2. [³H]-Mepyramine (Radioligand) 3. Fenethazine (Test Compound) prep->setup incubate Incubate (60 min @ 25°C) setup->incubate filter Rapid Filtration (Separate Bound/Free Ligand) incubate->filter count Scintillation Counting (Measure Radioactivity) filter->count analyze Data Analysis: Calculate IC50 -> Ki count->analyze end End analyze->end

Figure 3: Workflow for an H1 Receptor Radioligand Binding Assay.
Protocol 2: Ex Vivo Guinea Pig Ileum Contraction Assay

This is a classic functional assay to determine the potency of an H1 antagonist.

  • Objective: To determine the antagonist potency (pA2 value) of Fenethazine against histamine-induced smooth muscle contraction.

  • Principle: Histamine causes a dose-dependent contraction of the guinea pig ileum via H1 receptors. An antagonist will cause a rightward shift in the histamine concentration-response curve.[1]

  • Methodology:

    • Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

    • Baseline: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for 60 minutes.

    • Control Curve: Generate a cumulative concentration-response curve for histamine (e.g., 10⁻⁹ M to 10⁻⁴ M).

    • Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of Fenethazine for 20-30 minutes.

    • Test Curve: Repeat the cumulative histamine concentration-response curve in the presence of Fenethazine.

    • Data Analysis: Repeat steps 4 and 5 with at least three different concentrations of Fenethazine. Perform a Schild regression analysis by plotting the log(dose ratio - 1) against the log molar concentration of the antagonist. The x-intercept of the regression line provides the pA2 value, a measure of antagonist potency.[1]

Summary and Future Directions

Fenethazine hydrochloride is a classic first-generation phenothiazine antihistamine whose pharmacological activity is primarily driven by high-affinity inverse agonism at the histamine H1 receptor. Its well-documented sedative, antiemetic, and anticholinergic side effects are a direct result of its multi-receptor binding profile and its ability to penetrate the central nervous system.

A significant gap exists in the public domain regarding specific, quantitative pharmacological and pharmacokinetic data for Fenethazine itself. While its profile can be reasonably inferred from related compounds, future research should prioritize:

  • Comprehensive Receptor Screening: Determining the Ki values of Fenethazine against a broad panel of GPCRs, ion channels, and transporters to quantitatively define its selectivity.

  • Detailed ADME Studies: Characterizing its metabolic pathways, identifying key CYP450 enzymes involved, and conducting formal pharmacokinetic studies to determine parameters like bioavailability, half-life, and volume of distribution in preclinical models.

  • Head-to-Head Functional Assays: Directly comparing the functional potency of Fenethazine to other first- and second-generation antihistamines in a range of in vitro and in vivo models.

Such studies are crucial for fully understanding the compound's therapeutic window and for providing a robust data package for any future drug development efforts involving novel phenothiazine derivatives.

References

  • NPS MedicineWise. (n.d.). Fenezine. Retrieved from NPS MedicineWise. [Link]

  • Montanaro, N., et al. (n.d.). Excited-state properties and in vitro phototoxicity studies of three phenothiazine derivatives. Retrieved from researchgate.net. [Link]

  • Arnt, J. (2025). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Retrieved from researchgate.net. [Link]

  • ResearchGate. (n.d.). Synthetic protocol for phenothiazine derivatives. Retrieved from ResearchGate. [Link]

  • ACS Omega. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. Retrieved from ACS Publications. [Link]

  • PubMed Central. (n.d.). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. Retrieved from PubMed Central. [Link]

  • Wikipedia. (n.d.). Fenethazine. Retrieved from Wikipedia. [Link]

  • MDPI. (n.d.). Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets. Retrieved from MDPI. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. Retrieved from Taylor & Francis Online. [Link]

  • PubMed Central. (n.d.). From antipsychotic to anti-schizophrenia drugs: role of animal models. Retrieved from PubMed Central. [Link]

  • PubMed. (2022). Animal models for the evaluation of antipsychotic agents. Retrieved from PubMed. [Link]

  • myDr.com.au. (n.d.). FENEZINE. Retrieved from myDr.com.au. [Link]

  • PubChem. (n.d.). Fenethazine hydrochloride. Retrieved from PubChem. [Link]

  • Wikipedia. (n.d.). Fenethazine. Retrieved from Wikipedia. [Link]

  • ResearchGate. (n.d.). Phenothiazines and Histamine H1 Receptors. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). Fenethazine. Retrieved from PubChem. [Link]

  • PubMed Central. (n.d.). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Retrieved from PubMed Central. [Link]

  • PubMed. (n.d.). Antagonism of central histamine H1 receptors by antipsychotic drugs. Retrieved from PubMed. [Link]

  • MDPI. (2024). Clinical Pharmacokinetics of Fexofenadine: A Systematic Review. Retrieved from MDPI. [Link]

  • DeRuiter, J. (2001). HISTAMINE H1-RECEPTOR ANTAGONISTS: ANTIHISTAMINIC AGENTS. Retrieved from auburn.edu. [Link]

  • ReelDx. (2024). Promethazine (Phenergan) Pharmacology Podcast. Retrieved from YouTube. [Link]

  • Drug Central. (n.d.). fenethazine. Retrieved from Drug Central. [Link]

  • StatPearls - NCBI Bookshelf. (n.d.). Phenothiazine. Retrieved from NCBI. [Link]

  • Annals of Palliative Medicine. (n.d.). Dopamine receptor antagonists. Retrieved from Annals of Palliative Medicine. [Link]

  • Wikipedia. (n.d.). Dopamine antagonist. Retrieved from Wikipedia. [Link]

  • U.S. Food and Drug Administration. (n.d.). Phenergan. Retrieved from FDA. [Link]

  • RxList. (n.d.). Phenergan (Promethazine): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from RxList. [Link]

  • StatPearls - NCBI Bookshelf. (2024). Promethazine. Retrieved from NCBI. [Link]

Sources

The Structural Ballet of Fenethazine Hydrochloride: A Deep Dive into its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

[City, State] – [Date] – Fenethazine hydrochloride, a first-generation phenothiazine antihistamine, represents a classic example of how subtle modifications to a core chemical scaffold can profoundly influence pharmacological activity. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of fenethazine, delving into the molecular intricacies that govern its interaction with biological targets, primarily the histamine H1 receptor and, to a lesser extent, the dopamine D2 receptor. While a notable scarcity of publicly available quantitative binding data for fenethazine itself exists, this guide will leverage comparative data from structurally analogous phenothiazines to illuminate the core principles of its SAR.[1]

The Phenothiazine Core: A Foundation for Diverse Activity

Fenethazine, chemically known as N,N-Dimethyl-2-phenothiazin-10-ylethanamine, is built upon the tricyclic phenothiazine nucleus.[2] This defining feature, composed of two benzene rings fused to a central thiazine ring, is not merely a passive scaffold but an active participant in receptor binding. The non-coplanar, butterfly-like conformation of the phenothiazine ring system is crucial for effective interaction with its primary target, the histamine H1 receptor.[2]

This tricyclic system's inherent lipophilicity allows for penetration of the blood-brain barrier, a characteristic hallmark of first-generation antihistamines that underlies their sedative side effects.

The N-10 Side Chain: Dictating Potency and Selectivity

Attached to the nitrogen atom at position 10 of the phenothiazine core is an alkylamino side chain, a key determinant of both antihistaminic and antipsychotic activity. The nature of this side chain profoundly influences the molecule's interaction with its target receptors.

The "Two-Carbon Rule" for Antihistaminic Activity

For optimal H1 receptor antagonism, a two-carbon (ethylene) chain separating the phenothiazine nitrogen from the terminal amine is generally favored.[2] Fenethazine adheres to this principle with its N,N-dimethyl-ethanamine side chain. Lengthening or shortening this chain typically leads to a decrease in antihistaminic potency.

The "Three-Carbon Rule" for Antipsychotic Activity

In contrast, a three-carbon (propylene) chain is a well-established requirement for significant dopamine D2 receptor antagonism and, consequently, antipsychotic activity. This structural distinction is a primary reason why fenethazine exhibits predominantly antihistaminic effects, while a close analog with a three-carbon chain, chlorpromazine, is a potent antipsychotic.

The Terminal Amine: The Anchor for Receptor Interaction

The terminal tertiary amine group of fenethazine is essential for its biological activity.[2] This basic nitrogen is believed to form a crucial ionic interaction with a key acidic amino acid residue, such as aspartate, within the binding pocket of the H1 receptor.

Modifications to this terminal amine have a significant impact on activity:

  • Tertiary vs. Secondary vs. Primary Amines: Tertiary amines, as seen in fenethazine, generally confer the highest antihistaminic activity. Secondary and primary amines typically exhibit reduced potency.

  • N-Substituents: The nature of the alkyl groups on the terminal nitrogen can influence both potency and selectivity. Small alkyl groups, like the two methyl groups in fenethazine, are well-tolerated.

Ring Substitution: Fine-Tuning the Pharmacological Profile

Substitution on the phenothiazine ring system, particularly at the 2-position, is a critical strategy for modulating pharmacological activity, primarily for enhancing antipsychotic potency. In the case of fenethazine, the absence of a substituent at the 2-position contributes to its relatively low affinity for the D2 receptor compared to its chlorinated analog, chlorpromazine.

Electron-withdrawing groups, such as chlorine or trifluoromethyl, at the 2-position are known to significantly increase D2 receptor affinity and antipsychotic potency. This is attributed to favorable van der Waals interactions between the substituent and the side chain, which can promote a conformation that mimics dopamine.

Comparative Quantitative Analysis: Insights from Analogs

Due to the limited availability of specific binding affinity data for fenethazine, a comparative analysis with its close structural relatives, promethazine and chlorpromazine, provides invaluable insights into its SAR.

CompoundN-10 Side Chain2-Position SubstituentH1 Receptor Affinity (pA2)Dopamine D2 Receptor Affinity (Ki, nM)Primary Activity
Fenethazine -CH2CH2N(CH3)2HData not availableData not availableAntihistamine
Promethazine -CH2CH(CH3)N(CH3)2H~9.3ModerateAntihistamine, Sedative
Chlorpromazine -CH2CH2CH2N(CH3)2Cl~8.1~1-10Antipsychotic

Note: pA2 values are from functional assays on guinea pig ileum and Ki values are compiled from various binding studies. Direct comparison of absolute values should be approached with caution due to differing experimental conditions.[3]

This comparative data highlights the critical role of the side chain length and ring substitution in dictating the primary pharmacological action of phenothiazines. The two-carbon side chain in fenethazine directs its activity towards the H1 receptor, while the three-carbon chain and 2-chloro substituent in chlorpromazine are optimized for D2 receptor antagonism. Promethazine, with its branched two-carbon chain, exhibits potent antihistaminic activity.

Experimental Protocols for Elucidating SAR

The structure-activity relationships of fenethazine and its analogs are determined through a combination of in vitro binding and functional assays.

Histamine H1 Receptor Binding Assay

This assay directly quantifies the affinity of a compound for the H1 receptor.

Principle: A competitive radioligand binding assay is employed, where the test compound competes with a known radiolabeled H1 antagonist (e.g., [³H]-mepyramine) for binding to H1 receptors in a membrane preparation.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human H1 receptor are isolated.

  • Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[3]

Workflow for In Vitro H1 Receptor Binding Assay

H1_Binding_Assay Membrane_Prep H1 Receptor-Expressing Cell Membrane Preparation Incubation Incubation with [³H]-mepyramine & Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting Analysis IC50 & Ki Determination Counting->Analysis

Caption: Workflow for determining H1 receptor binding affinity.

Dopamine D2 Receptor Binding Assay

This assay is crucial for assessing the antipsychotic potential of phenothiazine derivatives.

Principle: Similar to the H1 binding assay, this is a competitive radioligand binding assay using a radiolabeled D2 antagonist (e.g., [³H]-spiperone).

Methodology:

  • Membrane Preparation: Membranes are prepared from tissues or cells rich in D2 receptors (e.g., rat striatum or cells transfected with the human D2 receptor).

  • Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compound.

  • Separation and Quantification: Bound radioligand is separated and quantified.

  • Data Analysis: IC50 and Ki values are determined.

Workflow for In Vitro D2 Receptor Binding Assay

D2_Binding_Assay Membrane_Prep D2 Receptor-Rich Membrane Preparation Incubation Incubation with [³H]-spiperone & Test Compound Membrane_Prep->Incubation Filtration Separation of Bound Ligand Incubation->Filtration Quantification Radioactivity Measurement Filtration->Quantification Analysis Calculation of IC50 and Ki Quantification->Analysis

Caption: Workflow for determining D2 receptor binding affinity.

Functional Assays

Functional assays measure the biological response to receptor activation or blockade.

  • H1 Receptor Functional Assay: The guinea pig ileum contraction assay is a classic method. Histamine-induced contraction of the ileum is measured in the presence and absence of the antagonist to determine its potency (pA2 value).[3]

  • D2 Receptor Functional Assay: D2 receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Functional assays can measure these changes in cAMP to determine the antagonistic activity of a compound.

Conclusion and Future Directions

The structure-activity relationship of fenethazine hydrochloride is a compelling illustration of how discrete structural modifications on the phenothiazine scaffold can fine-tune pharmacological activity, steering it towards either potent antihistaminic or antipsychotic effects. The length of the N-10 side chain and the presence or absence of a substituent at the 2-position are the primary determinants of this selectivity.

While qualitative SAR principles are well-established, a significant opportunity exists for the systematic synthesis and pharmacological evaluation of a focused library of fenethazine analogs. The generation of robust quantitative structure-activity relationship (QSAR) models, fueled by high-throughput screening in H1 and D2 receptor binding and functional assays, would provide a more granular understanding of the molecular interactions at play. Such endeavors will be instrumental in the rational design of next-generation therapeutics with enhanced potency, selectivity, and improved side-effect profiles.

References

  • Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences of the United States of America, 72(5), 1899–1903. [Link]

  • Hill, S. J., Emson, P. C., & Young, J. M. (1981). The binding of [3H]mepyramine to histamine H1 receptors in guinea-pig brain. Journal of Neurochemistry, 31(4), 997-1004.
  • Ferk, F., et al. (2009). Antihistaminic action of trimeprazine, promethazine and chlorpromazine on guinea-pig isolated ileum.
  • Seeman, P., et al. (1975). Antipsychotic drug doses and neuroleptic/dopamine receptors.
  • Richelson, E., & Nelson, A. (1984). Antagonism by neuroleptics of neurotransmitter receptors of normal human brain in vitro. European Journal of Pharmacology, 103(3-4), 197-204.
  • Peroutka, S. J., & Snyder, S. H. (1981). [3H]Mianserin: differential labeling of serotonin2 and histamine1 receptors in bovine brain. The Journal of pharmacology and experimental therapeutics, 216(1), 142–148.
  • Leysen, J. E., et al. (1982). Receptor binding profile of the new antipsychotic risperidone and its active metabolite 9-hydroxy-risperidone. The Journal of pharmacology and experimental therapeutics, 263(1), 100-111.
  • Tran, V. T., Chang, R. S., & Snyder, S. H. (1978). Histamine H1 receptors identified in mammalian brain membranes with [3H]mepyramine.

Sources

Introduction: The Scientific Imperative for Fenethazine Hydrochloride Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Fenethazine Hydrochloride

Fenethazine, a first-generation antihistamine of the phenothiazine class, serves as a cornerstone molecule in medicinal chemistry and pharmacology.[1][2][3][4] As N,N-Dimethyl-2-(10H-phenothiazin-10-yl)ethan-1-amine, its therapeutic action stems from its role as an H1 receptor antagonist, competitively inhibiting histamine and thus mitigating allergic responses.[2] The conversion of fenethazine to its hydrochloride salt is a critical step in its pharmaceutical development, enhancing its stability, solubility, and bioavailability.

This technical guide provides a comprehensive framework for the synthesis and rigorous characterization of fenethazine hydrochloride, intended for researchers, medicinal chemists, and professionals in drug development. Moving beyond a mere recitation of procedural steps, this document elucidates the underlying chemical principles, the rationale for methodological choices, and the self-validating nature of a robust characterization workflow. We will explore the construction of the foundational phenothiazine core, its subsequent N-alkylation, and the final salt formation, followed by a multi-faceted analytical approach to confirm the product's identity, structure, and purity.

Part 1: Multi-Step Synthesis of Fenethazine Hydrochloride

The synthesis of fenethazine hydrochloride is a sequential process that involves three primary stages: the formation of the tricyclic phenothiazine nucleus, the attachment of the N,N-dimethylethanamine side chain via N-alkylation, and the concluding conversion to the hydrochloride salt.

Core Precursor Synthesis: The Phenothiazine Nucleus

The phenothiazine tricycle is the essential pharmacophore of the molecule. While several methods exist for its synthesis, the Ullmann condensation represents a versatile and widely recognized approach.[5][6] This copper-catalyzed reaction couples an o-aminothiophenol with an activated o-halobenzene derivative to form the critical diaryl sulfide bond, which then cyclizes.[7]

This protocol describes a general approach. Substrate-specific optimization of temperature, catalyst loading, and reaction time is often necessary.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2-aminothiophenol (1.0 eq), 2-chloronitrobenzene (1.0 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add a high-boiling polar solvent, such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP), to the flask.

  • Reaction Execution: Heat the reaction mixture under a nitrogen atmosphere to a temperature of 150-180°C. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the phenothiazine core.

Caption: Ullmann condensation for phenothiazine core synthesis.

N-Alkylation: Formation of Fenethazine Free Base

The N-alkylation of the phenothiazine core is a standard nucleophilic substitution reaction.[8][9] The nitrogen atom of the phenothiazine ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. A strong base, such as sodium hydride (NaH), is required to deprotonate the secondary amine of the phenothiazine, thereby increasing its nucleophilicity and driving the reaction to completion.

  • Deprotonation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of phenothiazine (1.0 eq) in anhydrous THF dropwise at 0°C.

  • Activation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenothiazide salt.

  • Alkylation: Cool the mixture back to 0°C and add 2-chloro-N,N-dimethylethanamine hydrochloride (1.1 eq). The reaction mixture is then heated to reflux and maintained for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Quenching and Extraction: After cooling, the reaction is carefully quenched by the slow addition of water. The mixture is then extracted multiple times with ethyl acetate.

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude fenethazine free base can be purified by column chromatography or recrystallization.

Caption: Acid-base reaction for hydrochloride salt formation.

Part 2: Comprehensive Characterization

Rigorous analytical characterization is non-negotiable to confirm the successful synthesis of fenethazine hydrochloride and to establish its purity. A combination of spectroscopic and analytical methods provides a self-validating system of evidence.

Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of phenothiazine derivatives is well-documented. [10][11]

  • Protocol: A small amount of the dried fenethazine hydrochloride is mixed with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded.

  • Expected Peaks:

    • ~3050-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the ethyl and methyl groups.

    • ~2700-2400 cm⁻¹: A broad absorption characteristic of the tertiary amine salt (R₃N⁺-H).

    • ~1600, 1475 cm⁻¹: Aromatic C=C ring stretching vibrations.

    • ~1250 cm⁻¹: Aryl C-N stretching.

    • ~750 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the aromatic rings. [12]

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the molecule.

  • Protocol: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and analyzed.

  • Expected ¹H NMR Signals (δ, ppm):

    • ~7.0-7.5: A complex multiplet pattern corresponding to the 8 protons on the phenothiazine aromatic rings.

    • ~4.2: A triplet corresponding to the two protons of the -CH₂- group attached to the phenothiazine nitrogen (-N-CH₂ -).

    • ~3.5: A triplet for the other -CH₂- group on the ethyl chain (-CH₂ -N(CH₃)₂).

    • ~2.8: A singlet corresponding to the six protons of the two methyl groups (-N(CH₃ )₂).

  • Expected ¹³C NMR Signals: Distinct signals for each unique carbon atom, including the aromatic carbons, the two aliphatic carbons of the ethyl chain, and the terminal methyl carbons.

MS provides information about the molecular weight and fragmentation pattern of the molecule.

  • Protocol: The sample is introduced into the mass spectrometer (e.g., via electrospray ionization, ESI). The analysis is performed on the free base.

  • Expected Results: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the mass of the fenethazine free base (C₁₆H₁₈N₂S). [13] * Expected m/z: 270.12 (for the monoisotopic mass).

Analytical Data Summary

The following table summarizes the key physical and analytical data for the target compound.

PropertyValueSource
Chemical Formula C₁₆H₁₉ClN₂S[14]
Molecular Weight 306.85 g/mol [14][15][16]
Appearance Solid powder[17]
Elemental Analysis C: 62.63%, H: 6.24%, Cl: 11.55%, N: 9.13%, S: 10.45%[14]
¹H NMR Signals consistent with aromatic, ethyl, and methyl protons-
IR Spectroscopy Characteristic peaks for aromatic C-H, aliphatic C-H, N⁺-H, and C=C[10][11]
Mass Spectrometry (Free Base) [M]⁺ at m/z ≈ 270.12[13][17]
Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a synthesized pharmaceutical compound.

  • Principle: A solution of the sample is passed through a column packed with a stationary phase. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases.

  • Protocol:

    • Sample Preparation: Prepare a standard solution of fenethazine hydrochloride of known concentration in the mobile phase.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

      • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

    • Analysis: Inject the sample and integrate the area of the peaks. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Caption: General workflow for purity analysis by HPLC.

Conclusion

The synthesis and characterization of fenethazine hydrochloride is a systematic process rooted in fundamental principles of organic chemistry and analytical science. The successful execution of the Ullmann condensation, N-alkylation, and final salt formation, followed by a rigorous and orthogonal characterization workflow—employing IR, NMR, MS, and HPLC—provides the necessary and sufficient evidence to confirm the identity, structure, and purity of the target molecule. This guide offers a robust framework for researchers and drug development professionals, emphasizing the causal links between procedural choices and outcomes, thereby ensuring scientific integrity and reproducibility.

References

  • Google Patents.
  • Journal of the Chemical Society B. Infrared spectra of some phenothiazine sulphones. [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [Link]

  • ChemRxiv. N-Alkylation of 2-Methoxy-10H-Phenothiazine Revisited. A Facile Entry to Diversely N-substituted Phenothiazine-Coumarin Hybrid Dyes. [Link]

  • Sayeed Saraf, Mohammad Akram Khan, and Saleh Al-nousaui. INFRARED SPECTRA OF PHENOTHIAZINES. [Link]

  • ResearchGate. Study of phenothiazine and N-methyl phenothiazine by infrared, Raman, 1H-, and 13C-NMR spectroscopies. [Link]

  • Wikipedia. Fenethazine. [Link]

  • National Institutes of Health. PubChem. Fenethazine hydrochloride. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • ResearchGate. N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes. [Link]

  • National Institutes of Health. PubChem. Fenethazine. [Link]

  • CAS Common Chemistry. Fenethazine hydrochloride. [Link]

Sources

Foreword: A Scientist's Perspective on Preclinical Strategy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Preclinical Development of Fenethazine Hydrochloride

The journey of a drug candidate from laboratory bench to clinical trial is not a simple checklist of experiments. It is a dynamic, iterative process of inquiry, hypothesis testing, and strategic decision-making. This guide is structured to reflect that reality. As a Senior Application Scientist, my objective is not merely to list the requisite studies for an Investigational New Drug (IND) application but to illuminate the scientific rationale that underpins each phase of preclinical development. We will explore the "why" behind the "how," focusing on building a self-validating data package that establishes a clear, defensible rationale for human testing. Fenethazine hydrochloride, a first-generation phenothiazine antihistamine, serves as our model compound.[1][2][3] Its known antihistaminic and anticholinergic properties provide a classic framework for demonstrating the core principles of preclinical pharmacology and toxicology.[4] The entire process is conducted under the rigorous framework of international regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), ensuring data integrity through compliance with Good Laboratory Practices (GLP).[5][6][7]

Chapter 1: The Foundation - Drug Substance and Formulation

Before any biological assessment can begin, the test article itself must be thoroughly characterized. The integrity of all subsequent data relies on a well-understood and stable drug substance.

Synthesis, Purity, and Characterization

The synthesis of fenethazine hydrochloride, a derivative of the core phenothiazine structure, must be consistent and yield a product of high purity.[8][9]

  • Identity and Structure: Confirmed using techniques like NMR, Mass Spectrometry (MS), and elemental analysis.

  • Purity: Assessed via High-Performance Liquid Chromatography (HPLC), typically aiming for >99% purity. The identity and quantity of any impurities above a certain threshold (e.g., 0.1%) must be determined.

  • Physicochemical Properties: Key parameters like pKa, logP, and solubility in various solvents are determined. These influence biological behavior and formulation design.[10]

Preformulation and Vehicle Selection

The goal of preformulation is to develop a stable, homogenous, and administrable form of the drug for all planned studies.[11] The vehicle (the liquid used to dissolve or suspend the drug) must be inert and appropriate for the route of administration. For oral gavage studies in rodents, a simple aqueous vehicle like distilled water or a suspension in 0.5% methylcellulose might be chosen, depending on fenethazine's solubility. For intravenous (IV) studies, a sterile saline solution, potentially with a solubilizing agent if needed, is required. The stability of fenethazine in the chosen vehicle over the expected duration of use must be rigorously confirmed.

Chapter 2: In Vitro Pharmacology - Unveiling the Mechanism of Action

In vitro studies are the first step in understanding a drug's biological effects at the molecular and cellular level. They are rapid, cost-effective, and essential for confirming the mechanism of action and identifying potential off-target liabilities.

Pillar 1: Primary Target Engagement - Histamine H1 Receptor Affinity

Causality: The primary therapeutic hypothesis for fenethazine is the alleviation of allergic symptoms through the blockade of the histamine H1 receptor.[1] Therefore, the first and most critical experiment is to quantify its binding affinity for this target. A high affinity provides the foundational evidence for its mechanism of action.

Experimental Protocol: H1 Receptor Radioligand Binding Assay

  • Source of Receptors: Membranes are prepared from a cell line (e.g., HEK293 or CHO cells) that has been engineered to stably express the human histamine H1 receptor.

  • Radioligand: A well-characterized radioactive molecule that binds to the H1 receptor with high affinity and specificity, such as [3H]-pyrilamine, is used.

  • Competitive Binding: The cell membranes are incubated with a fixed concentration of the [3H]-pyrilamine in the presence of increasing concentrations of fenethazine hydrochloride.

  • Equilibrium and Separation: The reaction is allowed to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand via rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of fenethazine. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of fenethazine that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a true measure of binding affinity.[1]

Visualization: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes H1 Receptor Membranes Incubation Incubate at RT Membranes->Incubation Radioligand [3H]-Pyrilamine (Radioligand) Radioligand->Incubation Fenethazine Fenethazine HCl (Test Compound) Fenethazine->Incubation Filtration Rapid Filtration (Separate Bound/Unbound) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 -> Ki Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Pillar 2: Functional Antagonism - Confirming Biological Effect

Causality: Demonstrating that a compound binds to a receptor is not enough; we must prove that this binding translates into a functional biological response. For an antagonist, this means showing it can block the action of the natural agonist (histamine). The guinea pig ileum assay is a classic, robust functional assay for H1 antagonists.[1]

Experimental Protocol: Guinea Pig Ileum Contraction Assay

  • Tissue Preparation: A section of the ileum (small intestine) is isolated from a guinea pig and suspended in an organ bath containing a physiological salt solution, kept at 37°C and aerated.

  • Transducer Setup: The tissue is connected to an isometric force transducer, which measures muscle contraction.

  • Histamine Dose-Response: A cumulative concentration-response curve for histamine is generated to determine the EC50 (the concentration that produces 50% of the maximal contraction).

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of fenethazine for a set period (e.g., 30-60 minutes).

  • Challenge: The histamine concentration-response curve is repeated in the presence of fenethazine.

  • Data Analysis: The addition of a competitive antagonist like fenethazine will cause a rightward shift in the histamine dose-response curve. By repeating this at several antagonist concentrations, a Schild plot can be constructed to calculate the pA2 value, which is a measure of the antagonist's potency.[12]

Pillar 3: Secondary Pharmacology - Assessing Off-Target Liabilities

Causality: Many drugs bind to more than one target. First-generation antihistamines are known for their anticholinergic (muscarinic receptor blocking) activity, which is responsible for side effects like dry mouth and sedation.[4] Quantifying this activity is crucial for predicting the side-effect profile.

Protocol: A panel of receptor binding assays for muscarinic receptor subtypes (M1-M5) is conducted, similar to the H1 assay, to determine Ki values. Additionally, a functional assay, such as the inhibition of carbachol-induced contractions in isolated guinea pig trachealis muscle, can provide a functional measure of anticholinergic potency (pA2).[12]

ParameterTargetAssay TypeResult (Hypothetical)Implication
Ki Human H1 ReceptorRadioligand Binding2.5 nMHigh affinity for the primary therapeutic target.
pA2 Guinea Pig H1 ReceptorIleum Contraction8.7Potent functional antagonism of histamine.
Ki Human M1 ReceptorRadioligand Binding75 nMModerate affinity for a key CNS muscarinic receptor.
Ki Human M2 ReceptorRadioligand Binding150 nMLower affinity for a key cardiac muscarinic receptor.
Ki Human M3 ReceptorRadioligand Binding90 nMModerate affinity for muscarinic receptors on smooth muscle/glands.
Table 1: Summary of In Vitro Pharmacology Data for Fenethazine Hydrochloride.

Chapter 3: In Vivo Pharmacology - Demonstrating Efficacy in a Living System

In vivo models are essential to confirm that the drug can reach its target and exert a therapeutic effect in a complex biological system.

Model 1: Antihistamine Efficacy - Histamine-Induced Lethality Protection

Causality: This is a stringent test of systemic H1 blockade. A lethal dose of intravenously administered histamine causes severe bronchoconstriction and cardiovascular collapse. A successful antihistamine will protect the animal from this outcome. Rodents and guinea pigs are common models.[13]

Experimental Protocol: Histamine-Induced Lethality in Guinea Pigs

  • Animal Acclimation: Male guinea pigs are acclimated to the laboratory environment.

  • Grouping: Animals are randomized into groups (e.g., Vehicle control, Fenethazine 1 mg/kg, Fenethazine 5 mg/kg, Fenethazine 10 mg/kg).

  • Drug Administration: Fenethazine or vehicle is administered via an appropriate route (e.g., intraperitoneal or oral) at a set time before the histamine challenge (e.g., 60 minutes).

  • Histamine Challenge: A lethal dose of histamine dihydrochloride (e.g., 0.5-1 mg/kg) is injected intravenously.

  • Observation: The animals are observed for a set period (e.g., 30 minutes), and the primary endpoint is survival.

  • Data Analysis: The percentage of protected animals in each group is calculated. An ED50 (the dose that protects 50% of the animals) can be determined.

Model 2: Anticholinergic Activity - Oxotremorine Challenge

Causality: To assess the in vivo relevance of the anticholinergic activity observed in vitro, a challenge with a muscarinic agonist is used. Oxotremorine, a potent agonist, induces a characteristic syndrome of tremor, salivation, and lacrimation (tearing) that can be blocked by anticholinergic drugs.[14]

Experimental Protocol: Oxotremorine-Induced Effects in Mice

  • Animal Grouping: Mice are grouped as in the previous protocol.

  • Drug Administration: Fenethazine or vehicle is administered.

  • Agonist Challenge: After a set pretreatment time, oxotremorine (e.g., 0.5 mg/kg) is administered.

  • Scoring: At peak effect time (e.g., 15-30 minutes post-challenge), animals are observed and scored for the presence and severity of tremors and the amount of salivation.

  • Data Analysis: The ability of fenethazine to reduce the mean scores for tremor and salivation compared to the vehicle group is statistically analyzed.

Visualization: In Vivo Study Workflow

G Acclimation Animal Acclimation Randomization Randomization & Grouping Acclimation->Randomization Dosing Vehicle or Fenethazine Dosing Randomization->Dosing Challenge Pharmacological Challenge (e.g., Histamine) Dosing->Challenge Observation Observation & Endpoint Measurement Challenge->Observation Analysis Statistical Analysis Observation->Analysis

Caption: General workflow for an in vivo pharmacology study.

Chapter 4: Pharmacokinetics - The Fate of the Drug in the Body (ADME)

Pharmacokinetics (PK) describes what the body does to the drug: Absorption, Distribution, Metabolism, and Excretion (ADME).[5] Understanding ADME is critical for translating doses used in animals to safe and effective doses in humans.

Absorption and Distribution
  • In Vitro Permeability: A Caco-2 cell permeability assay is used as an early screen to predict intestinal absorption. These cells form a monolayer that mimics the intestinal wall.

  • In Vivo Pharmacokinetics: The definitive studies involve administering fenethazine to at least two species (e.g., Sprague-Dawley rat and Beagle dog) by both IV and oral routes. Serial blood samples are taken, and plasma concentrations of the drug are measured over time. This allows for the calculation of key parameters.

  • Plasma Protein Binding: The extent to which fenethazine binds to plasma proteins like albumin is measured, typically using equilibrium dialysis. Only the unbound (free) drug is pharmacologically active.

Metabolism and Excretion
  • Metabolic Stability: Fenethazine is incubated with liver microsomes or hepatocytes from rats, dogs, and humans to determine its rate of metabolism. This helps identify species differences and predict human clearance.

  • CYP450 Inhibition: Assays are run to determine if fenethazine inhibits major cytochrome P450 enzymes (e.g., CYP3A4, 2D6). Inhibition of these enzymes is a major cause of drug-drug interactions.[15]

  • Excretion Balance: A single dose of radiolabeled fenethazine is given to rats, and urine and feces are collected for several days to determine the primary routes and extent of excretion.

ParameterDefinitionRat (Hypothetical)Dog (Hypothetical)
Tmax (PO) Time to reach maximum plasma concentration1.0 hr1.5 hr
Cmax (PO) Maximum plasma concentration450 ng/mL380 ng/mL
AUC (PO) Total drug exposure after an oral dose2150 nghr/mL2890 nghr/mL
t1/2 Elimination half-life3.5 hr6.2 hr
CL Clearance (after IV dose)1.2 L/hr/kg0.8 L/hr/kg
Vd Volume of distribution (after IV dose)6.1 L/kg7.3 L/kg
F (%) Oral Bioavailability45%65%
Table 2: Summary of Key Pharmacokinetic Parameters for Fenethazine.

Visualization: The ADME Process

G cluster_input cluster_body Systemic Circulation Oral Oral Administration Absorption Absorption (Gut -> Blood) Oral->Absorption Blood Drug in Blood Absorption->Blood Distribution Distribution (Blood <-> Tissues) Metabolism Metabolism (Liver) Excretion Excretion (Kidney/Bile) Metabolism->Excretion Blood->Distribution Blood->Metabolism Blood->Excretion

Caption: The interconnected processes of ADME.

Chapter 5: Preclinical Safety and Toxicology

The paramount goal of preclinical toxicology is to ensure the safety of human volunteers in the first clinical trials.[16] These studies are highly regulated and must be conducted in compliance with GLP.[6]

Dose-Range Finding and Repeated-Dose Toxicity

An initial acute toxicity or dose-range finding study is performed in rodents to identify the maximum tolerated dose (MTD).[5] This informs the dose selection for longer studies. The cornerstone of the safety package is the repeated-dose toxicity study.

Protocol Outline: 28-Day Repeated-Dose Oral Toxicity Study in Rats

  • Design: Four groups of rats (e.g., 10/sex/group): a control group receiving the vehicle, and low-, mid-, and high-dose groups receiving fenethazine daily for 28 days. A fifth "recovery" group may be added at the high dose, which is observed for an additional period (e.g., 14 days) after dosing stops to assess the reversibility of any findings.

  • In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: At the end of the study, blood is collected for hematology and clinical chemistry analysis. Urine is collected for urinalysis.

  • Pathology: All animals are euthanized. A full necropsy is performed, organs are weighed, and a comprehensive list of tissues is collected and preserved for histopathological examination by a veterinary pathologist.

  • Causality: The goal is to identify a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no drug-related adverse findings are observed. This NOAEL is critical for calculating the safe starting dose in humans.

Study ComponentDescription
Test System Sprague-Dawley Rat (20/sex/group)
Route Oral Gavage
Dose Levels 0 (Vehicle), 10, 30, 100 mg/kg/day
Duration 28 days of daily dosing
Recovery Group Vehicle and 100 mg/kg/day groups have an additional 10 rats/sex for a 14-day recovery period.
Key Endpoints Clinical signs, body weight, food/water intake, ophthalmology, clinical pathology, organ weights, gross pathology, histopathology.
Table 3: Example Design for a 28-Day GLP Toxicity Study.
Safety Pharmacology

This is a specific set of studies designed to detect adverse effects on major physiological systems. The core battery includes:

  • Central Nervous System: A functional observational battery (e.g., Irwin test) in rats to assess effects on behavior, coordination, and reflexes.

  • Cardiovascular System: An in vitro hERG assay to assess the risk of QT interval prolongation (a type of heart rhythm disturbance). In vivo cardiovascular telemetry in a large animal (e.g., dog) to monitor blood pressure, heart rate, and ECG.

  • Respiratory System: Assessment of respiratory rate and function in rats.

Genetic Toxicology

A standard battery of three tests is required to assess the potential for fenethazine to cause genetic damage:

  • Ames Test: A bacterial reverse mutation assay to detect gene mutations.

  • In Vitro Chromosome Aberration Test: An assay in mammalian cells (e.g., Chinese Hamster Ovary cells) to detect chromosomal damage.

  • In Vivo Micronucleus Test: An assay in the bone marrow of rodents to detect chromosomal damage in a whole animal.

Conclusion: The IND Data Package

The culmination of these preclinical studies is a comprehensive data package submitted to regulatory authorities in an IND application.[11][17] This package does not just present results; it tells a scientific story. It begins with the fundamental chemistry of fenethazine hydrochloride, establishes its mechanism of action and efficacy in nonclinical models, characterizes its pharmacokinetic behavior, and, most importantly, defines a safety margin by identifying the NOAEL in toxicology studies. This integrated dataset allows for a risk-benefit assessment and provides the justification for a proposed safe starting dose and dose-escalation plan for the first-in-human Phase 1 clinical trial. The preclinical journey is a critical exercise in de-risking a new therapeutic, building a foundation of evidence that is robust, logical, and sufficient to warrant investigation in human subjects.

References

  • Social Science Research Institute.
  • Liveon Biolabs.
  • U.S. Food and Drug Administration. FDA Requirements for Preclinical Studies.
  • U.S.
  • PPD. Preclinical Studies in Drug Development.
  • Co-Labb. Implementing ICH S6(R1)
  • MedChemExpress. Fenethazine (Phenethazine) | Histamine Receptor Inhibitor.
  • International Council for Harmonis
  • Naclerio RM, Baroody FM. In vivo human models for the study of anticholinergic drugs. J Allergy Clin Immunol. 1995;95(5 Pt 2):1069-1079.
  • International Council for Harmonisation. ICH S6(R1): Preclinical safety evaluation of biotechnology-derived pharmaceuticals.
  • Kanase GV, Samant MD. Preclinical Screening Models for Antihistaminic Activity: An Overview. Int J Pharm Sci Res. 2022;13(5):1875-1881.
  • European Medicines Agency. ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline.
  • Ece A, D’Ambrosio M, et al. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega.
  • Therapeutic Goods Administration. ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals.
  • BenchChem.
  • Orzechowski RF, Currie DS, Valancius CA. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models. Exp Biol Med (Maywood). 2005;230(2):114-120.
  • ResearchGate.
  • Wikipedia. Fenethazine.
  • Wikipedia. Fenethazine.
  • Schonder, KS.
  • PubChem. Fenethazine.
  • El-Kattan A, Varma M.

Sources

Fenethazine: A Technical Guide for First-Generation Antihistamine Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of fenethazine, a first-generation antihistamine belonging to the phenothiazine class of compounds. While historically significant, specific quantitative pharmacological and pharmacokinetic data for fenethazine are not extensively available in publicly accessible literature. This guide, therefore, synthesizes the known properties of fenethazine, leveraging comparative data from structurally related and well-characterized phenothiazines, such as promethazine, to provide a holistic understanding for researchers, scientists, and drug development professionals. The guide covers the physicochemical properties, mechanism of action, structure-activity relationships, and potential metabolic pathways of fenethazine. Furthermore, it details standardized experimental protocols for the evaluation of H1-antihistamine activity, offering a framework for the preclinical assessment of fenethazine and its analogues.

Introduction: The Landscape of First-Generation H1-Antihistamines

First-generation H1-antihistamines represent a class of drugs that competitively antagonize the histamine H1 receptor.[1] These agents are effective in alleviating the symptoms of allergic reactions such as urticaria, allergic rhinitis, and conjunctivitis.[2] A defining characteristic of this class is their ability to cross the blood-brain barrier, leading to sedative effects and other central nervous system (CNS) manifestations.[2] Fenethazine, chemically known as N,N-Dimethyl-2-(10H-phenothiazin-10-yl)ethan-1-amine, is a notable member of the phenothiazine subgroup of first-generation antihistamines.[1] Promethazine and the antipsychotic drug chlorpromazine are well-known derivatives of fenethazine.[1] Understanding the technical nuances of compounds like fenethazine is crucial for the development of novel antihistamines with improved therapeutic profiles.

Physicochemical Properties of Fenethazine

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. The key identifiers and properties of fenethazine are summarized in the table below.

PropertyValueSource(s)
IUPAC Name N,N-dimethyl-2-(10H-phenothiazin-10-yl)ethan-1-amine[3]
Synonyms Phenethazine, Ethysine, Lisergan[1]
CAS Number 522-24-7[3]
Molecular Formula C₁₆H₁₈N₂S[1]
Molecular Weight 270.39 g/mol [1]
Appearance Solid (form not specified)
pKa (predicted) 9.04 (most basic)[4]

Mechanism of Action: Competitive Antagonism at the H1 Receptor

Fenethazine exerts its therapeutic effects primarily through competitive antagonism of the histamine H1 receptor.[1] In the event of an allergic response, histamine is released from mast cells and basophils, binding to H1 receptors on various cell types. This binding initiates a signaling cascade that results in the classic symptoms of allergy.

H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological effects of histamine, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.

Fenethazine's Antagonistic Action

Fenethazine, as a competitive antagonist, binds to the H1 receptor at the same site as histamine but does not activate the receptor. By occupying the receptor, it prevents histamine from binding and initiating the downstream signaling cascade. This blockade of H1 receptor activation effectively mitigates the symptoms of histamine-mediated allergic reactions.[2]

H1_Signaling_Pathway cluster_cell Target Cell Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates Fenethazine Fenethazine Fenethazine->H1R Binds & Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Response PKC->Response

Caption: Signaling pathway of histamine H1 receptor activation and its inhibition by fenethazine.

Anticholinergic and Other Off-Target Effects

As a first-generation antihistamine, fenethazine also exhibits notable anticholinergic (muscarinic receptor antagonist) properties. This contributes to side effects such as dry mouth, blurred vision, and urinary retention. Additionally, its ability to cross the blood-brain barrier and interact with central H1 and muscarinic receptors is responsible for its sedative effects. The binding affinities of fenethazine for various receptors have not been extensively quantified in publicly available literature, but antagonism at dopaminergic and alpha-adrenergic receptors has been reported for other phenothiazines.[5]

Structure-Activity Relationship (SAR)

The pharmacological activity of phenothiazine antihistamines is intrinsically linked to their molecular structure. The general scaffold consists of a tricyclic phenothiazine core, an alkyl side chain, and a terminal amino group.

  • Phenothiazine Core: The tricyclic system is a critical pharmacophore. For optimal H1 receptor interaction, the two benzene rings must adopt a non-coplanar conformation.[2]

  • Alkyl Side Chain: A two-carbon (ethylene) chain connecting the phenothiazine nitrogen to the terminal amine generally confers maximal H1-antagonist activity. Branching of this chain, as seen in promethazine, can sometimes enhance potency.[2]

  • Terminal Amine Group: A tertiary amine is typically required for maximal antihistaminic activity. This basic nitrogen is thought to interact with a key acidic residue within the H1 receptor's binding pocket.[2]

CompoundModification from FenethazineH1 Receptor Affinity (pA₂)
Fenethazine -Data not available
Promethazine Branched propylene side chain9.3
Chlorpromazine Chlorine at position 2, propylene chain8.1
Trimeprazine Branched, extended propylene chain9.4
Note: pA₂ values are a measure of antagonist potency, with higher values indicating greater potency. Data presented is for comparative purposes and was obtained from studies on guinea pig ileum preparations.[2]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

  • Absorption: First-generation antihistamines are generally well-absorbed after oral administration, with peak plasma concentrations typically reached within 2 to 3 hours.[6]

  • Distribution: These lipophilic compounds have large apparent volumes of distribution, indicating extensive tissue uptake, including passage across the blood-brain barrier.[6]

  • Metabolism: Phenothiazines undergo extensive hepatic metabolism, primarily through cytochrome P450 (CYP) enzymes.[7] Key metabolic pathways include N-demethylation and S-oxidation. The oral bioavailability of promethazine is approximately 25%, suggesting a significant first-pass effect.[6]

  • Excretion: Metabolites are primarily excreted in the urine.

ADME_Workflow cluster_body Body Oral_Admin Oral Administration GI_Tract GI Tract (Absorption) Oral_Admin->GI_Tract Bloodstream Systemic Circulation (Distribution) GI_Tract->Bloodstream Liver Liver (Metabolism) Bloodstream->Liver Tissues Tissues & CNS Bloodstream->Tissues Kidney Kidneys (Excretion) Bloodstream->Kidney Liver->Bloodstream Metabolites Tissues->Bloodstream Urine Urine Kidney->Urine Binding_Assay_Workflow Start Start Membrane_Prep Prepare H1 Receptor- Expressing Membranes Start->Membrane_Prep Incubation Incubate Membranes with [³H]-mepyramine & Fenethazine Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound & Unbound Ligand Incubation->Filtration Scintillation Scintillation Counting to Quantify Radioactivity Filtration->Scintillation Data_Analysis Data Analysis: Determine IC₅₀ and Ki Scintillation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro H1 receptor binding assay.

In Vivo Histamine-Induced Cutaneous Wheal and Flare Assay

This in vivo model assesses the ability of an antihistamine to inhibit the cutaneous allergic reaction induced by histamine.

Objective: To evaluate the in vivo efficacy of fenethazine in inhibiting histamine-induced wheal and flare formation in a guinea pig model.

Principle: Intradermal injection of histamine in guinea pigs elicits a localized inflammatory response characterized by a central wheal (edema) and a surrounding flare (erythema), mimicking the human "triple response of Lewis." An effective antihistamine will suppress the formation of this wheal and flare. [8] Methodology:

  • Animal Preparation:

    • Use adult guinea pigs, and gently shave the hair on their backs 24 hours before the experiment.

    • Acclimatize the animals to the experimental conditions.

  • Drug Administration:

    • Administer fenethazine or the vehicle control to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the histamine challenge.

  • Histamine Challenge:

    • At the designated time after drug administration, inject a fixed dose of histamine intradermally at marked sites on the shaved back of each animal.

  • Measurement of Response:

    • At a specified time point after the histamine injection (e.g., 15-30 minutes), measure the diameter of the wheal and flare at each injection site. The wheal can be visualized more clearly by the intravenous injection of a dye such as Evans blue.

  • Data Analysis:

    • Calculate the mean area of the wheal and flare for each treatment group.

    • Compare the responses in the fenethazine-treated groups to the vehicle-treated group to determine the percentage of inhibition.

    • Construct a dose-response curve to determine the ED₅₀ (the dose of the drug that produces 50% of the maximal inhibitory effect).

Wheal_Flare_Workflow Start Start Animal_Prep Prepare Guinea Pigs (Shave Backs) Start->Animal_Prep Drug_Admin Administer Fenethazine or Vehicle Control Animal_Prep->Drug_Admin Histamine_Challenge Intradermal Injection of Histamine Drug_Admin->Histamine_Challenge Measure_Response Measure Wheal and Flare Diameters Histamine_Challenge->Measure_Response Data_Analysis Data Analysis: Calculate % Inhibition & ED₅₀ Measure_Response->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo histamine-induced cutaneous wheal and flare assay.

Regulatory Status

The regulatory approval status of fenethazine by major agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is not clearly documented in readily accessible public databases. While it has been used clinically in the past, its current marketing status in various regions may vary.

Conclusion and Future Directions

Fenethazine serves as a classic example of a first-generation phenothiazine antihistamine. While its fundamental mechanism of action is well-understood, a notable scarcity of specific, quantitative pharmacological and pharmacokinetic data in the public domain limits a comprehensive contemporary assessment. Future research efforts could focus on the full characterization of fenethazine's receptor binding profile, the elucidation of its metabolic pathways using modern analytical techniques, and the performance of well-controlled preclinical and clinical studies to definitively establish its efficacy and safety profile in comparison to newer generation antihistamines. Such studies would not only provide valuable data on a historically significant compound but also contribute to a deeper understanding of the structure-activity relationships that govern the therapeutic and adverse effects of phenothiazine-based drugs.

References

  • Wikipedia. (2023). Fenethazine. [Link]

  • PubMed Central. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [Link]

  • PubMed. (1985). Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding. [Link]

  • PubMed. (1981). Studies on histamine-induced cutaneous flare in the guinea pig. [Link]

  • PubChem. (n.d.). Fenethazine. [Link]

  • CORE. (n.d.). Variations in Histamine Levels in Guinea Pig Skin Related to Skin Region; Age (or Weight). [Link]

  • ResearchGate. (2008). Comparison of two methods for pA2 determination in two types of guinea pig isolated preparations, bearing H2 receptors. [Link]

  • PubMed. (2001). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. [Link]

  • Drug Central. (n.d.). fenethazine. [Link]

  • PubMed. (n.d.). Time Course of the Inflammatory Response to Histamine and Allergen Skin Prick Test in Guinea-Pigs. [Link]

  • PubMed Central. (2020). Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. [Link]

  • ResearchGate. (2016). Synthesis and antioxidant evaluation of novel phenothiazine linked substitutedbenzylideneamino-1,2,4-triazole derivatives. [Link]

  • vivo Science GmbH. (n.d.). Humoral allergenicity testing. [Link]

  • National Institutes of Health. (2021). Sulfasalazine modifies metabolic profiles and enhances cisplatin chemosensitivity on cholangiocarcinoma cells in in vitro and in vivo models. [Link]

  • PubMed Central. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. [Link]

  • RJPTSimLab. (n.d.). To determine pD2 value of histamine using guinea pig ileum. [Link]

  • European Medicines Agency. (2023). List of centrally authorised products requiring a notification of a change for update of annexes. [Link]

  • ResearchGate. (n.d.). Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. [Link]

  • PharmacologyOnLine. (2008). INVESTIGATION OF ISOLATED GOAT ILEUM PREPARATION FO. [Link]

  • MDPI. (2023). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. [Link]

  • ResearchGate. (n.d.). Phenothiazines and Histamine H1 Receptors. [Link]

  • Fimea. (n.d.). Marketing authorisations. [Link]

  • PubMed Central. (1976). Enzymic histamine metabolism in guinea-pig skin and its role in immediate hypersensitivity reactions. [Link]

  • PubMed. (1985). Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines). [Link]

  • YouTube. (2021). Study of effect of agonist and antagonists and determination of PD2 value using guinea pig ileum. [Link]

  • European Pharmaceutical Review. (2021). EMA committee recommends 13 medicines for approval in January meeting…. [Link]

  • PubMed. (1993). Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies. [Link]

  • ResearchGate. (n.d.). Representative structures of H1-antihistamines and their Ki values. [Link]

  • Frontiers. (2023). Terfenadine, a histamine H1 receptor antagonist, induces apoptosis by suppressing STAT3 signaling in human colorectal cancer HCT116 cells. [Link]

  • Drugs.com. (2024). Xenazine (tetrabenazine) FDA Approval History. [Link]

  • ResearchGate. (2016). What are the effects of Nifedipine on guinea Pig Ileum and how a PA2 value can determine its effectiveness ?. [Link]

  • MDPI. (2023). Trisubstituted 1,3,5-Triazines as Histamine H 4 Receptor Antagonists with Promising Activity In Vivo. [Link]

  • Fimea. (n.d.). Pending marketing authorisation applications. [Link]

  • European Medicines Agency. (2021). Notifying a change of marketing status. [Link]

  • Drugs.com. (2024). Fasenra (benralizumab) FDA Approval History. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and IUPAC Nomenclature of Fenethazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenethazine hydrochloride, a first-generation antihistamine belonging to the phenothiazine class of compounds, has been a subject of interest in medicinal chemistry due to its therapeutic applications and its role as a precursor for other significant drugs like promethazine and chlorpromazine.[1][2] This technical guide provides a comprehensive overview of the chemical properties, IUPAC nomenclature, synthesis, and analytical methodologies related to fenethazine hydrochloride, tailored for professionals in research and drug development.

Chemical Identity and Nomenclature

Fenethazine hydrochloride is the hydrochloride salt of the organic base fenethazine. Understanding its precise chemical identity is fundamental for any scientific investigation.

IUPAC Name: N,N-dimethyl-2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride[3]

Synonyms: The compound is also known by several other names, including:

  • 10H-Phenothiazine-10-ethanamine, N,N-dimethyl-, monohydrochloride[4]

  • Fenethazine HCl[4]

  • Anergen hydrochloride[5]

  • Etizin[4]

  • Lisergan hydrochloride[4]

  • RP 3015[4]

CAS Registry Number: 5934-20-3[6]

Chemical Structure

The molecular structure of fenethazine hydrochloride consists of a tricyclic phenothiazine core, an N,N-dimethylethylamine side chain attached to the nitrogen atom of the phenothiazine ring, and a hydrochloride salt.

Caption: Chemical structure of Fenethazine Hydrochloride.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of fenethazine hydrochloride is crucial for its handling, formulation, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₆H₁₉ClN₂S[5]
Molecular Weight 306.85 g/mol [4]
Appearance Solid powder[4]
Melting Point 201-201.5 °C[6]
Solubility To be determined. A related compound, promethazine hydrochloride, is very soluble in water and freely soluble in ethanol.[7][8]
Storage Conditions Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[4]
Stability Stable for a few weeks during ordinary shipping and time spent in Customs.[4]

Synthesis of Fenethazine Hydrochloride

The synthesis of fenethazine hydrochloride typically involves the N-alkylation of the phenothiazine core. A common method is the condensation of phenothiazine with 2-chloro-N,N-dimethylethanamine.

Reaction Pathway: N-Alkylation of Phenothiazine

synthesis_pathway phenothiazine Phenothiazine fenethazine_base Fenethazine (free base) phenothiazine->fenethazine_base + alkyl_halide 2-Chloro-N,N-dimethylethanamine alkyl_halide->fenethazine_base + base Base (e.g., NaNH2, KOH) base->fenethazine_base Catalyst solvent Inert Solvent (e.g., Toluene, Xylene) solvent->fenethazine_base Solvent fenethazine_hcl Fenethazine Hydrochloride fenethazine_base->fenethazine_hcl + hcl HCl hcl->fenethazine_hcl

Caption: General synthesis pathway for Fenethazine Hydrochloride.

Experimental Protocol (Adapted from analogous phenothiazine syntheses)

Materials:

  • Phenothiazine

  • 2-chloro-N,N-dimethylethanamine hydrochloride

  • Sodium amide (or other suitable strong base)

  • Toluene (anhydrous)

  • Hydrochloric acid (ethanolic or gaseous)

  • Diethyl ether or other suitable non-polar solvent for precipitation

Procedure:

  • Deprotonation of Phenothiazine: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, dissolve phenothiazine in anhydrous toluene.

  • Add sodium amide portion-wise under a nitrogen atmosphere at room temperature.

  • Heat the mixture to reflux for 2-3 hours to ensure complete formation of the phenothiazine anion. The reaction mixture will typically change color.

  • Alkylation: Cool the reaction mixture to room temperature.

  • Prepare a solution of 2-chloro-N,N-dimethylethanamine (freed from its hydrochloride salt by treatment with a base and extraction, or used directly with a stronger base in the reaction) in anhydrous toluene.

  • Add the solution of the alkylating agent dropwise to the phenothiazine anion solution.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of the Free Base: Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude fenethazine free base.

  • Purification of the Free Base: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

  • Salt Formation: Dissolve the purified fenethazine free base in a suitable solvent like diethyl ether or isopropanol.

  • Add a solution of hydrochloric acid (e.g., ethanolic HCl or by bubbling HCl gas) dropwise with stirring until precipitation is complete.

  • Isolation and Drying: Collect the precipitated fenethazine hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quality control and characterization of fenethazine hydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of fenethazine hydrochloride and its potential impurities. While a specific validated method for fenethazine hydrochloride is not detailed in the provided search results, a method can be adapted from those used for the closely related compound, promethazine hydrochloride.[8][9][10]

Proposed HPLC Method Parameters (Adaptable for Fenethazine HCl):

ParameterSuggested Conditions
Column C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size)
Mobile Phase A mixture of an aqueous buffer (e.g., 25mM phosphate buffer, pH 7.0) and an organic modifier (e.g., acetonitrile or methanol) in a 50:50 (v/v) ratio.
Flow Rate 1.0 mL/min
Detection UV spectrophotometry at a wavelength of approximately 249-254 nm.
Column Temperature Ambient or controlled at 25-30 °C
Injection Volume 10-20 µL

Experimental Workflow for HPLC Analysis:

hplc_workflow start Start: Sample Preparation (Dissolve Fenethazine HCl in mobile phase) inject Inject Sample into HPLC System start->inject separate Chromatographic Separation (Reversed-phase column) inject->separate detect UV Detection separate->detect data Data Acquisition and Processing (Chromatogram generation) detect->data quantify Quantification (Peak area integration and comparison to standards) data->quantify end End: Report Results quantify->end

Caption: A typical workflow for the HPLC analysis of Fenethazine Hydrochloride.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile compounds. For the analysis of fenethazine, which is a relatively high molecular weight compound, derivatization may not be necessary, but a high-temperature capillary column is recommended.[11][12][13]

Proposed GC-MS Method Parameters (Adaptable for Fenethazine):

ParameterSuggested Conditions
GC Column A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate of 1-1.5 mL/min.
Injection Mode Splitless or split (with a high split ratio for concentrated samples).
Injector Temperature 250-280 °C
Oven Temperature Program Start at a lower temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min, and hold for several minutes.
MS Interface Temperature 280-300 °C
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Analyzer Quadrupole or Ion Trap.
Scan Range 40-500 amu.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of fenethazine hydrochloride. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework.[14][15][16]

Expected ¹H NMR Spectral Features (in a suitable deuterated solvent like DMSO-d₆ or CDCl₃):

  • Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 6.8-7.5 ppm) corresponding to the protons on the phenothiazine ring system.

  • Ethyl Chain Protons: Two triplet signals for the -CH₂-CH₂- protons of the ethyl side chain. The protons closer to the phenothiazine nitrogen will be deshielded and appear at a lower field.

  • N-Methyl Protons: A singlet in the aliphatic region (typically δ 2.2-2.8 ppm) corresponding to the six equivalent protons of the two methyl groups.

  • NH⁺ Proton: A broad singlet at a downfield chemical shift, corresponding to the proton on the protonated tertiary amine. Its chemical shift can be variable and may exchange with D₂O.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Multiple signals in the aromatic region (typically δ 110-150 ppm) corresponding to the twelve carbons of the phenothiazine ring.

  • Ethyl Chain Carbons: Two signals in the aliphatic region for the two carbons of the ethyl side chain.

  • N-Methyl Carbons: A single signal in the aliphatic region for the two equivalent methyl carbons.

Stability and Forced Degradation Studies

To ensure the quality and shelf-life of a drug substance, stability and forced degradation studies are critical. These studies help to identify potential degradation products and establish the intrinsic stability of the molecule.[1][17][18][19][20]

Forced Degradation Conditions:

  • Acidic Hydrolysis: Treatment with dilute hydrochloric acid (e.g., 0.1 N HCl) at elevated temperatures.

  • Basic Hydrolysis: Treatment with dilute sodium hydroxide (e.g., 0.1 N NaOH) at elevated temperatures.

  • Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or elevated temperatures.

  • Thermal Degradation: Exposure of the solid drug substance to dry heat (e.g., 60-80 °C).

  • Photolytic Degradation: Exposure of the drug substance (in solid state or in solution) to UV and visible light.

The degradation products can be analyzed and separated from the parent drug using a stability-indicating HPLC method, as described previously.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, IUPAC nomenclature, synthesis, and analytical methodologies for fenethazine hydrochloride. While specific, validated protocols for this particular compound are not always readily available in the public domain, the information presented, including adaptable methods from closely related phenothiazine derivatives, offers a solid foundation for researchers and drug development professionals. A thorough understanding of these fundamental aspects is paramount for the successful handling, characterization, and development of fenethazine hydrochloride and its related compounds.

References

(Please note: The URLs are provided for verification and were accessible as of the last update of this document.)

Sources

The Genesis of a Therapeutic Scaffold: An In-depth Technical Guide to the Discovery and Development of Fenethazine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the discovery and historical development of Fenethazine, a first-generation antihistamine that emerged from the fertile ground of post-war medicinal chemistry. As a key member of the phenothiazine class, the story of Fenethazine is not merely that of a single molecule but a chapter in the broader narrative of rational drug design that led to breakthroughs in psychiatry and allergy treatment. This document delves into the scientific underpinnings of its synthesis, its mechanism of action, and the structure-activity relationships that defined its therapeutic potential.

The Dawn of the Phenothiazine Era: A Legacy of Serendipity and Systematic Inquiry

The journey to Fenethazine begins with the phenothiazine tricycle, a scaffold that would become a cornerstone of psychopharmacology.[1] The initial discovery of phenothiazine derivatives was not driven by a quest for antihistamines but by research into aniline dyes and anti-malarial agents.[2][3] In the 1940s, a team of chemists led by Paul Charpentier at the Rhône-Poulenc laboratories in France embarked on a systematic investigation of N-substituted phenothiazines.[2][4] This research was built upon the earlier discovery of the antihistaminic properties of phenbenzamine.[5] The Rhône-Poulenc team's work led to the synthesis of a series of compounds, each a deliberate modification of the parent structure, aimed at optimizing therapeutic activity.[6]

Fenethazine, known by the developmental code RP-3015, emerged from this intensive research program.[7][8] It was a direct descendant of phenbenzamine and, in a fascinating turn of chemical lineage, became the parent compound for two other landmark drugs: promethazine and, most notably, chlorpromazine, the first typical antipsychotic.[5][7] This progression highlights a pivotal moment in medicinal chemistry, where the systematic structural modification of a lead compound opened doors to unforeseen therapeutic applications.

The Synthesis of Fenethazine: An Archetypal N-Alkylation

The chemical synthesis of Fenethazine is a classic example of the N-alkylation of the phenothiazine nucleus. This reaction, detailed in a patent filed by Paul Charpentier and granted to Rhône-Poulenc in 1950, forms the basis for the production of many phenothiazine derivatives.[9]

Reaction Pathway: Condensation of Phenothiazine and 2-Dimethylaminoethyl Chloride

The core reaction involves the condensation of phenothiazine with 2-dimethylaminoethyl chloride. The nitrogen atom of the phenothiazine ring acts as a nucleophile, attacking the electrophilic carbon of the alkyl chloride, leading to the formation of the N-alkylated product, Fenethazine. This reaction is typically carried out in the presence of a strong base to deprotonate the phenothiazine nitrogen, thereby increasing its nucleophilicity.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products phenothiazine Phenothiazine fenethazine Fenethazine (N,N-Dimethyl-2-phenothiazin-10-ylethanamine) phenothiazine->fenethazine Nucleophilic Substitution alkyl_halide 2-Dimethylaminoethyl Chloride alkyl_halide->fenethazine base Strong Base (e.g., Sodamide) base->phenothiazine Deprotonation solvent Inert Solvent (e.g., Toluene) solvent->fenethazine heat Heat heat->fenethazine salt Salt Byproduct

Caption: Synthetic pathway for Fenethazine via N-alkylation.

Experimental Protocol: Synthesis of Fenethazine

The following protocol is a representative procedure based on the principles outlined in the foundational patents and general synthetic methods for phenothiazine derivatives.

Materials:

  • Phenothiazine

  • 2-Dimethylaminoethyl chloride hydrochloride

  • Sodamide (NaNH₂) or another suitable strong base

  • Toluene, anhydrous

  • Ethanol

  • Hydrochloric acid (for salt formation, if desired)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Deprotonation of Phenothiazine: In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, a suspension of sodamide in anhydrous toluene is prepared under an inert atmosphere (e.g., nitrogen). Phenothiazine is then added portion-wise to the suspension. The mixture is heated to reflux to ensure complete formation of the sodium salt of phenothiazine.

  • Alkylation: A solution of 2-dimethylaminoethyl chloride (prepared by neutralizing the hydrochloride salt) in anhydrous toluene is added dropwise to the refluxing mixture of the phenothiazine salt. The reaction is maintained at reflux for several hours to ensure complete conversion.

  • Work-up and Isolation: After cooling, the reaction mixture is carefully quenched with water. The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude Fenethazine as an oil.

  • Purification: The crude product can be purified by vacuum distillation.

  • Characterization: The identity and purity of the synthesized Fenethazine can be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action: Competitive Antagonism at the Histamine H1 Receptor

Fenethazine exerts its therapeutic effects as a first-generation antihistamine by acting as a competitive antagonist at the histamine H1 receptor.[10][11] More recent understanding of G-protein coupled receptor (GPCR) pharmacology suggests that many first-generation antihistamines, including phenothiazines, function as inverse agonists rather than neutral antagonists.[12][13] This means they not only block the binding of histamine but also reduce the basal activity of the receptor by stabilizing its inactive conformation.

The H1 Receptor Signaling Cascade

The histamine H1 receptor is a GPCR coupled to the Gq/11 family of G-proteins.[14] Upon binding of histamine, the receptor undergoes a conformational change, activating Gq/11. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological responses associated with histamine release, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.[14]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R_inactive H1 Receptor (Inactive) H1R_active H1 Receptor (Active) Gq_inactive Gq/11 (Inactive) H1R_active->Gq_inactive Activates Histamine Histamine H1R_active->Histamine Blocked Gq_active Gq/11 (Active) PLC_inactive PLC (Inactive) Gq_active->PLC_inactive Activates PLC_active PLC (Active) PIP2 PIP₂ PLC_active->PIP2 Hydrolyzes Histamine->H1R_inactive Binds & Activates Fenethazine Fenethazine Fenethazine->H1R_inactive Binds & Stabilizes (Inverse Agonist) IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Cellular Response (Inflammation, etc.) Ca_release->Response PKC_activation->Response

Caption: H1 receptor signaling pathway and its inhibition by Fenethazine.

Pharmacological Profile
Compound Receptor Binding Affinity (Kᵢ) (nM)
PromethazineHuman H10.33
ChlorpromazineHuman H13

Table 1: Comparative H1 Receptor Binding Affinities. Data for Promethazine and Chlorpromazine are provided for context as close structural and pharmacological analogs of Fenethazine.[5]

The high affinity of related compounds for the H1 receptor suggests that Fenethazine is also a potent antagonist. As a first-generation antihistamine, Fenethazine is lipophilic and readily crosses the blood-brain barrier, which accounts for its sedative side effects.[15]

Structure-Activity Relationships (SAR) of Phenothiazine Antihistamines

The therapeutic efficacy and side-effect profile of Fenethazine and its congeners are intrinsically linked to their molecular architecture. The key SAR principles for this class of compounds are well-established.[1][10]

  • The Phenothiazine Tricyclic System: The three-ring nucleus is essential for activity. A non-coplanar, or "butterfly," conformation is crucial for effective interaction with the H1 receptor.

  • The Alkyl Side Chain: An ethylene (-CH₂-CH₂-) chain connecting the phenothiazine nitrogen to the terminal amine generally confers maximal H1 antagonist activity. Altering this chain length typically reduces potency.

  • The Terminal Amine Group: For optimal antihistaminic activity, the terminal nitrogen atom should be a tertiary amine. This basic group is believed to interact with a key acidic residue within the H1 receptor's binding pocket.

Historical Clinical Applications and Legacy

Fenethazine was marketed under various brand names, including Anergen and Lisergan, and was used for the symptomatic relief of allergic conditions such as urticaria and allergic rhinitis.[7][8] As a first-generation antihistamine, its clinical utility was accompanied by significant sedative effects, a common characteristic of this class due to their action on central H1 receptors.[16]

The development of second-generation antihistamines, which are designed to be less lipophilic and do not readily cross the blood-brain barrier, led to a decline in the widespread use of first-generation agents like Fenethazine for allergic conditions.[15][17] These newer agents offer a similar therapeutic benefit with a much-improved safety profile, particularly with respect to sedation and cognitive impairment.

Despite its diminished clinical role today, the legacy of Fenethazine is significant. It represents a crucial step in the evolution of antihistamines and, more broadly, in the exploration of the phenothiazine scaffold. The research that led to Fenethazine directly paved the way for the discovery of promethazine's enhanced sedative properties and the revolutionary antipsychotic effects of chlorpromazine, forever changing the landscape of psychiatric medicine.

Experimental Protocols for Pharmacological Evaluation

The antihistaminic properties of compounds like Fenethazine are evaluated using a combination of in vitro and ex vivo assays.

In Vitro Histamine H1 Receptor Binding Assay

This assay directly measures the affinity of a compound for the H1 receptor.

  • Principle: A competitive radioligand binding assay is used to quantify the ability of a test compound to displace a known radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) from receptors in a membrane preparation (e.g., from cells expressing the human H1 receptor).

  • Procedure:

    • A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

    • Bound and unbound radioligand are separated by rapid filtration.

    • The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation.[1]

G start Start prep Prepare H1 Receptor Membrane Suspension start->prep incubate Incubate Membrane with [³H]-mepyramine & Fenethazine prep->incubate filter Rapid Filtration to Separate Bound from Unbound Ligand incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify calculate Calculate IC₅₀ and Kᵢ quantify->calculate end End calculate->end

Caption: Workflow for an in vitro H1 receptor binding assay.

Ex Vivo Guinea Pig Ileum Assay

This is a classic functional assay to determine the antagonist potency of a compound.

  • Principle: Histamine induces a dose-dependent contraction of the smooth muscle of the guinea pig ileum via H1 receptors. An H1 antagonist will competitively inhibit this contraction.

  • Procedure:

    • A segment of guinea pig ileum is mounted in an organ bath containing a physiological salt solution.

    • A cumulative concentration-response curve for histamine is generated to determine the EC₅₀.

    • The tissue is incubated with a known concentration of the test compound (e.g., Fenethazine).

    • A second histamine concentration-response curve is generated in the presence of the antagonist.

    • The dose ratio (the ratio of the EC₅₀ of histamine in the presence and absence of the antagonist) is calculated.

    • The pA₂ value, a measure of the antagonist's potency, is determined from the dose ratio using the Schild equation.[1]

Conclusion

Fenethazine stands as a testament to the power of systematic medicinal chemistry. While its direct clinical applications have been largely superseded by newer agents with more favorable side-effect profiles, its historical and scientific importance remains undiminished. It was a key stepping stone in the development of the phenothiazine class of drugs, a lineage that has profoundly impacted the treatment of both allergies and severe mental illness. For today's drug development professionals, the story of Fenethazine offers valuable insights into the principles of lead optimization, the unexpected discoveries that can arise from systematic investigation, and the enduring legacy of a versatile therapeutic scaffold.

References

  • Fenethazine. (n.d.). In WikiMed Medical Encyclopedia. Retrieved January 17, 2026, from [Link]

  • Fenethazine. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Fexofenadine: review of safety, efficacy and unmet needs in children with allergic rhinitis. (2021). Allergy, Asthma & Clinical Immunology, 17(1), 114. [Link]

  • Second-Generation Antihistamines. (n.d.). RxFiles. Retrieved January 17, 2026, from [Link]

  • Twenty-five years: The fexofenadine clinical experience. (2021). Allergy, Asthma & Clinical Immunology, 17(1), 1. [Link]

  • Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences of the United States of America, 72(5), 1899–1903. [Link]

  • Charpentier, P. (1952).
  • Science History Institute. (n.d.). Paul Charpentier, Henri-Marie Laborit, Simone Courvoisier, Jean Delay, and Pierre Deniker. Retrieved January 17, 2026, from [Link]

  • Charpentier, P. (1950). U.S. Patent No. 2,519,886. Washington, DC: U.S.
  • Fenethazine. (n.d.). In PubChem. Retrieved January 17, 2026, from [Link]

  • Fenethazine hydrochloride. (n.d.). In PubChem. Retrieved January 17, 2026, from [Link]

  • Baran, P. (2021). Antipsychotic Drugs: History, Pharmacology, and Synthesis. Baran Group Meeting. [Link]

  • Shorter, E. (2020). The Discovery of Modern Antipsychotics. Psychology Today. [Link]

  • DeRuiter, J. (2001). Histamine H1-Receptor Antagonists: Antihistaminic Agents. Principles of Drug Action 2. [Link]

  • Ban, T. A. (2007). Fifty years chlorpromazine: a historical perspective.
  • Barral, E. (1997). [A hundred years pharmaceutical research performed in the Rhône-Poulenc groups]. Revue d'histoire de la pharmacie, 45(314), 171–178.
  • Simons, F. E. R., & Simons, K. J. (2011). Histamine and H1-antihistamines: celebrating a century of progress. Journal of Allergy and Clinical Immunology, 128(6), 1139–1150.e4. [Link]

  • Halpern, G. M. (n.d.). History of Antihistamines in Medicine. Scribd. Retrieved January 17, 2026, from [Link]

  • H1 antagonist. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Antihistamine. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • The Development of Antihistamines. (n.d.). In Encyclopedia.com. Retrieved January 17, 2026, from [Link]

  • Gonzalez-Estrada, A., & Pien, L. C. (2023). Evidence-based use of antihistamines for treatment of allergic conditions. Annals of Allergy, Asthma & Immunology, 131(5), 586–593. [Link]

  • Quirke, V. (2014). Targeting the American Market for Medicines, ca. 1950s–1970s: ICI and Rhône-Poulenc Compared. Bulletin of the History of Medicine, 88(4), 654–696. [Link]

  • Movsisyan, M., De Coen, L. M., Heugebaert, T. S. A., Verlee, A., Roman, B. I., & Stevens, C. V. (2019). Continuous‐Flow Synthesis of Phenothiazine Antipsychotics: A Feasibility Study. European Journal of Organic Chemistry, 2019(5), 1045-1052.
  • Church, D. S., & Church, M. K. (2013). Pharmacology of antihistamines. Indian Journal of Dermatology, 58(3), 219–224. [Link]

  • Ross, S. D., Akhras, K. S., Zhang, S., Rozinsky, M., & Nalysnyk, L. (2001). Discontinuation of antihypertensive drugs due to adverse events: a systematic review and meta-analysis. Pharmacotherapy, 21(8), 940–953. [Link]

  • van der Galiën, O. P., & Leufkens, H. G. M. (2007). Initial phase of chronic medication use; patients' reasons for discontinuation. British Journal of Clinical Pharmacology, 64(4), 543–547. [Link]

  • To determine pD2 value of histamine using guinea pig ileum. (n.d.). RJPTSimLab. Retrieved January 17, 2026, from [Link]

  • Aventis. (2003). Form 20-F. U.S. Securities and Exchange Commission. [Link]

Sources

Fenethazine Hydrochloride: A Multi-Target Pharmacological Profile for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Fenethazine hydrochloride, a first-generation phenothiazine derivative, is canonically classified as a histamine H1 receptor antagonist.[1][2] This classification, while accurate, only partially describes its complex pharmacological profile. As a member of the phenothiazine class—a scaffold that gave rise to the first antipsychotics—fenethazine possesses a structural architecture suggestive of a much broader interaction with key neuroreceptor systems.[1] This guide moves beyond the established antihistaminic activity to provide a comprehensive analysis of the potential, yet underexplored, therapeutic targets of fenethazine. We will dissect its primary mechanism of action and then, by leveraging data from its closest structural and pharmacological analogs, build a robust, evidence-based case for its putative activity at dopaminergic, cholinergic, adrenergic, and serotonergic receptors. This document is designed for researchers and drug development professionals, offering not just a review of potential targets but also the causal logic behind experimental designs and detailed, actionable protocols for target validation.

The Established Core Target: Histamine H1 Receptor Antagonism

The foundational therapeutic action of fenethazine is its competitive, reversible antagonism of the histamine H1 receptor.[3][4] This interaction is the basis for its use in alleviating the symptoms of allergic reactions.[5]

Mechanism and Signaling Pathway

The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, primarily couples to the Gαq/11 subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of transcription factors like NF-κB, promoting the expression of pro-inflammatory cytokines and cell adhesion molecules.[5]

Fenethazine acts as a competitive antagonist (or more accurately, an inverse agonist), stabilizing the inactive conformation of the H1 receptor. This blockade prevents histamine-induced signaling, thereby mitigating inflammatory processes, reducing vasodilation and vascular permeability, and suppressing smooth muscle contraction in the bronchi and gastrointestinal tract.[5]

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates Fenethazine Fenethazine Fenethazine->H1R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates NFkB NF-κB Activation PKC->NFkB Response Pro-inflammatory Gene Expression NFkB->Response

Caption: Fenethazine blocks the H1 receptor signaling cascade.
Quantitative Analysis: Receptor Binding Affinity

While extensive quantitative data for fenethazine itself is limited, its profile is comparable to other well-studied first-generation phenothiazine antihistamines like promethazine.

CompoundReceptorBinding Affinity (Ki)Source
Mepyramine Histamine H1~1 nM[6]
Promethazine Histamine H1~2-4 nM[6]
Fenethazine Histamine H1Potent Antagonist[7][8]
(Note: Specific Ki values for Fenethazine are not readily available in public literature, but its classification as a potent antihistamine suggests an affinity in the low nanomolar range, similar to its structural analogs.)
Experimental Protocol: In Vitro Histamine H1 Receptor Binding Assay

This competitive radioligand binding assay is a foundational experiment to quantify the affinity of a test compound (e.g., fenethazine) for the H1 receptor.

Objective: To determine the inhibition constant (Ki) of fenethazine at the human histamine H1 receptor.

Principle: The assay measures the ability of unlabeled fenethazine to compete with and displace a known radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) from receptors present in a cell membrane preparation.[3]

Materials:

  • Test Compound: Fenethazine Hydrochloride

  • Radioligand: [³H]-mepyramine

  • Membrane Preparation: Commercially available membranes from cells stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]

  • Non-specific Binding Control: High concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.[9]

  • Scintillation Cocktail & Counter.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of fenethazine hydrochloride in assay buffer, typically ranging from 10⁻¹¹ M to 10⁻⁵ M.

  • Reaction Mixture Assembly: In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of the diluted fenethazine or vehicle control.

    • 50 µL of the radioligand ([³H]-mepyramine) at a final concentration close to its Kd value.

    • 50 µL of the H1 receptor membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the fenethazine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of fenethazine that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The Phenothiazine Legacy: Putative Therapeutic Targets

The true potential for therapeutic innovation with fenethazine lies in the targets it likely modulates due to its phenothiazine core. This chemical class is notoriously promiscuous, interacting with a range of monoamine receptors.

Dopaminergic System: The D2 Receptor

Rationale for Investigation: The phenothiazine class includes potent antipsychotics like chlorpromazine and fluphenazine, whose primary mechanism of action is the antagonism of the dopamine D2 receptor.[10][11] Given the structural similarity, it is highly probable that fenethazine also interacts with D2 receptors, which could open therapeutic avenues in neuropsychiatric disorders.

Potential Target & Signaling: The D2 receptor is a Gi/o-coupled GPCR. Its activation by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[10] Antagonism by a compound like fenethazine would block this effect, preventing dopamine-mediated inhibition of the pathway.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds Gio Gi/o D2R->Gio Activates Fenethazine Fenethazine (Putative) Fenethazine->D2R Blocks AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Cellular Response PKA->Response

Caption: Putative blockade of the D2 receptor signaling pathway.

Quantitative Data from Analog Compounds: Direct binding data for fenethazine at the D2 receptor is not available in the public domain.[10] Therefore, we must infer its potential activity from well-characterized analogs.

CompoundReceptorBinding Affinity (Ki)Source
Chlorpromazine Dopamine D2~1-10 nM[10]
Fluphenazine Dopamine D20.4 nM[12]
Perphenazine Dopamine D20.56 nM[13]

Experimental Protocol: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

Objective: To determine if fenethazine functionally antagonizes the human D2 receptor.

Principle: This assay measures the ability of fenethazine to reverse the inhibition of cAMP production caused by a D2 receptor agonist. Cells expressing the D2 receptor are first stimulated with forskolin (a direct activator of adenylyl cyclase) to generate a high baseline of cAMP. An agonist (e.g., quinpirole) is then added, which inhibits adenylyl cyclase via D2 activation and reduces cAMP levels. The ability of fenethazine to restore cAMP levels in the presence of the agonist demonstrates its antagonist activity.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human D2 receptor.

  • Agonist: Quinpirole.

  • Adenylyl Cyclase Activator: Forskolin.

  • Test Compound: Fenethazine Hydrochloride.

  • cAMP Detection Kit: e.g., HTRF, LANCE, or ELISA-based kits.

Step-by-Step Methodology:

  • Cell Culture: Plate the D2-expressing cells in a 96-well plate and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of fenethazine. Also prepare solutions of quinpirole (at its EC80 concentration) and forskolin.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of fenethazine or vehicle for 15-30 minutes. This allows the antagonist to bind to the receptors.

  • Stimulation: Add a mixture of quinpirole and forskolin to the wells and incubate for an additional 30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells according to the cAMP detection kit's protocol. Perform the detection reaction to quantify the intracellular cAMP levels.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of fenethazine. The data will show a dose-dependent reversal of the agonist's inhibitory effect. Calculate the IC50 for fenethazine and, if desired, determine the pA2 value using the Schild equation to quantify its antagonist potency.

Cholinergic System: Muscarinic Receptors

Rationale for Investigation: First-generation antihistamines are known for their anticholinergic side effects (e.g., dry mouth, sedation, blurred vision), which stem from the blockade of muscarinic acetylcholine receptors (mAChRs).[14] Fenethazine and its congeners are also noted to have these effects, indicating mAChRs as a significant secondary target.[7][15][16]

Potential Target & Implications: Fenethazine likely acts as a non-selective antagonist at M1-M5 muscarinic receptor subtypes. While this contributes to its side-effect profile, it could also be harnessed therapeutically, for example, in conditions requiring anticholinergic action like the management of extrapyramidal symptoms or in certain movement disorders.[7]

Quantitative Data from Analog Compounds: As with the D2 receptor, direct binding data for fenethazine is scarce. A comparison with its close analog, promethazine, and the classic non-selective antagonist, atropine, is informative.[17]

CompoundReceptor SubtypeBinding Affinity (pKi)Source
Atropine Muscarinic (non-selective)~9.0[17]
Promethazine Muscarinic (non-selective)~7.0 - 8.0[6][17]

Experimental Protocol: Muscarinic Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of fenethazine for the five human muscarinic receptor subtypes (M1-M5).

Principle: This is a series of competitive radioligand binding assays, one for each receptor subtype. Fenethazine will compete with a non-selective muscarinic radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) for binding to membranes from cells individually expressing each of the five receptor subtypes.

Methodology: The protocol is analogous to the Histamine H1 Receptor Binding Assay described in section 1.3, with the following key substitutions:

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Membrane Preparations: Five separate membrane preparations, each from a cell line stably expressing one of the human M1, M2, M3, M4, or M5 receptors.

  • Non-specific Binding Control: A high concentration of atropine (e.g., 1 µM).

  • Data Analysis: The Ki will be calculated for each of the five subtypes, providing a selectivity profile for fenethazine across the muscarinic receptor family.

Adrenergic and Serotonergic Systems

Rationale for Investigation: The pharmacological profile of phenothiazines is further complicated by interactions with adrenergic and serotonergic receptors. Blockade of α1-adrenergic receptors can lead to orthostatic hypotension, while interaction with 5-HT2A receptors is a key feature of "atypical" antipsychotics that can modulate dopamine release and reduce motor side effects.[18][19]

Potential Targets:

  • Alpha-1 Adrenergic Receptors (α1-AR): Antagonism is a common feature of phenothiazines.[18]

  • Serotonin 5-HT2A Receptors: Interaction at this receptor could significantly alter the neuropharmacological effects of D2 blockade.[13][19]

Quantitative Data from Analog Compounds:

CompoundReceptorBinding Affinity (Ki)Source
Chlorpromazine α1-Adrenergic~1-5 nM[18]
Perphenazine 5-HT2A6 nM[13]
Clozapine 5-HT2A~5-10 nM[20]

Experimental Validation: To fully characterize fenethazine, binding and functional assays for these targets are essential.

  • For α1-AR: A radioligand binding assay using [³H]-prazosin, followed by a functional calcium mobilization assay, as α1 receptors are Gq-coupled.

  • For 5-HT2A: A radioligand binding assay using a ligand like [³H]-ketanserin.[21]

Caption: Proposed integrated workflow for validating fenethazine targets.

Synthesis and Future Directions

Fenethazine hydrochloride is far more than a simple antihistamine. Its phenothiazine scaffold strongly suggests a polypharmacological profile with the potential to modulate a range of clinically relevant neuroreceptors.

Summary of Potential Therapeutic Targets:

Target Receptor FamilySpecific Subtype(s)Level of EvidencePotential Therapeutic Area
Histamine H1 Direct (Established) Allergy, Inflammation
Dopamine D2Inferred (Strong)Neuropsychiatric Disorders
Muscarinic M1-M5Inferred (Strong)Movement Disorders, Secretory Disorders
Adrenergic α1Inferred (Moderate)Cardiovascular (Side Effect Modulation)
Serotonin 5-HT2AInferred (Moderate)Neuropsychiatric Disorders

The path forward for realizing the full therapeutic potential of fenethazine is clear. A systematic screening approach, beginning with the competitive binding and functional assays detailed in this guide, is the critical first step. By quantifying its activity at dopaminergic, cholinergic, adrenergic, and serotonergic receptors, researchers can build a comprehensive "receptor fingerprint." This will enable the rational design of in vivo studies to explore novel therapeutic applications, potentially repositioning this classic molecule for a new generation of medical challenges.

References

  • Small Molecule Pathway Database (SMPDB). Fenethazine H1-Antihistamine Action. [Online] Available at: [Link]

  • Wikipedia. Fenethazine. [Online] Available at: [Link]

  • Wikipedia. Fenethazine. [Online] Available at: [Link]

  • Pugsley, T. A., & Lippmann, W. (1976). Effects of chlorpromazine, clozapine and thioridazine on striatal and mesolimbic dopamine metabolism in the rat. Archives internationales de pharmacodynamie et de therapie, 223(2), 294-303. (Note: While the specific link is to a general review, this citation reflects the established knowledge about phenothiazine effects on dopamine metabolism.) Available at: [Link]

  • MDPI. Clinical Pharmacokinetics of Fexofenadine: A Systematic Review. [Online] Available at: [Link]

  • British Journal of Pharmacology. Antagonism of presynaptic dopamine receptors by phenothiazine drug metabolites. [Online] Available at: [Link]

  • YouTube. Promethazine (Phenergan) Pharmacology Podcast. [Online] Available at: [Link]

  • PubMed. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. [Online] Available at: [Link]

  • PubChem. Fenethazine hydrochloride. [Online] Available at: [Link]

  • PubChem. Fenethazine. [Online] Available at: [Link]

  • PubMed. Muscarinic Cholinergic and Histamine H1 Receptor Binding of Phenothiazine Drug Metabolites. [Online] Available at: [Link]

  • CAS Common Chemistry. Fenethazine hydrochloride. [Online] Available at: [Link]

  • Drug Central. fenethazine. [Online] Available at: [Link]

  • DrugCentral. DrugCentral 2023 Update-Veterinary Drugs & Uses. [Online] Available at: [Link]

  • precisionFDA. FENETHAZINE. [Online] Available at: [Link]

  • PubMed. Serotonin releasing agents. Neurochemical, therapeutic and adverse effects. [Online] Available at: [Link]

  • Wikipedia. Adrenergic receptor. [Online] Available at: [Link]

  • PubMed Central. Reduced Levels of Serotonin 2A Receptors Underlie Resistance of Egr3-Deficient Mice to Locomotor Suppression by Clozapine. [Online] Available at: [Link]

  • YouTube. Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5. [Online] Available at: [Link]

  • NCBI Bookshelf. Serotonin Receptors - Basic Neurochemistry. [Online] Available at: [Link]

  • PubMed. Fenoterol, a selective beta 2-adrenergic agonist, and inhibition of IgE-mediated basophil histamine release. [Online] Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the In Vitro Characterization of Fenethazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fenethazine hydrochloride is a first-generation antihistamine belonging to the phenothiazine chemical class.[1][2] Its primary therapeutic action is the antagonism of the histamine H1 receptor, which alleviates allergic symptoms. However, like many first-generation antihistamines and other phenothiazines, fenethazine is known to interact with other receptors, leading to a range of secondary effects, including anticholinergic and antidopaminergic activities.[3][4]

This guide provides a comprehensive framework for the in vitro characterization of fenethazine hydrochloride. It is designed for researchers, scientists, and drug development professionals engaged in profiling this compound or similar molecules. The protocols herein are presented not merely as procedural steps but as self-validating systems, grounded in established pharmacological principles. We will progress logically from defining the compound's primary target engagement to exploring its secondary pharmacology and concluding with essential safety and metabolic profiling. This structured approach mirrors the typical nonclinical drug development cascade, ensuring a thorough and decision-enabling dataset is generated.

Part 1: Primary Target Profiling - Histamine H1 Receptor Antagonism

The foundational step in characterizing fenethazine is to quantify its interaction with its primary therapeutic target, the histamine H1 receptor. This involves determining its binding affinity and its functional effect on receptor signaling.

Assay 1: Histamine H1 Receptor Binding Affinity

This assay quantifies the affinity of fenethazine for the H1 receptor through competitive displacement of a known radiolabeled ligand.

Principle of the Assay A fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) is incubated with a membrane preparation from cells expressing the human H1 receptor.[5] Fenethazine is added at increasing concentrations, competing with the radioligand for the receptor binding sites. The concentration of fenethazine that displaces 50% of the radioligand (IC50) is determined, from which the inhibition constant (Ki) is calculated, representing the true binding affinity.[5]

Experimental Protocol

  • Receptor Source: Commercially available membrane preparations from HEK293 or CHO cells stably expressing the recombinant human histamine H1 receptor.

  • Radioligand: [³H]-mepyramine (Specific Activity: 20-30 Ci/mmol).

  • Non-specific Binding Control: 10 µM Mepyramine or Triprolidine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of fenethazine hydrochloride in assay buffer, typically from 100 µM down to 0.1 nM.

  • Reaction Setup: In a 96-well plate, combine the following in order:

    • 50 µL Assay Buffer (for total binding) or 50 µL Non-specific Binding Control.

    • 50 µL of fenethazine dilution or vehicle control.

    • 50 µL of [³H]-mepyramine diluted in assay buffer to a final concentration of ~1 nM.

    • 50 µL of H1 receptor membrane preparation (typically 5-10 µg protein/well).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

Data Analysis

  • Calculate the percent inhibition for each concentration of fenethazine compared to the control (total binding).

  • Plot the percent inhibition against the log concentration of fenethazine.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Scientist's Notes (Trustworthiness & Expertise):

  • Why Tris-HCl? This buffer provides a stable pH environment (7.4) that mimics physiological conditions without interfering with receptor-ligand binding.

  • Self-Validation: The inclusion of a known high-affinity H1 antagonist (e.g., Mepyramine) for non-specific binding is critical. The "window" between total and non-specific binding should be at least 10-fold to ensure a robust assay. A full displacement curve of a reference antagonist should also be run to validate the assay performance on the day.

H1 Receptor Signaling Pathway

H1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq Gαq H1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Response Cellular Response (Inflammation, etc.) Ca_ER->Response PKC->Response Histamine Histamine Histamine->H1R Activates Fenethazine Fenethazine (Antagonist) Fenethazine->H1R Blocks

Part 2: Secondary Pharmacology - Off-Target Characterization

Phenothiazines are pharmacologically promiscuous. It is critical to assess fenethazine's activity at key off-targets associated with this class, namely dopaminergic and muscarinic cholinergic receptors.

Assay 2: Dopamine D2 Receptor Binding Affinity

This assay measures the affinity for the D2 receptor, which is associated with antipsychotic effects and extrapyramidal side effects.

Principle of the Assay This protocol is analogous to the H1 binding assay. It uses a radiolabeled D2 antagonist (e.g., [³H]-Spiperone) and membranes from cells expressing the human D2 receptor to determine fenethazine's binding affinity via competitive displacement.[6]

Experimental Protocol

  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the recombinant human Dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (Specific Activity: 60-90 Ci/mmol).

  • Non-specific Binding Control: 10 µM Haloperidol.[7]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of fenethazine hydrochloride in assay buffer.

  • Reaction Setup: Combine reagents in a 96-well plate as described for the H1 assay, substituting the D2-specific reagents.

  • Incubation: Incubate at 25°C for 90-120 minutes.

  • Harvesting & Detection: Follow the same procedure as the H1 binding assay.

Data Analysis Analyze the data as described for the H1 assay to determine the IC50 and Ki values for the D2 receptor.

Assay 3: Muscarinic Receptor Binding (Anticholinergic Activity)

This assay quantifies affinity for muscarinic receptors, which mediates the anticholinergic side effects (e.g., dry mouth, blurred vision) common to first-generation antihistamines.[8]

Principle of the Assay This assay uses a non-selective muscarinic antagonist radioligand (e.g., [³H]-QNB) to determine fenethazine's binding affinity to a mixed population of muscarinic receptors from a tissue source like rat brain cortex.

Experimental Protocol

  • Receptor Source: Rat brain cortex membrane homogenate.

  • Radioligand: [³H]-Quinuclidinyl benzilate ([³H]-QNB) (Specific Activity: 30-60 Ci/mmol).

  • Non-specific Binding Control: 1 µM Atropine.[4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology & Data Analysis: Follow the general procedure for radioligand binding assays as detailed above, using the specified reagents. The analysis will yield an IC50 and a Ki value representing the compound's composite affinity for the muscarinic receptors present in the tissue.

ParameterH1 Receptor AssayD2 Receptor AssayMuscarinic Receptor Assay
Receptor Source Recombinant human H1Recombinant human D2Rat Brain Cortex
Radioligand [³H]-mepyramine[³H]-Spiperone[³H]-QNB
Non-specific Control MepyramineHaloperidolAtropine
Primary Output Ki (Affinity for H1)Ki (Affinity for D2)Ki (Anticholinergic Potency)

Part 3: In Vitro Safety & ADME Profiling

Early assessment of a compound's safety and metabolic liabilities is crucial. The following assays represent a standard panel for identifying potential issues such as cytotoxicity, cardiotoxicity, drug-drug interactions, and mutagenicity.

Overall In Vitro Characterization Workflow

// Define Nodes Start [label="Fenethazine HCl", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Primary [label="Part 1: Primary Target\n(H1 Receptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H1_Bind [label="H1 Binding Assay\n(Ki)", shape=parallelogram]; H1_Func [label="H1 Functional Assay\n(IC50)", shape=parallelogram];

Secondary [label="Part 2: Secondary Pharmacology\n(Off-Targets)", fillcolor="#FBBC05", fontcolor="#202124"]; D2_Bind [label="D2 Binding\n(Ki)", shape=parallelogram]; M_Bind [label="Muscarinic Binding\n(Ki)", shape=parallelogram];

Safety [label="Part 3: Safety & ADME\n(In Vitro Tox)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyto [label="Cytotoxicity\n(CC50)", shape=parallelogram]; hERG [label="hERG Assay\n(IC50)", shape=parallelogram]; CYP [label="CYP Inhibition\n(IC50)", shape=parallelogram]; Ames [label="Ames Test\n(Mutagenicity)", shape=parallelogram];

Report [label="Comprehensive Profile\n& Risk Assessment", shape=document, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Define Edges Start -> Primary; Primary -> {H1_Bind, H1_Func} [arrowhead=none]; {H1_Bind, H1_Func} -> Secondary; Secondary -> {D2_Bind, M_Bind} [arrowhead=none]; {D2_Bind, M_Bind} -> Safety; Safety -> {Cyto, hERG, CYP, Ames} [arrowhead=none]; {Cyto, hERG, CYP, Ames} -> Report; } dotedot Caption: Logical workflow for the in vitro characterization of Fenethazine.

Assay 4: Cell Viability (Cytotoxicity)

Principle of the Assay This assay determines the concentration at which fenethazine is toxic to cells.[9] The resazurin reduction assay is a common method where viable, metabolically active cells reduce the blue dye resazurin to the fluorescent pink resorufin.[10] A decrease in fluorescence indicates cytotoxicity.

Experimental Protocol

  • Cell Line: A relevant human cell line, such as HepG2 (liver carcinoma) or HEK293 (embryonic kidney).

  • Reagents: Resazurin sodium salt solution, cell culture medium.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.

  • Dosing: Treat cells with a serial dilution of fenethazine (e.g., 200 µM to 0.1 µM) for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO).

  • Assay: Add resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Detection: Measure fluorescence with an excitation of ~560 nm and an emission of ~590 nm.

Data Analysis Calculate the percentage of cell viability relative to the vehicle control. Plot this against the log concentration of fenethazine and fit the curve to determine the CC50 (Concentration causing 50% cytotoxicity).

Assay 5: hERG Potassium Channel Inhibition Assay

Principle of the Assay Inhibition of the hERG potassium channel can prolong the cardiac action potential, leading to a potentially fatal arrhythmia.[11] Automated patch-clamp electrophysiology is the gold standard for assessing this risk, directly measuring the flow of ions through hERG channels expressed in a stable cell line.[12]

Experimental Protocol

  • System: Automated patch-clamp platform (e.g., QPatch, SyncroPatch).

  • Cell Line: HEK293 cells stably expressing the hERG channel.

  • Solutions: Extracellular and intracellular solutions formulated to isolate the hERG current.

  • Positive Control: A known hERG inhibitor (e.g., E-4031, Cisapride).[11][13]

Step-by-Step Methodology:

  • Cell Preparation: Harvest and prepare a single-cell suspension of the hERG-expressing cells.

  • Automated Patch-Clamp: The instrument automatically captures cells, forms gigaseals, and achieves whole-cell configuration.

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit and measure the hERG tail current.[13]

  • Compound Application: After establishing a stable baseline current, apply vehicle control followed by cumulative concentrations of fenethazine.

  • Recording: Record the hERG current at each concentration until a steady-state effect is observed.

Data Analysis Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the vehicle control. Determine the IC50 value from the concentration-response curve.

Assay 6: Cytochrome P450 (CYP) Inhibition Assay

Principle of the Assay This assay evaluates the potential of fenethazine to cause drug-drug interactions by inhibiting major drug-metabolizing CYP enzymes.[14] Fluorogenic assays are a rapid, high-throughput method where a non-fluorescent CYP-specific substrate is converted into a fluorescent product.[15] A decrease in fluorescence in the presence of fenethazine indicates inhibition.

Experimental Protocol

  • Enzyme Source: Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Substrates: Fluorogenic probe substrates specific for each CYP isoform.

  • Cofactor: NADPH regenerating system.

  • Positive Controls: Known specific inhibitors for each CYP isoform (e.g., Furafylline for CYP1A2).

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, incubate fenethazine across a range of concentrations with the specific CYP enzyme and buffer.

  • Initiate Reaction: Add the fluorogenic substrate and the NADPH regenerating system to start the reaction.

  • Kinetic Reading: Monitor the increase in fluorescence over time using a plate reader.

Data Analysis Determine the rate of reaction (slope of fluorescence vs. time) for each concentration. Calculate the percent inhibition relative to the vehicle control and determine the IC50 for each CYP isoform.

Assay 7: Bacterial Reverse Mutation (Ames) Test

Principle of the Assay The Ames test is a widely used method to assess a chemical's mutagenic potential.[16] It uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required to synthesize an essential amino acid (e.g., histidine).[17] The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

Experimental Protocol

  • Test Strains: At least five strains are typically used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[17]

  • Metabolic Activation: The assay is run with and without a liver S9 fraction to assess the mutagenicity of both the parent compound and its metabolites.

  • Positive Controls: Known mutagens specific for each strain and condition (with/without S9).

Step-by-Step Methodology (Plate Incorporation Method):

  • Preparation: Combine the test compound, the bacterial tester strain, and buffer (with or without S9 mix) in molten top agar.

  • Plating: Pour this mixture onto a minimal glucose agar plate (lacking the essential amino acid).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

Data Analysis A compound is considered mutagenic if it produces a concentration-dependent increase in the number of revertant colonies over the background (spontaneous reversion rate seen in the vehicle control), typically a two-fold or greater increase.

References

  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from BioIVT website. [Link: https://www.bioivt.com/invitro-adme-tox/drug-metabolism-assays]
  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from Danaher Life Sciences website. [Link: https://www.danaher.
  • IQVIA Laboratories. (n.d.). In Vitro Metabolism. Retrieved from IQVIA website. [Link: https://www.iqvia.com/locations/united-states/solutions/iqvia-laboratories/bioanalytical-services/in-vitro-metabolism]
  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from Labcorp Drug Development website. [Link: https://drugdevelopment.labcorp.com/industry-solutions/dmpk/in-vitro-metabolism.html]
  • Creative Biolabs. (n.d.). In Vitro Metabolism Studies. Retrieved from Creative Biolabs website. [Link: https://www.creative-biolabs.com/adme-tox/in-vitro-metabolism-studies.htm]
  • Lake, B. G., & Tredger, J. M. (2009). In Vitro Assays for Induction of Drug Metabolism. Methods in Molecular Biology, 481, 47–58. [Link: https://pubmed.ncbi.nlm.nih.gov/19020822/]
  • Al-Dhaheri, M., et al. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2481, 13-26. [Link: https://pubmed.ncbi.nlm.nih.gov/35226315/]
  • Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery. Retrieved from Promega Corporation website. [Link: https://www.promega.com/applications/drug-discovery/cell-health-assays-for-drug-discovery/]
  • Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays. Retrieved from Miltenyi Biotec website. [Link: https://www.miltenyibiotec.com/US-en/resources/macs-handbook-of-biomedical-techniques/cell-based-assays/cell-viability-and-cytotoxicity-assays.html]
  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from Assay Genie website. [Link: https://www.assaygenie.
  • Slideshare. (n.d.). hERG Assay. Retrieved from Slideshare. [Link: https://www.slideshare.net/mobile/ShrutiGajjar1/herg-assay]
  • BenchChem. (n.d.). An In-Depth Technical Guide on the Structure-Activity Relationship of Fenethazine. Retrieved from BenchChem website. [Link: https://www.benchchem.
  • Evotec. (n.d.). hERG Safety. Retrieved from Cyprotex website. [Link: https://www.cyprotex.com/toxicology/in-vitro-toxicology/herg-safety]
  • Liu, M., et al. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2481, 107-113. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9343603/]
  • MedChemExpress. (n.d.). Fenethazine (Phenethazine). Retrieved from MedChemExpress website. [Link: https://www.medchemexpress.com/fenethazine.html]
  • Inotiv. (n.d.). Ames Assay (Bacterial Reverse Mutation Assay) OECD 471. Retrieved from Inotiv website. [Link: https://www.inotiv.
  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from Reaction Biology website. [Link: https://www.reactionbiology.
  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from FDA.gov. [Link: https://www.fda.gov/media/131015/download]
  • BenchChem. (n.d.). Fenethazine's Mechanism of Action on H1 Receptors: An In-depth Technical Guide. Retrieved from BenchChem website. [Link: https://www.benchchem.com/blog/fenethazines-mechanism-of-action-on-h1-receptors-an-in-depth-technical-guide/]
  • Microbe Online. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from Microbe Online. [Link: https://microbeonline.
  • ProPharma. (2024). Nonclinical Drug Development: FDA Recommendations for Confirming an Ames Positive Finding. Retrieved from ProPharma website. [Link: https://www.propharmagroup.com/blog/nonclinical-drug-development-fda-recommendations-for-confirming-an-ames-positive-finding]
  • Charles River Laboratories. (n.d.). Ames Test. Retrieved from Charles River Laboratories website. [Link: https://www.criver.com/products-services/discovery-services/safety-assessment/in-vitro-toxicology-assays/genetic-toxicology-assays/ames-test]
  • The Ames Test. (n.d.). Protocol for the Ames Test. Retrieved from a university resource. [Link: https://www.wellesley.edu/sites/default/files/assets/departments/bisc/courses/bisc111/ames_test_protocol_2012.pdf]
  • Wikipedia. (n.d.). Fenethazine. Retrieved from Wikipedia. [Link: https://en.wikipedia.org/wiki/Fenethazine]
  • BenchChem. (n.d.). A Comparative Analysis of Phenothiazine Antagonism at the Dopamine D2 Receptor: Chlorpromazine vs. Fenethazine. Retrieved from BenchChem website. [Link: https://www.benchchem.com/blog/a-comparative-analysis-of-phenothiazine-antagonism-at-the-dopamine-d2-receptor-chlorpromazine-vs-fenethazine/]
  • Orzechowski, R. F., et al. (2005). Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models. European Journal of Pharmacology, 506(3), 257-264. [Link: https://pubmed.ncbi.nlm.nih.gov/15627436/]
  • Phan, T., et al. (2021). Antipsychotic phenothiazine drugs bind to KRAS in vitro. Journal of Biomolecular NMR, 75(6-7), 233-244. [Link: https://pubmed.ncbi.nlm.nih.gov/34176062/]
  • Wikipedia. (n.d.). Fenethazine. Retrieved from Wikipedia. [Link: https://en.wikipedia.org/wiki/Fenethazine]
  • BenchChem. (n.d.). A Comparative Analysis of the Anticholinergic Activity of Fenethazine and Atropine. Retrieved from BenchChem website. [Link: https://www.benchchem.
  • Dahl, S. G., et al. (1985). Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. Biochemical Pharmacology, 34(17), 3145-3149. [Link: https://pubmed.ncbi.nlm.nih.gov/2863702/]
  • Otręba, M., et al. (2023). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. International Journal of Molecular Sciences, 24(22), 16428. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10671602/]
  • Small Molecule Pathway Database. (2017). Fenethazine H1-Antihistamine Action. Retrieved from SMPDB. [Link: https://smpdb.ca/view/SMP0000570]
  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from Bienta website. [Link: https://www.bienta.net/assay-portfolio/adme-dmpk-in-vitro/cyp450-inhibition-assay-fluorogenic]
  • ResearchGate. (2021). (PDF) Antipsychotic phenothiazine drugs bind to KRAS in vitro. Retrieved from ResearchGate. [Link: https://www.researchgate.net/publication/352726330_Antipsychotic_phenothiazine_drugs_bind_to_KRAS_in_vitro]
  • Patel, K. R., & Saadabadi, A. (2023). Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. Cureus, 15(4), e37750. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10202272/]
  • ResearchGate. (2015). (PDF) Phenothiazine-Derived Antipsychotic Drugs Inhibit Dynamin and Clathrin-Mediated Endocytosis. Retrieved from ResearchGate. [Link: https://www.researchgate.
  • Med Ed 101. (2024). Promethazine (Phenergan) Pharmacology Podcast. Retrieved from YouTube. [Link: https://www.youtube.
  • Wójcikowski, J., et al. (2015). Inhibition of Human Cytochrome P450 Isoenzymes by a Phenothiazine Neuroleptic Levomepromazine: An in Vitro Study. Pharmacological Reports, 67(6), 1254-1259. [Link: https://pubmed.ncbi.nlm.nih.gov/26556064/]
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from Charles River Laboratories website. [Link: https://www.criver.com/products-services/discovery-services/adme-dmpk-services/in-vitro-adme-assays/cyp450-drug-drug-interactions]
  • Dahl, S. G., et al. (1987). Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding. Progress in Neuro-psychopharmacology & Biological Psychiatry, 11(2-3), 291-301. [Link: https://pubmed.ncbi.nlm.nih.gov/2888126/]
  • Paine, M. F., et al. (2016). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 44(8), 1163-1171. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4959102/]
  • Charles River Laboratories. (n.d.). Evaluation of Strategies for the Assessment of Drug-Drug Interactions involving Cytochrome P450 Enzymes. Retrieved from Charles River Laboratories website. [Link: https://www.criver.com/eureka/evaluation-strategies-assessment-drug-drug-interactions-involving-cytochrome-p450-enzymes]
  • MedChemExpress. (n.d.). Perphenazine dihydrochloride. Retrieved from MedChemExpress website. [Link: https://www.medchemexpress.com/perphenazine-dihydrochloride.html]
  • Łażewska, D., et al. (2023). Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo. Molecules, 28(10), 4181. [Link: https://www.mdpi.com/1420-3049/28/10/4181]
  • Seifert, R., et al. (2013). Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. Biochemical Pharmacology, 86(4), 515-529. [Link: https://pubmed.ncbi.nlm.nih.gov/23747946/]
  • MedchemExpress.com. (n.d.). Fenethazine (Phenethazine) | Histamine Receptor Inhibitor. Retrieved from MedchemExpress.com. [Link: https://www.medchemexpress.com/fenethazine.html?locale=ko]
  • Burkhardt, H., et al. (2017). Limitations of the Anticholinergic Activity Assay and Assay-Based Anticholinergic Drug Scales. The American Journal of Geriatric Psychiatry, 25(3), 321-323. [Link: https://pubmed.ncbi.nlm.nih.gov/27743843/]
  • Yanai, K. (2012). Anticholinergic activity of antihistamines. Clinical Neurophysiology, 123(4), 633-634. [Link: https://pubmed.ncbi.nlm.nih.gov/21963322/]
  • Wolford, A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3144. [Link: https://www.mdpi.com/1420-3049/26/11/3144]

Sources

Application Notes and Protocols for Studying Fenethazine Hydrochloride Effects in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Pharmacological Profile of Fenethazine Hydrochloride

Fenethazine hydrochloride is a first-generation antihistamine belonging to the phenothiazine chemical class.[1][2] Structurally related to compounds like promethazine and the antipsychotic chlorpromazine, fenethazine's primary therapeutic action is the blockade of histamine H1 receptors.[1][3][4] However, its phenothiazine core suggests a broader pharmacological footprint, likely encompassing anticholinergic (muscarinic receptor blockade) and dopamine D2 receptor antagonist activities.[5] This multifaceted receptor interaction profile indicates that the effects of Fenethazine hydrochloride may extend beyond simple antihistaminic actions, potentially including sedative, antiemetic, and weak antipsychotic-like properties.

These comprehensive application notes provide a strategic framework and detailed protocols for the preclinical evaluation of Fenethazine hydrochloride in rodent models. The methodologies described are designed to elucidate the compound's antihistaminic and central nervous system (CNS) effects, as well as to establish a preliminary safety profile. The experimental designs emphasize scientific rigor, ethical considerations, and the generation of robust, reproducible data for researchers in pharmacology, drug discovery, and toxicology.

Strategic Considerations for Animal Model Selection and Experimental Design

The selection of appropriate animal models and experimental paradigms is critical for the meaningful evaluation of Fenethazine hydrochloride. Given its dual antihistaminic and potential CNS activities, a multi-tiered approach is recommended.

Animal Species: The most common and well-characterized species for these studies are rodents, specifically mice and rats.[6][7] Their relatively low cost, ease of handling, and extensive historical data for similar compounds make them ideal for initial screening.

Causality in Experimental Choices: The protocols outlined below are selected to systematically investigate the predicted pharmacological actions of Fenethazine hydrochloride. Behavioral assays are chosen to assess both desired therapeutic effects (antihistaminic) and potential side effects (sedation, motor impairment). The inclusion of both antihistamine and antipsychotic-related models is a direct consequence of the compound's chemical structure and known class effects.

Visualizing the Experimental Workflow

The following diagram illustrates the proposed workflow for a comprehensive preclinical evaluation of Fenethazine hydrochloride.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Pharmacodynamic Evaluation cluster_2 Antihistaminic Models cluster_3 CNS & Behavioral Models Acute Oral Toxicity (OECD 425) Acute Oral Toxicity (OECD 425) Preliminary Pharmacokinetics Preliminary Pharmacokinetics Acute Oral Toxicity (OECD 425)->Preliminary Pharmacokinetics Informs Dose Selection Antihistaminic Activity Antihistaminic Activity Preliminary Pharmacokinetics->Antihistaminic Activity CNS & Behavioral Effects CNS & Behavioral Effects Preliminary Pharmacokinetics->CNS & Behavioral Effects Histamine-Induced Paw Edema Histamine-Induced Paw Edema Antihistaminic Activity->Histamine-Induced Paw Edema Histamine-Induced Bronchoconstriction Histamine-Induced Bronchoconstriction Antihistaminic Activity->Histamine-Induced Bronchoconstriction Catalepsy Bar Test Catalepsy Bar Test CNS & Behavioral Effects->Catalepsy Bar Test Forced Swim Test Forced Swim Test CNS & Behavioral Effects->Forced Swim Test

Caption: Experimental workflow for Fenethazine hydrochloride evaluation.

Part 1: Foundational Safety and Pharmacokinetic Profiling

A crucial first step in the evaluation of any compound is to establish its acute toxicity and basic pharmacokinetic parameters. This information is vital for informed dose selection in subsequent pharmacodynamic studies.

Protocol 1: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Adapted from OECD Guideline 425)

This method is designed to estimate the median lethal dose (LD50) with a reduced number of animals.[10][11]

Objective: To determine the acute oral toxicity of Fenethazine hydrochloride.

Materials:

  • Fenethazine hydrochloride

  • Vehicle (e.g., distilled water or 0.5% methylcellulose)

  • Female Sprague-Dawley rats (8-12 weeks old)

  • Oral gavage needles

  • Standard laboratory animal housing and diet

Procedure:

  • Acclimatization: House animals for at least 5 days prior to dosing under standard laboratory conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle).[12]

  • Dose Preparation: Prepare a solution or suspension of Fenethazine hydrochloride in the chosen vehicle. The concentration should be such that the required dose can be administered in a volume not exceeding 2 mL/100g body weight for aqueous solutions.[12]

  • Initial Dosing: Dose a single female rat with a starting dose estimated to be near the LD50. If no information is available, a default starting dose of 175 mg/kg can be used.

  • Observation: Observe the animal closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[10] Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • Sequential Dosing:

    • If the animal survives, the dose for the next animal is increased by a factor of 3.2.

    • If the animal dies, the dose for the next animal is decreased by a factor of 3.2.

  • Termination: The study is stopped when one of the stopping criteria defined in the OECD 425 guideline is met (e.g., three consecutive animals survive at the upper dose limit, or a specific number of reversals in outcome have occurred around a certain dose level).

  • Data Analysis: The LD50 is calculated using the maximum likelihood method as described in the OECD 425 guideline.

Parameter Description Reference
Species Female Sprague-Dawley ratsOECD 425
Number of Animals Typically 5-8 per studyOECD 425
Dose Progression Factor 3.2OECD 425
Observation Period 14 days[10]
Primary Endpoint Mortality[10]

Part 2: Evaluation of Antihistaminic Activity

These models directly assess the H1 receptor blocking activity of Fenethazine hydrochloride.

Protocol 2: Histamine-Induced Paw Edema in Rats

This is a classic model of acute inflammation and is useful for screening anti-inflammatory and antihistaminic agents.[13]

Objective: To evaluate the ability of Fenethazine hydrochloride to inhibit histamine-induced paw edema.

Materials:

  • Fenethazine hydrochloride

  • Histamine dihydrochloride

  • Saline solution (0.9% NaCl)

  • Male Wistar rats (150-200 g)

  • Pletysmometer or digital calipers

  • Oral gavage needles and syringes

Procedure:

  • Animal Groups: Divide animals into at least four groups (n=6 per group):

    • Group 1: Vehicle control (e.g., saline)

    • Group 2: Positive control (e.g., a known antihistamine like Chlorpheniramine)

    • Group 3 & 4: Fenethazine hydrochloride (at least two different doses)

  • Drug Administration: Administer the vehicle, positive control, or Fenethazine hydrochloride orally 60 minutes before the histamine challenge.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Histamine Challenge: Inject 0.1 mL of histamine solution (1 mg/mL in saline) into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 30, 60, 90, and 120 minutes after the histamine injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [ (Vc - Vt) / Vc ] * 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 3: Histamine-Induced Bronchoconstriction in Guinea Pigs

Guinea pigs are highly sensitive to histamine, making them an excellent model for assessing bronchoprotective effects.[14]

Objective: To determine if Fenethazine hydrochloride can protect against histamine-induced bronchospasm.

Materials:

  • Fenethazine hydrochloride

  • Histamine aerosol (0.1% solution)

  • Histamine chamber

  • Male Dunkin-Hartley guinea pigs (300-400 g)

Procedure:

  • Animal Groups: Divide animals into groups (n=6 per group) similar to the paw edema protocol.

  • Drug Administration: Administer the test compounds orally 60 minutes prior to the histamine challenge.

  • Histamine Exposure: Place each guinea pig individually in the histamine chamber and expose them to the histamine aerosol.

  • Endpoint Measurement: Record the time until the onset of pre-convulsive dyspnea (PCD), characterized by signs of respiratory distress and collapse.

  • Data Analysis: Compare the time to PCD onset in the treated groups to the vehicle control group. A significant increase in the time to PCD indicates a protective effect.

Part 3: Assessment of Central Nervous System Effects

These protocols are designed to investigate the potential sedative and extrapyramidal side effects associated with the dopamine-blocking activity of phenothiazines.

Protocol 4: Catalepsy Bar Test in Rats

This test is widely used to predict the likelihood of a compound inducing Parkinsonian-like extrapyramidal side effects, which is a common feature of typical antipsychotic drugs that block D2 receptors.[7]

Objective: To assess the cataleptic potential of Fenethazine hydrochloride.

Materials:

  • Fenethazine hydrochloride

  • Horizontal bar (diameter ~0.9 cm, adjustable height)

  • Stopwatch

  • Male Wistar rats (200-250 g)

Procedure:

  • Animal Groups: Divide animals into groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., Haloperidol, 1 mg/kg, i.p.)

    • Group 3 & 4: Fenethazine hydrochloride (at least two different doses, i.p. or p.o.)

  • Drug Administration: Administer the compounds and place the animals in individual cages.

  • Testing: At 30, 60, 90, and 120 minutes post-injection, gently place the rat's forepaws on the horizontal bar (height adjusted to ~9 cm).

  • Endpoint Measurement: Start the stopwatch and measure the time the rat maintains this unnatural posture. The trial is terminated if the rat moves both paws or after a pre-determined cut-off time (e.g., 180 seconds).

  • Data Analysis: Analyze the latency to descend from the bar. A significant increase in the descent time compared to the vehicle group indicates catalepsy.

Visualizing the Catalepsy Test Workflow

G Drug Administration Drug Administration Placement on Bar Placement on Bar Drug Administration->Placement on Bar 30, 60, 90, 120 min post-injection Measure Time Measure Time Placement on Bar->Measure Time Start Stopwatch Rat Moves Rat Moves Measure Time->Rat Moves Cut-off Time Reached Cut-off Time Reached Measure Time->Cut-off Time Reached Record Time & End Trial Record Time & End Trial Rat Moves->Record Time & End Trial Cut-off Time Reached->Record Time & End Trial

Caption: Workflow for the Catalepsy Bar Test.

Protocol 5: Forced Swim Test in Mice

The Forced Swim Test (FST) is a common behavioral assay used to screen for antidepressant activity, but it can also be sensitive to the effects of other CNS-active drugs, including some atypical antipsychotics. It can provide insights into potential effects on mood and behavior.

Objective: To evaluate the effect of Fenethazine hydrochloride in the forced swim test.

Materials:

  • Fenethazine hydrochloride

  • Male C57BL/6 mice (8-10 weeks old)

  • Glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment

Procedure:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 60 minutes before the test.

  • Animal Groups: Divide animals into appropriate groups (vehicle, positive controls like a known antidepressant, and Fenethazine hydrochloride at different doses).

  • Drug Administration: Administer the compounds (i.p. or p.o.) 30-60 minutes before the test.

  • Test Session: Gently place each mouse into the cylinder of water for a 6-minute session.

  • Recording: Video record the entire session for later analysis.

  • Post-Test Care: After 6 minutes, remove the mouse, dry it with a towel, and place it in a heated cage until fully dry to prevent hypothermia.

  • Data Analysis: Score the last 4 minutes of the 6-minute session for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.

Parameter Description Reference
Species Male C57BL/6 mice
Apparatus Glass cylinder with water
Water Temperature 23-25°C
Test Duration 6 minutes
Scoring Period Last 4 minutes
Primary Endpoint Time of immobility

Part 4: Safety Pharmacology Considerations

Beyond the specific pharmacodynamic tests, a core safety pharmacology assessment is crucial.

Objective: To identify potential adverse effects on major physiological systems.

According to ICH S7A guidelines, core battery studies should investigate the effects on the central nervous, cardiovascular, and respiratory systems.

  • Central Nervous System: The Functional Observational Battery (FOB) or Irwin test can be conducted in rats to provide a broad assessment of behavioral and neurological changes.

  • Cardiovascular System: In conscious, telemetered animals (rats or dogs), monitor blood pressure, heart rate, and electrocardiogram (ECG) to detect any cardiovascular liabilities.

  • Respiratory System: Respiratory rate and tidal volume can be assessed using whole-body plethysmography in conscious rats.

These studies are typically conducted at doses covering and exceeding the anticipated therapeutic range.

Data Interpretation and Concluding Remarks

The collective data from these studies will provide a comprehensive initial pharmacological and toxicological profile of Fenethazine hydrochloride.

  • Antihistaminic Potency: The results from the paw edema and bronchoconstriction models will quantify its H1-blocking activity.

  • CNS Liability: The catalepsy test will indicate the risk of extrapyramidal side effects, while the forced swim test will provide insights into its broader CNS activity profile.

  • Safety Margin: The acute toxicity study will establish an initial therapeutic window.

It is imperative to interpret the findings from these animal models with caution, as they are predictive but not definitive of the effects in humans. Positive findings should be followed up with more detailed mechanistic studies. The protocols provided herein offer a robust and scientifically sound starting point for the preclinical investigation of Fenethazine hydrochloride, paving the way for a deeper understanding of its therapeutic potential and safety profile.

References

  • Ropke, J. (2025). Animal models for predicting the efficacy and side effects of antipsychotic drugs. ResearchGate. Available at: [Link]

  • (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • (n.d.). OECD Acute Oral Toxicity Guidelines. Scribd. Available at: [Link]

  • Kanase, G. V., & Samant, M. D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments. Available at: [Link]

  • (n.d.). Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. ToxGurukul. Available at: [Link]

  • Geyer, M. A., & Moghaddam, B. (2002). From antipsychotic to anti-schizophrenia drugs: role of animal models. Neuropsychopharmacology. Available at: [Link]

  • Sanchiz Calvo, M., & Baekelandt, V. (2024). Catalepsy test in rats v1. ResearchGate. Available at: [Link]

  • Lieberman, J. A., Bymaster, F. P., & Meltzer, H. Y. (2008). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Pharmacological Reviews. Available at: [Link]

  • Ropke, J., & de Oliveira, A. C. (2011). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Revista Brasileira de Psiquiatria. Available at: [Link]

  • (n.d.). Summary of behavioral tests and possible equivalent side effects of antipsychotic drugs in laboratory rodents. ResearchGate. Available at: [Link]

  • Weiner, I. (2003). Screening of antipsychotic drugs in animal models. Tel Aviv University. Available at: [https://www.tau.ac.il/~ Weiner/publications/2003_Weiner_Neurotox Res.pdf]([Link]~ Weiner/publications/2003_Weiner_Neurotox Res.pdf)

  • (1987). OECD Test Guideline 401 - Acute Oral Toxicity. National Toxicology Program. Available at: [Link]

  • Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments. Available at: [Link]

  • (n.d.). Forced Swim Test v.3. University of Wisconsin-Milwaukee. Available at: [Link]

  • (n.d.). Acute Toxicity by OECD Guidelines. Slideshare. Available at: [Link]

  • (2022). Mouse Forced Swim Test l Protocol Preview. YouTube. Available at: [Link]

  • Weiner, I. (2003). Screening of antipsychotic drugs in animal models. University of Haifa. Available at: [Link]

  • Neill, J. C., & Harte, M. K. (2019). The role of rodent behavioral models of schizophrenia in the ongoing search for novel antipsychotics. Expert Opinion on Drug Discovery. Available at: [Link]

  • (n.d.). ANTIHISTAMINIC ACTIVITY MODELS.
  • Miyakawa, T. (2010). Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? Biological Psychiatry. Available at: [Link]

  • (n.d.). Preclinical Screening of Antipsychotic Agents. Slideshare. Available at: [Link]

  • Fukushima, K., & Ebihara, N. (2017). Model for Studying Anti- Allergic Drugs for Allergic Conjunctivitis in Animals. Journal of Pharmacological Sciences. Available at: [Link]

  • Rahman, H., & Rani, V. S. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]

  • (n.d.). Fenethazine. Wikipedia. Available at: [Link]

  • (2018). Animal models for the evaluation of antipsychotic agents. ResearchGate. Available at: [Link]

  • (n.d.). Fenethazine. Wikipedia. Available at: [Link]

  • (n.d.). Catalepsy Protocol. Med Associates Inc.. Available at: [Link]

  • Bricker, J. G., & Wesson, D. W. (2020). An Open Source Automated Bar Test for Measuring Catalepsy in Rats. eNeuro. Available at: [Link]

  • (n.d.).
  • Salem, H., & Katz, A. (2016). Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • (n.d.). Catalepsy Bar Test. Maze Engineers. Available at: [Link]

  • (n.d.). Assessing the predictive value of safety pharmacology studies. NC3Rs. Available at: [Link]

  • (n.d.). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Altasciences. Available at: [Link]

  • (n.d.). Toxicoses in Animals From Human Cold and Allergy Medications. MSD Veterinary Manual. Available at: [Link]

  • (n.d.). Fenethazine hydrochloride. PubChem. Available at: [Link]

  • (2024). Promethazine (Phenergan) Pharmacology Podcast. YouTube. Available at: [Link]

  • (n.d.). fenethazine. Drug Central. Available at: [Link]

  • (n.d.). FENETHAZINE. precisionFDA. Available at: [Link]

  • Li, L., Wang, Y., & Li, J. (2014). Pharmacokinetics of a novel triazine ethanamizuril in rats and broiler chickens. PubMed. Available at: [Link]

  • (n.d.). MRL - Piperazine Summary Report (3). European Medicines Agency. Available at: [Link]

Sources

Application Note & Protocol: Spectrophotometric Analysis of Fenethazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and validated UV-Visible spectrophotometric method for the quantitative determination of Fenethazine hydrochloride. Fenethazine, a first-generation antihistamine of the phenothiazine class, is of significant interest in pharmaceutical development and quality control.[1][2] This document provides the scientific principles, a detailed experimental protocol, and data analysis guidelines suitable for researchers, scientists, and drug development professionals. The methodology presented herein is designed for accuracy, precision, and reliability, ensuring trustworthy and reproducible results.

Introduction and Scientific Principle

Fenethazine hydrochloride (C₁₆H₁₉ClN₂S, Molar Mass: 306.85 g/mol ) is a phenothiazine derivative recognized for its antihistaminic properties.[1][3][4] The core of its chemical structure is the phenothiazine ring system, which is an excellent chromophore. This inherent property allows for the direct quantitative analysis of Fenethazine hydrochloride using UV-Visible spectrophotometry. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.

The choice of solvent is critical to ensure the stability and solubility of Fenethazine hydrochloride and to maximize its molar absorptivity at the wavelength of maximum absorbance (λmax). While specific literature on Fenethazine hydrochloride's spectrophotometric analysis is scarce, methods for structurally similar phenothiazines, such as promethazine and chlorpromazine, provide a strong foundation for the protocol outlined below.[5][6] These related compounds are often analyzed in acidic solutions or polar organic solvents to ensure protonation of the amine groups and enhance solubility.

Materials and Methods

Instrumentation
  • A calibrated UV-Visible spectrophotometer with a scanning range of at least 200-400 nm and a bandwidth of 1-2 nm is required.

  • Matched quartz cuvettes with a 1 cm path length.

  • Calibrated analytical balance.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

Reagents and Chemicals
  • Fenethazine hydrochloride reference standard (purity >99%).

  • Hydrochloric acid (HCl), analytical grade.

  • Methanol, HPLC grade.

  • Deionized or distilled water.

Preparation of Solutions
  • Solvent (Diluent): 0.1 M Hydrochloric Acid in Methanol. Prepare by adding the appropriate amount of concentrated HCl to methanol and diluting to the final volume. Caution: Always add acid to the solvent in a fume hood with appropriate personal protective equipment.

  • Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of Fenethazine hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the solvent to obtain concentrations in the desired linear range (e.g., 2, 4, 6, 8, 10 µg/mL).

Experimental Protocol

Determination of Wavelength of Maximum Absorbance (λmax)
  • Prepare a working standard solution of Fenethazine hydrochloride (e.g., 10 µg/mL).

  • Scan the solution from 400 nm to 200 nm using the solvent as a blank.

  • Identify the wavelength of maximum absorbance (λmax). For phenothiazine derivatives, this is typically around 254 nm.[5]

Calibration Curve Construction
  • Set the spectrophotometer to the predetermined λmax.

  • Use the solvent to zero the instrument (blank).

  • Measure the absorbance of each working standard solution in triplicate.

  • Plot a graph of absorbance versus concentration.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.

Sample Analysis
  • Accurately weigh and dissolve the sample containing Fenethazine hydrochloride in the solvent.

  • Dilute the sample solution as necessary to bring the concentration within the linear range of the calibration curve.

  • Measure the absorbance of the sample solution in triplicate at the λmax.

  • Calculate the concentration of Fenethazine hydrochloride in the sample using the equation from the linear regression analysis.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Reagents & Standards stock_solution Stock Solution (100 µg/mL) reagents->stock_solution working_standards Working Standards (2-10 µg/mL) stock_solution->working_standards lambda_max Determine λmax working_standards->lambda_max Scan 200-400 nm calibration Generate Calibration Curve working_standards->calibration Measure Absorbance sample_prep Sample Preparation measure_sample Measure Sample Absorbance sample_prep->measure_sample lambda_max->calibration linear_regression Linear Regression (R² > 0.999) calibration->linear_regression concentration_calc Calculate Concentration measure_sample->concentration_calc Use Regression Equation linear_regression->concentration_calc report Final Report concentration_calc->report

Caption: Workflow for Spectrophotometric Analysis of Fenethazine HCl.

Data Presentation and Validation

The following table summarizes the key parameters for the spectrophotometric analysis of Fenethazine hydrochloride. These values are based on typical performance for phenothiazine derivatives and should be validated in your laboratory.

ParameterTypical Value
λmax~254 nm
Linearity Range2 - 10 µg/mL
Correlation Coefficient (R²)> 0.999
Molar Absorptivity (ε)To be determined experimentally
Limit of Detection (LOD)To be determined experimentally
Limit of Quantification (LOQ)To be determined experimentally

Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[5]

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The linearity of the calibration curve, with a correlation coefficient exceeding 0.999, provides confidence in the method's adherence to Beer-Lambert's law within the specified concentration range. The use of a stable reference standard and Class A volumetric glassware minimizes systematic errors. Replicate measurements of standards and samples will ensure the precision of the results. For quality control, a standard from the midpoint of the calibration curve should be run periodically to check for instrument drift.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the spectrophotometric analysis of Fenethazine hydrochloride. The method is simple, rapid, and cost-effective, making it suitable for routine quality control and research applications. By following the outlined procedures and validation guidelines, researchers can obtain accurate and reliable quantitative data for Fenethazine hydrochloride in various sample matrices.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80042, Fenethazine hydrochloride. Retrieved January 17, 2026, from [Link].

  • Blazheyevskiy, M., & Moroz, V. (2021). Difference spectrophotometric method for the determination of Fluphenazine hydrochloride in tablets using peroxomonosulfate. French-Ukrainian Journal of Chemistry. Retrieved January 17, 2026, from [Link].

  • CAS. Fenethazine hydrochloride. CAS Common Chemistry. Retrieved January 17, 2026, from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68223, Fenethazine. Retrieved January 17, 2026, from [Link].

  • Wikipedia. (n.d.). Fenethazine. Retrieved January 17, 2026, from [Link].

  • Sastry, C. S. P., Rao, K. E., & Prasad, D. S. (2002). Spectrophotometric investigations on the assay of phenothiazine drugs. Indian Journal of Pharmaceutical Sciences, 64(6), 603-606. Retrieved January 17, 2026, from [Link].

Sources

Application Notes for the Use of Fenethazine Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-examining a Foundational Phenothiazine

Fenethazine hydrochloride is a first-generation antihistamine belonging to the phenothiazine chemical class.[1][2] Historically, it is a significant molecule as it served as a structural precursor for the development of both the widely used antihistamine promethazine and the first typical antipsychotic, chlorpromazine.[1][2] While its clinical use has been superseded by newer agents with more specific targets, its rich polypharmacology makes it a valuable tool for contemporary neuroscience research.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the pharmacological profile of Fenethazine hydrochloride and detailed protocols for its application in preclinical neuroscience models. We will explore its utility as a multi-target ligand to probe the complex interplay between the dopaminergic, histaminergic, and cholinergic systems, which are fundamental to CNS function and implicated in numerous neuropsychiatric and neurodegenerative disorders.

Pharmacological Profile: A Multi-Receptor Ligand

Fenethazine's effects in the central nervous system are not mediated by a single receptor but by its interaction with several key G-protein coupled receptors (GPCRs). As a member of the phenothiazine family, it exhibits a characteristic affinity for dopamine, histamine, and muscarinic acetylcholine receptors.[3][4] This profile, while responsible for the side effects of first-generation agents, provides a unique opportunity for researchers to investigate the integrated function of these neurotransmitter systems.

  • Histamine H1 Receptor (H1R) Antagonism: This is Fenethazine's primary and most potent activity.[5][6] It acts as an inverse agonist at H1 receptors, competitively blocking the action of histamine.[5][7] This mechanism is crucial for studying the role of histamine in arousal, sleep-wake cycles, and neuroinflammation.[8][9]

  • Dopamine D2 Receptor (D2R) Antagonism: Common to many phenothiazines, Fenethazine acts as an antagonist at D2 receptors.[3] This property links it to the pharmacology of antipsychotic drugs, which primarily target the mesolimbic dopamine pathway.[3] Its use can help elucidate dopamine's role in motor control, reward, and the pathophysiology of psychosis.[10][11][12]

  • Muscarinic Acetylcholine Receptor (mAChR) Antagonism: Fenethazine also demonstrates anticholinergic properties by blocking muscarinic receptors.[6][13][14] These effects can influence cognition, memory, and autonomic functions. The anticholinergic action is a critical variable to consider in experimental design, as it can confound the interpretation of behavioral and cognitive assays.[13][15]

Quantitative Data Summary: Receptor Binding Profile

While specific, high-quality quantitative binding data for Fenethazine is limited in publicly available literature, the following table provides representative affinity values (Ki, in nM) for closely related and structurally similar phenothiazines, such as chlorpromazine and promethazine, to guide experimental design. A lower Ki value indicates a higher binding affinity.

Compound (Representative)Target ReceptorAssay TypeParameterValue (nM)
ChlorpromazineDopamine D2Radioligand BindingKi~1-3
PromethazineHistamine H1Radioligand BindingKi~2-5
ChlorpromazineMuscarinic M1Radioligand BindingKi~10-30
ChlorpromazineAdrenergic α1Radioligand BindingKi~2-10

Note: These values are compiled from various sources and should be used as a reference for estimating the potential potency of Fenethazine. Researchers are strongly encouraged to determine the specific Ki values for their lot of Fenethazine using the protocols outlined below.

Signaling Pathway Visualization

To understand Fenethazine's primary antipsychotic-like mechanism, it is crucial to visualize its effect on the dopamine D2 receptor signaling cascade. D2 receptors are canonically coupled to the Gi/o family of G-proteins.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R_inactive D2 Receptor (Inactive) D2R_active D2 Receptor (Active) D2R_inactive->D2R_active Gi Gi/o Protein (Inactive) D2R_active->Gi Activates Gi_active Gi/o Protein (Active) AC Adenylyl Cyclase (Active) Gi_active->AC Inhibits AC_inhibited Adenylyl Cyclase (Inhibited) cAMP cAMP (Decreased) AC->cAMP Conversion Dopamine Dopamine Dopamine->D2R_inactive Binds & Activates Fenethazine Fenethazine Fenethazine->D2R_inactive Binds & Blocks ATP ATP ATP->AC Substrate PKA PKA Activity (Decreased) cAMP->PKA Response Cellular Response (Altered Gene Expression, Ion Channel Activity) PKA->Response in_vivo_workflow start Start acclimation Animal Acclimation (1 week housing, 1 hr testing room) start->acclimation grouping Randomize into Treatment Groups (n=8-10 per group) acclimation->grouping pretreatment Pre-treatment Injection (i.p.) (Vehicle, Haloperidol, or Fenethazine) grouping->pretreatment wait Wait 30-60 min pretreatment->wait challenge Apomorphine Challenge (s.c.) wait->challenge scoring Behavioral Scoring (Every 5 min for 60 min) challenge->scoring analysis Data Analysis (ANOVA, Post-hoc tests) scoring->analysis end End analysis->end

Caption: Workflow for an in vivo antipsychotic-like activity assay.

Considerations and Limitations

When using Fenethazine as a research tool, it is imperative to consider its multi-target nature.

  • Behavioral Assays: The sedative effects from H1 antagonism and the cognitive effects from anticholinergic activity can significantly impact performance in behavioral tasks. [4][13]It is crucial to include control experiments to assess motor coordination (e.g., rotarod test) and general activity levels to distinguish specific effects from general sedation or motor impairment.

  • Dose Selection: Due to its differing potencies at H1, D2, and mAChR, the observed effect will be highly dose-dependent. Low doses may primarily reveal H1-related phenomena, while higher doses will recruit D2 and muscarinic effects. Dose-response studies are essential.

  • Off-Target Effects: Like other phenothiazines, Fenethazine may also interact with adrenergic and serotonergic receptors, which could further complicate data interpretation. [3]

Conclusion

Fenethazine hydrochloride, while an older compound, remains a potent and useful pharmacological tool. Its well-defined actions at H1, D2, and muscarinic receptors allow for the systematic investigation of these neurotransmitter systems' individual and collective roles in complex brain functions and disease states. By employing rigorous, well-controlled experimental designs as outlined in this guide, researchers can leverage the unique properties of Fenethazine to generate valuable insights in the field of neuroscience.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Use of Dopamine D2 Receptor Antagonists in Electrophysiology Recordings.
  • Benchchem. (n.d.). An In-Depth Technical Guide on the Structure-Activity Relationship of Fenethazine.
  • Chokhawala, K., & Stevens, L. (2023).
  • Benchchem. (n.d.). Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist.
  • Kato, M., et al. (n.d.). Histamine H1-receptor antagonists with immunomodulating activities: potential use for modulating T helper type 1 (Th1)/Th2 cytokine imbalance and inflammatory responses in allergic diseases. PMC - NIH.
  • Lozano-Vicario, M., et al. (2023). A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity. PMC.
  • Church, M. K. (n.d.). Clinical Efficacy of a Histamine H1-Receptor Antagonist. Medscape. Retrieved from [Link]

  • Benchchem. (n.d.). Fenethazine's Mechanism of Action on H1 Receptors: An In-depth Technical Guide.
  • Chokhawala, K., & Stevens, L. (2021).
  • Semantic Scholar. (n.d.). Effect of some phenothiazine and dibenzazepime derivatives on the muscarinic cholinergic system. Retrieved from [Link]

  • Nicholson, A. N., & Stone, B. M. (1983). Performance studies with the H1-histamine receptor antagonists, astemizole and terfenadine. PMC - PubMed Central.
  • Wikipedia. (n.d.). Fenethazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pharmacological exploitation of the phenothiazine antipsychotics to develop novel antitumor agents–A drug repurposing strategy. Retrieved from [Link]

  • (n.d.). DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR.
  • National Center for Biotechnology Information. (n.d.). Dopamine D1 and D2 antagonist effects on Response Likelihood and Duration. Retrieved from [Link]

  • Ovid. (n.d.). Histamine H1 Receptor Antagonists Produce... : Journal of Neurochemistry. Retrieved from [Link]

  • ACS Publications. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wiley Online Library. (2024). Evaluation of preclinical antipsychotic models used to support first‐in‐human clinical trials. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Phenothiazine-Derived Antipsychotic Drugs Inhibit Dynamin and Clathrin-Mediated Endocytosis. Retrieved from [Link]

  • MDPI. (n.d.). Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. Retrieved from [Link]

  • PubMed. (n.d.). Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. Retrieved from [Link]

  • PubMed. (1965). Interaction Between Some Anticholinergic Agents and Phenothiazines. Potentiation of Phenothiazine Sedation and Its Antagonism. Retrieved from [Link]

  • Wikipedia. (n.d.). Fenethazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Antihistamines, phenothiazine-based antipsychotics, and tricyclic antidepressants potently activate pharmacologically relevant human carbonic anhydrase isoforms II and VII. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preclinical models of antipsychotic drug action. Retrieved from [Link]

  • YouTube. (2024, January 16). Promethazine (Phenergan) Pharmacology Podcast. Retrieved from [Link]

  • PubMed - NIH. (1989). Phenothiazines reduce ischemic damage to the central nervous system. Retrieved from [Link]

  • Frontiers. (n.d.). Long-Term Functional and Cytoarchitectonic Effects of the Systemic Administration of the Histamine H1 Receptor Antagonist/Inverse Agonist Chlorpheniramine During Gestation in the Rat Offspring Primary Motor Cortex. Retrieved from [Link]

Sources

Application Notes & Protocols: Fenethazine Hydrochloride in Allergy and Inflammation Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Fenethazine hydrochloride in preclinical models of allergy and inflammation. Fenethazine, a first-generation phenothiazine antihistamine, serves as a potent antagonist of the histamine H1 receptor. These application notes detail its mechanism of action and provide field-tested, step-by-step protocols for its use in key in vitro and in vivo assays. The guide emphasizes the scientific rationale behind experimental design, data interpretation, and troubleshooting, ensuring the generation of robust and reproducible results.

Introduction to Fenethazine Hydrochloride

Fenethazine hydrochloride (chemical formula: C₁₈H₂₂N₂S·HCl) is a phenothiazine derivative that belongs to the first generation of H1 antihistamines. Historically, it has been utilized for its therapeutic effects in managing allergic conditions such as urticaria, rhinitis, and as an antiemetic. Its primary pharmacological activity stems from its ability to act as a competitive antagonist at the histamine H1 receptor, thereby blocking the downstream effects of histamine, a key mediator in type I hypersensitivity reactions. Understanding its application as a reference compound is crucial for validating new chemical entities in allergy and inflammation research.

Core Mechanism of Action

Histamine H1 Receptor Antagonism

The hallmark of Fenethazine's anti-allergic effect is its inverse agonism and competitive antagonism of the histamine H1 receptor. In allergic responses, mast cells and basophils, upon cross-linking of IgE receptors, degranulate and release histamine. Histamine then binds to H1 receptors on various cell types (e.g., endothelial cells, smooth muscle cells, sensory neurons), initiating the characteristic symptoms of allergy: vasodilation, increased vascular permeability, smooth muscle contraction, and pruritus.

Fenethazine hydrochloride effectively blocks these effects by occupying the H1 receptor, preventing histamine binding and subsequent signal transduction. This action inhibits the Gq/11 protein-coupled activation of phospholipase C (PLC), which in turn prevents the formation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). The result is a downstream blockade of calcium mobilization and protein kinase C (PKC) activation, ultimately suppressing the allergic cascade.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling H1R Histamine H1 Receptor Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC Activation DAG->PKC Symptoms Allergic Symptoms (Vasodilation, Edema, etc.) Ca->Symptoms PKC->Symptoms Histamine Histamine Histamine->H1R Binds & Activates Fenethazine Fenethazine HCl Fenethazine->H1R Blocks

Caption: Fenethazine blocks histamine-induced signaling at the H1 receptor.

Potential Secondary Anti-inflammatory Pathways

While H1 antagonism is primary, phenothiazines as a class can exhibit broader anti-inflammatory activities. This may include the inhibition of calmodulin, which can interfere with calcium-dependent signaling pathways crucial for inflammatory cell activation. Furthermore, some studies on related phenothiazines suggest potential modulation of pro-inflammatory cytokine production, although this is a less characterized aspect of Fenethazine's profile compared to its potent antihistaminic action.

Application in In Vitro Allergy & Inflammation Models

In vitro models are essential for dissecting the direct cellular effects of compounds like Fenethazine. They offer a controlled environment to quantify mast cell stabilization, inhibition of mediator release, and effects on cell signaling.

Protocol: Mast Cell Degranulation Assay (RBL-2H3 Cell Line)

This assay is a cornerstone for evaluating anti-allergic compounds. The Rat Basophilic Leukemia (RBL-2H3) cell line is a widely accepted model for mast cells as they express high-affinity IgE receptors (FcεRI) and degranulate upon antigen stimulation. Degranulation is quantified by measuring the activity of a released granular enzyme, β-hexosaminidase.

Rationale: This protocol validates Fenethazine's ability to inhibit IgE-mediated mast cell degranulation, a central event in the allergic cascade. By measuring enzyme release, we obtain a quantitative index of the compound's mast cell-stabilizing activity.

Step-by-Step Methodology:

  • Cell Culture & Sensitization:

    • Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Seed cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

    • Sensitize the cells by incubating them with anti-DNP IgE (0.5 µg/mL) for 24 hours at 37°C. This allows the IgE to bind to the FcεRI receptors on the cell surface.

  • Compound Treatment:

    • Prepare stock solutions of Fenethazine hydrochloride in a suitable vehicle (e.g., sterile water or DMSO). Ensure the final vehicle concentration in all wells is consistent and non-toxic (typically ≤0.1%).

    • After sensitization, gently wash the cells twice with pre-warmed Siraganian buffer (a buffered salt solution) to remove unbound IgE.

    • Add 160 µL of Siraganian buffer to each well.

    • Add 20 µL of various concentrations of Fenethazine hydrochloride (e.g., 0.1, 1, 10, 100 µM) or vehicle control to the respective wells.

    • Incubate for 30 minutes at 37°C.

  • Antigen Challenge & Sample Collection:

    • Trigger degranulation by adding 20 µL of DNP-HSA antigen (1 µg/mL) to all wells except the non-stimulated control wells.

    • Incubate for 1 hour at 37°C.

    • After incubation, place the plate on ice to stop the reaction.

    • Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate. This contains the released β-hexosaminidase.

    • To measure the total cellular β-hexosaminidase, lyse the remaining cells in the original plate by adding 200 µL of 0.1% Triton X-100. Collect 50 µL of this lysate.

  • Enzymatic Assay & Data Analysis:

    • Add 50 µL of the substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide, p-NAG) to each well of the 96-well plate containing the supernatant and lysate samples.

    • Incubate the plate for 1 hour at 37°C.

    • Stop the reaction by adding 200 µL of stop buffer (0.1 M Na₂/Na₃CO₃ buffer, pH 10.0).

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release using the formula:

      • % Release = (Absorbance_Supernatant / Absorbance_TotalLysate) * 100

    • Plot the % inhibition of release versus the log concentration of Fenethazine to determine the IC₅₀ value.

Caption: Workflow for the RBL-2H3 Mast Cell Degranulation Assay.

Application in In Vivo Allergy & Inflammation Models

In vivo models are indispensable for evaluating the systemic efficacy of a compound, taking into account its pharmacokinetics and pharmacodynamics in a whole organism.

Protocol: Passive Cutaneous Anaphylaxis (PCA) Model in Mice

The PCA model is a classic in vivo representation of a type I hypersensitivity reaction, mimicking the wheal-and-flare response seen in skin allergy testing.

Rationale: This model assesses Fenethazine's ability to inhibit antigen-induced vascular permeability, a direct consequence of mast cell degranulation and histamine release in living tissue. The extravasation of Evans blue dye provides a simple, quantifiable readout of this permeability.

Step-by-Step Methodology:

  • Animal & Housing:

    • Use male BALB/c mice (6-8 weeks old).

    • Acclimatize animals for at least one week before the experiment with a 12-hour light/dark cycle and free access to food and water.

  • Passive Sensitization (Day 0):

    • Inject each mouse intradermally (i.d.) into the pinna of one ear with 20 µL of anti-DNP IgE (0.5 µg).

    • The contralateral ear can be injected with saline to serve as an internal control.

  • Compound Administration (Day 1):

    • 24 hours after sensitization, administer Fenethazine hydrochloride at various doses (e.g., 1, 5, 10 mg/kg) via oral gavage (p.o.) or intraperitoneal injection (i.p.).

    • The control group should receive the vehicle alone. Administer the compound 1 hour before the antigen challenge.

  • Antigen Challenge & Dye Extravasation:

    • 1 hour post-drug administration, inject a solution containing DNP-HSA antigen (1 mg/mL) and 0.5% Evans blue dye intravenously (i.v.) via the tail vein. The total injection volume is typically 200 µL per mouse.

    • The antigen will travel to the sensitized ear, cross-link the IgE on mast cells, and trigger degranulation. The released histamine increases local vascular permeability, causing the Evans blue dye to leak from the blood vessels into the ear tissue, turning it blue.

  • Quantification of Response:

    • After 30-60 minutes, humanely euthanize the mice.

    • Dissect the ears and place them in separate tubes containing 1 mL of formamide.

    • Incubate the tubes at 63°C overnight to extract the Evans blue dye from the tissue.

    • Centrifuge the tubes and measure the absorbance of the formamide supernatant at 620 nm.

    • Create a standard curve with known concentrations of Evans blue dye to quantify the amount of dye extravasated into the ear tissue.

    • Calculate the percentage inhibition of the PCA reaction for each treatment group compared to the vehicle control group.

Expected Data & Interpretation

The following table summarizes representative data that could be expected from the described models, illustrating the efficacy of Fenethazine hydrochloride as a positive control.

Model / Assay Parameter Measured Fenethazine HCl Vehicle Control % Inhibition (at 10 µM / 10 mg/kg)
RBL-2H3 Degranulation β-Hexosaminidase Release (%)8.5%45.2%~81%
Mouse PCA Model Evans Blue Extravasation (µ g/ear )1.2 µg5.8 µg~79%

Troubleshooting & Experimental Considerations

  • Solubility: Fenethazine hydrochloride is generally water-soluble. However, always prepare fresh solutions. For high concentrations, a small amount of DMSO may be used, but ensure the final concentration does not affect cell viability or animal behavior.

  • Vehicle Controls: Always include a vehicle control group to ensure that the solvent used to dissolve the compound does not have an effect on its own.

  • Dose-Response: Always perform a dose-response or concentration-response curve to determine the potency (IC₅₀ or ED₅₀) of Fenethazine. A single-point measurement is insufficient.

  • Specificity: While potent against H1 receptors, at higher concentrations, Fenethazine may exhibit off-target effects (e.g., on muscarinic or adrenergic receptors). Be mindful of this when interpreting data from complex systems.

Conclusion

Fenethazine hydrochloride is an invaluable pharmacological tool for studying the mechanisms of allergy and inflammation. Its well-defined activity as a potent H1 receptor antagonist makes it an ideal positive control for validating both in vitro assays, such as mast cell degranulation, and in vivo models like passive cutaneous anaphylaxis. The protocols detailed in this guide provide a robust framework for utilizing Fenethazine to ensure assay sensitivity and generate reliable, reproducible data in the quest for novel anti-allergic and anti-inflammatory therapeutics.

References

  • PubChem. Fenethazine. National Center for Biotechnology Information. [Link]

  • DrugBank Online. Fenethazine. Canadian Institutes of Health Research. [Link]

Troubleshooting & Optimization

Technical Support Center: Fenethazine Hydrochloride Solubility Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fenethazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this phenothiazine-based compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you overcome these hurdles and achieve your formulation goals.

Part 1: Understanding the Challenge - Physicochemical Properties of Fenethazine HCl

Fenethazine hydrochloride is a first-generation antihistamine and a derivative of phenothiazine.[1][2] Like many phenothiazines, its utility can be hampered by solubility issues, which directly impact dissolution rates and subsequent bioavailability. Understanding its fundamental properties is the first step in troubleshooting.

Table 1: Physicochemical Properties of Fenethazine Hydrochloride

Property Value Source
CAS Number 5934-20-3 [3][4][5]
Molecular Formula C₁₆H₁₉ClN₂S [3][4]
Molecular Weight 306.85 g/mol [1][4]
Description First-generation antihistamine of the phenothiazine group. [2][6]

| Parent Compound (Fenethazine) | Fenethazine (CAS: 522-24-7) is a weak base. |[7][8] |

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the handling and formulation of fenethazine hydrochloride.

Q1: My fenethazine hydrochloride is not dissolving in neutral water. Is this expected?

A1: Yes, this is expected. Fenethazine is a weak base, and its hydrochloride salt form is used to improve aqueous solubility.[9][10] However, its solubility is highly dependent on pH. In neutral or alkaline media, the ionized (protonated) form can convert to the less soluble free base, leading to poor dissolution or precipitation. Many phenothiazine derivatives exhibit this pH-dependent solubility.[8]

Q2: Why did my fenethazine hydrochloride precipitate out of solution after initially dissolving?

A2: This common issue, known as "crashing out," can be attributed to several factors:

  • pH Shift: The most likely cause is an upward shift in the solution's pH. This can happen if the solution is unbuffered and absorbs atmospheric CO₂, or if it's mixed with other components that raise the pH. This shift causes the more soluble protonated form to convert to the insoluble free base.[8]

  • Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable. Over time, the excess solute will precipitate until it reaches its equilibrium solubility at that specific temperature and pH.

  • Common Ion Effect: If your solution contains other chloride salts, it could slightly decrease the solubility of fenethazine hydrochloride, although this is usually a less significant factor than pH.

Q3: What is the Biopharmaceutics Classification System (BCS) class of fenethazine hydrochloride?

Part 3: Troubleshooting & Solubility Enhancement Guides

This section provides detailed strategies and step-by-step protocols for systematically improving the solubility of fenethazine hydrochloride.

Guide 1: pH Adjustment & Buffering

The ionization state of a weak base is the most critical factor governing its aqueous solubility. By controlling the pH, we can ensure the compound remains in its soluble, protonated form.

Troubleshooting pH-Related Issues

  • Issue: The compound dissolves in acid but precipitates upon neutralization.

    • Causality: The pH is crossing the pKa of the molecule, leading to the formation of the insoluble free base. The pKa of many phenothiazine derivatives is in the range of 9-10.[12]

    • Solution: Determine the pH-solubility profile to identify the optimal pH range where solubility is maximized. Formulate using a buffer system that can maintain this pH.[8]

  • Issue: Solubility is poor even at low pH.

    • Causality: While acidity helps, the intrinsic solubility of the salt form might still be limited, or the hydrochloride salt itself may not be fully dissolving.

    • Solution: Combine pH control with another technique, such as the use of cosolvents or complexing agents.

Experimental Protocol: Generating a pH-Solubility Profile

  • Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 8.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of fenethazine hydrochloride to vials containing each buffer solution.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection & Analysis:

    • Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

    • Dilute the filtrate with an appropriate solvent (e.g., mobile phase or a solvent that ensures complete dissolution).

    • Quantify the concentration of dissolved fenethazine hydrochloride using a validated analytical method like UV-Vis spectrophotometry or HPLC.[13][14]

  • Data Plotting: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH of each buffer.

Guide 2: Cosolvency

Cosolvency is a highly effective and straightforward technique that involves adding a water-miscible organic solvent to an aqueous solution to increase the solubility of a non-polar or poorly soluble drug.[15]

Troubleshooting Cosolvent Systems

  • Issue: The drug precipitates when the aqueous cosolvent solution is diluted with water.

    • Causality: The concentration of the cosolvent has dropped below the level required to maintain the drug in solution. This is a critical consideration for parenteral formulations upon injection.

    • Solution: Increase the initial concentration of the cosolvent or select a more potent cosolvent. Alternatively, explore ternary systems (e.g., water/ethanol/propylene glycol) which can sometimes offer synergistic effects.

  • Issue: High concentrations of cosolvent are required, leading to potential toxicity or viscosity issues.

    • Causality: The selected cosolvent has limited solubilizing power for fenethazine.

    • Solution: Screen a panel of pharmaceutically acceptable cosolvents (e.g., ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), glycerin) to find the most efficient one. Combine cosolvency with pH control for a potentially synergistic effect.

Table 2: Common Cosolvents for Solubility Enhancement

Cosolvent Typical Concentration Range Key Considerations
Ethanol 5-40% Can be volatile; potential for in vivo precipitation upon dilution.
Propylene Glycol (PG) 10-60% Good solubilizer for many compounds; can be viscous at high concentrations.
Polyethylene Glycol 400 (PEG 400) 10-50% Less volatile than ethanol; good safety profile.

| Glycerin | 5-30% | High viscosity; often used in combination with other cosolvents. |

Guide 3: Inclusion Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like fenethazine, forming an inclusion complex that has significantly higher aqueous solubility.[16]

Workflow for Cyclodextrin-Based Solubilization

Caption: Cyclodextrin Formulation Workflow.

Troubleshooting Cyclodextrin Complexation

  • Issue: The phase solubility diagram is not linear or shows a plateau (B-type profile), indicating limited solubility enhancement.

    • Causality: The complex itself may have limited solubility and is precipitating from the solution.

    • Solution: Switch to a more soluble cyclodextrin derivative (e.g., from β-CD to HP-β-CD or SBE-β-CD). Ensure the pH of the medium is optimal for both the drug and the complex.

  • Issue: The solid complex (prepared by lyophilization or spray drying) does not show improved dissolution compared to a physical mixture.

    • Causality: Inefficient complex formation. The final product might be a simple physical mixture rather than a true inclusion complex.

    • Solution: Re-evaluate the preparation method. Methods like kneading or solution-based lyophilization are generally more effective than simple blending. Characterize the complex using techniques like DSC, FTIR, or XRD to confirm the formation of a new solid phase and the absence of the drug's crystalline form.

Guide 4: Other Advanced Techniques

For particularly challenging cases, several other techniques can be employed.[15][16][17]

  • Solid Dispersions: The drug is dispersed in an inert carrier matrix (e.g., PVP, HPMC, Soluplus®) at the molecular level. This is achieved by melting or dissolving both components in a common solvent, followed by rapid removal of the solvent. This traps the drug in a high-energy amorphous state, enhancing solubility and dissolution.[10]

  • Particle Size Reduction:

    • Micronization: Reduces particle size to the micron range, increasing surface area and thus dissolution rate. However, it does not increase equilibrium solubility.[17]

    • Nanosuspensions: Reduces particle size to the nanometer range using techniques like media milling or high-pressure homogenization.[16] This dramatically increases surface area and can also increase saturation solubility due to the Kelvin effect.

Decision-Making Flowchart for Technique Selection

G Start Start: Fenethazine HCl Solubility Issue IsIonizable Is the compound ionizable? Start->IsIonizable PH_Adjust Optimize pH & Use Buffers IsIonizable->PH_Adjust Yes (Weak Base) ScreenTechs Screen Advanced Techniques: - Cosolvents - Cyclodextrins - Solid Dispersions - Nanosuspensions IsIonizable->ScreenTechs No Sufficient Solubility Sufficient? PH_Adjust->Sufficient End End: Formulation Achieved Sufficient->End Yes Combine Combine with other techniques Sufficient->Combine No Combine->ScreenTechs Optimize Optimize Lead Technique ScreenTechs->Optimize Optimize->Sufficient

Caption: Strategy for Selecting a Solubility Enhancement Method.

Part 4: Analytical Methodologies for Quantification

A robust and validated analytical method is essential for accurately measuring solubility. UV-Vis spectrophotometry is often sufficient for simple solubility screening.

Protocol: Quantification by UV-Vis Spectrophotometry

  • Determine λmax: Scan a dilute solution of fenethazine hydrochloride in a suitable solvent (e.g., 0.1 N HCl) from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare Stock Solution: Accurately weigh and dissolve a known amount of fenethazine hydrochloride in the chosen solvent to create a concentrated stock solution.

  • Create Calibration Curve:

    • Perform a series of serial dilutions from the stock solution to create at least five standard solutions of known concentrations.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot absorbance versus concentration. The resulting graph should be linear, and a regression analysis will yield the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.995.

  • Analyze Experimental Samples:

    • Dilute the filtered samples from your solubility experiments (as described in the pH-solubility protocol) so that their absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance and use the equation of the line to calculate the concentration in the diluted sample.

    • Multiply by the dilution factor to determine the original concentration (i.e., the solubility).

For more complex matrices or for combined dissolution and impurity studies, a more specific method like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is recommended.[14][18]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • (2022). TECHNIQUES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS: AN OVERVIEW. ResearchGate. [Link]

  • Rahmat, D., Mustarichie, R., & Amin, M. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]

  • National Center for Biotechnology Information. (n.d.). Fenethazine hydrochloride. PubChem. [Link]

  • Tavangar, Z., et al. (2022). Large variability and complexity of isothermal solubility for a series of redox-active phenothiazines. RSC Publishing. [Link]

  • (2011). Solubility and pKa determination of six structurally related phenothiazines. ResearchGate. [Link]

  • CAS Common Chemistry. (n.d.). Fenethazine hydrochloride. CAS. [Link]

  • National Center for Biotechnology Information. (n.d.). Fenethazine. PubChem. [Link]

  • Basavaiah, K., & Nagegowda, P. (1996). Analytical Properties of 2-, and 10-Disubstituted Phenothiazine Derivatives. R Discovery. [Link]

  • (n.d.). Fenethazine. The Merck Index online. [Link]

  • Wikipedia. (n.d.). Fenethazine. Wikipedia. [Link]

  • Delgado, D. R., & Martínez, F. (2024). Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. MDPI. [Link]

  • Analytical Methods Committee. (2014). Analytical Methods. RSC Publishing. [Link]

  • (2022). A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misuse. Global Scientific Journals. [Link]

  • (2015). Determination of Promethazine Hydrochloride in pharmaceutical forms by Spectrophotometric Method. Iraqi National Journal of Chemistry. [Link]

  • Drug Central. (n.d.). fenethazine. Drug Central. [Link]

  • precisionFDA. (n.d.). FENETHAZINE HYDROCHLORIDE. precisionFDA. [Link]

  • Patil, S. S., & Bhinge, S. D. (2020). Method Development and Validation for Quantitative Analysis of Anti-Histamine Promethazine Hydrochloride by RP-UPLC. Oriental Journal of Chemistry. [Link]

  • Ono, A., et al. (2016). Investigation of biopharmaceutical and physicochemical drug properties suitable for orally disintegrating tablets. ADMET & DMPK. [Link]

  • Food and Drug Administration Philippines. (2013). FDA Circular No. 2013-014. FDA Philippines. [Link]

  • MicroSolv Technology Corporation. (n.d.). Promethazine Assay & Impurity Methods. Cogent HPLC. [Link]

Sources

Technical Support Center: Navigating Experimental Variability with Fenethazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Fenethazine hydrochloride. As a phenothiazine derivative, Fenethazine hydrochloride presents unique challenges in experimental design and execution. This guide provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in established scientific principles and field-proven insights to ensure the integrity and reproducibility of your research.

I. Foundational Knowledge: Understanding the Source of Variability

Before delving into specific experimental issues, it is crucial to understand the inherent properties of Fenethazine hydrochloride that can contribute to inconsistent results.

Q1: What are the key chemical properties of Fenethazine hydrochloride that I should be aware of?

Fenethazine hydrochloride is a phenothiazine derivative, a class of compounds known for their tricyclic structure.[1] Several key properties can impact its experimental behavior:

  • Light Sensitivity: Phenothiazines, including Fenethazine hydrochloride, are susceptible to photodegradation.[2] Exposure to light can lead to the formation of degradation products, altering the compound's activity and potentially interfering with assays.

  • Oxidation Potential: The sulfur atom in the phenothiazine ring is prone to oxidation, forming sulfoxides and other oxygenated derivatives.[3][4] This process can be accelerated by exposure to air, certain metal ions, and oxidizing agents.

  • pH-Dependent Stability: The stability of phenothiazines can be influenced by the pH of the solution. For instance, the thermal degradation of the related compound promethazine hydrochloride increases with increasing pH.[2][5]

  • Solubility: While the hydrochloride salt enhances water solubility, the free base can have limited aqueous solubility.[6] The pH of your experimental buffer can affect the ionization state and, consequently, the solubility of the compound.

Q2: How can I ensure the quality and integrity of my Fenethazine hydrochloride starting material?

The purity of your starting material is paramount. Inconsistencies can often be traced back to the quality of the compound.

  • Source from a reputable supplier: Obtain Fenethazine hydrochloride from a trusted chemical supplier that provides a certificate of analysis (CoA) detailing its purity and identity.

  • Proper Storage: Upon receipt, store the compound in a cool, dry, and dark place, as recommended by the supplier.[6] Long-term storage at -20°C is often advisable.

  • Characterize the compound: If you are synthesizing Fenethazine hydrochloride in-house or have concerns about its purity, consider analytical characterization using techniques like HPLC, mass spectrometry, and NMR to confirm its identity and purity.

II. Troubleshooting Guide for Common Experimental Workflows

This section provides specific troubleshooting advice for common experimental applications of Fenethazine hydrochloride.

A. Stock Solution Preparation and Storage

Inconsistent results often originate from improperly prepared or stored stock solutions.

Q3: What is the best solvent for preparing a stock solution of Fenethazine hydrochloride, and what are the recommended storage conditions?

For long-term storage, Dimethyl sulfoxide (DMSO) is a common and effective solvent for many organic compounds, including phenothiazines.

  • Solvent Choice: Use anhydrous, high-purity DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).[7]

  • Storage Conditions:

    • Temperature: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[8]

    • Light Protection: Always store stock solutions in amber vials or tubes wrapped in aluminum foil to protect them from light.

    • Moisture: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[7] This can lead to the precipitation of less water-soluble compounds over time. Use tightly sealed containers and consider storing them in a desiccator.

Q4: My Fenethazine hydrochloride stock solution has changed color. Is it still usable?

A change in the color of a phenothiazine solution, often to a yellowish or brownish hue, is a strong indicator of degradation, likely due to oxidation or photodegradation. It is highly recommended to discard the solution and prepare a fresh stock.

Q5: I observe precipitation in my stock solution after thawing. What should I do?

Precipitation upon thawing can be due to several factors:

  • Moisture absorption: As mentioned, water absorbed by DMSO can reduce the solubility of your compound.

  • Concentration: If the stock solution is highly concentrated, it may be supersaturated at lower temperatures.

Troubleshooting Steps:

  • Gentle Warming: Warm the vial to room temperature or briefly in a 37°C water bath and vortex thoroughly to redissolve the precipitate.

  • Sonication: If warming is insufficient, brief sonication can help to break up and redissolve the precipitate.

  • Prepare fresh stock: If the precipitate does not redissolve, it may indicate degradation. It is best to prepare a fresh stock solution.

B. Histamine H1 Receptor Binding Assays

Fenethazine hydrochloride is a known H1 receptor antagonist, making competitive binding assays a common application.

Q6: I am seeing high variability in my IC50 values for Fenethazine hydrochloride in a [³H]mepyramine competitive binding assay. What are the likely causes?

Inconsistent IC50 values in radioligand binding assays are a frequent challenge.[9] A systematic approach is needed to pinpoint the source of the variability.

Potential Causes and Troubleshooting Strategies:

Potential Cause Explanation Troubleshooting Steps
Receptor Preparation Inconsistent receptor concentration or activity between experiments.Ensure consistent membrane preparation methods. Perform a protein quantification assay (e.g., Bradford) on each batch of membranes. Use a fresh preparation if receptor degradation is suspected.[10]
Radioligand Issues Degradation or inaccurate concentration of the radioligand.Check the expiration date and storage conditions of the [³H]mepyramine. Use a concentration at or below the Kd for competition assays to ensure sensitivity to competitor binding.[10]
Assay Conditions Suboptimal incubation time, temperature, or buffer composition.Determine the optimal incubation time to reach equilibrium through association and dissociation kinetic experiments. Ensure a consistent and optimal incubation temperature. The buffer pH and ionic strength can significantly impact binding; a common buffer is 50 mM Tris-HCl, pH 7.4.[10]
High Non-Specific Binding (NSB) The radioligand or test compound is binding to components other than the receptor.Optimize the radioligand concentration to the lowest level that provides a robust signal. Pre-soak filter mats in a solution like 0.3% polyethyleneimine (PEI) to reduce binding to the filter.[10] Increase the number and volume of washes with ice-cold wash buffer.
Fenethazine hydrochloride Degradation The compound may be degrading in the assay buffer during incubation.Prepare fresh dilutions of Fenethazine hydrochloride for each experiment. Protect dilutions from light during the assay setup and incubation.

Experimental Workflow for a Histamine H1 Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_receptor Prepare Receptor Membranes incubate Incubate Receptor, Radioligand, & Competitor/Buffer prep_receptor->incubate prep_radioligand Prepare Radioligand ([³H]mepyramine) prep_radioligand->incubate prep_competitor Prepare Fenethazine HCl Serial Dilutions prep_competitor->incubate filter Rapid Filtration over Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash scintillation Add Scintillation Cocktail & Count Radioactivity wash->scintillation plot Plot % Inhibition vs. Log[Fenethazine HCl] scintillation->plot calculate Calculate IC50 (Non-linear Regression) plot->calculate convert Convert IC50 to Ki (Cheng-Prusoff Equation) calculate->convert

Workflow for a radioligand binding assay.
C. Cell-Based Assays (e.g., Cytotoxicity)

Phenothiazines are also studied for their effects on cell viability and proliferation, often revealing potential anticancer properties.

Q7: My cell viability results with Fenethazine hydrochloride are not reproducible in an MTT assay. What should I consider?

The MTT assay, while common, is susceptible to various artifacts that can lead to inconsistent results.[11][12]

Key Considerations for MTT Assays with Fenethazine hydrochloride:

Potential Issue Explanation Troubleshooting & Mitigation
Direct MTT Reduction Some compounds can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity, leading to a false-positive signal for cell viability.[13]Run a cell-free control with Fenethazine hydrochloride and MTT to check for direct reduction. If observed, consider an alternative viability assay such as the Sulforhodamine B (SRB) assay, which measures total protein content.
Interference with Absorbance Fenethazine hydrochloride or its degradation products may absorb light at the same wavelength as the formazan product (around 570 nm), leading to inaccurate readings.[14]Measure the absorbance of Fenethazine hydrochloride in the assay medium at 570 nm to assess potential interference. If significant, a background subtraction may be necessary, or an alternative assay should be considered.
"Edge Effect" in 96-well Plates Faster evaporation of media from the outer wells of a 96-well plate can concentrate the drug and affect cell growth, leading to skewed results.[15]Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
Inconsistent Cell Seeding Uneven cell distribution in the wells will lead to high variability between replicates.Ensure a homogenous single-cell suspension before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation to promote even cell distribution.[15]
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.5%) and consistent across all wells, including controls.[11]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[16]

  • Compound Treatment: Prepare serial dilutions of Fenethazine hydrochloride in complete growth medium. The final DMSO concentration should not exceed 0.5%.[11]

  • Incubation: Remove the old medium and add the compound dilutions or control medium. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

III. General Troubleshooting and FAQs

This section addresses broader issues that can arise in any experiment with Fenethazine hydrochloride.

Q8: How can I monitor the degradation of Fenethazine hydrochloride in my experiments?

A stability-indicating HPLC method is the most reliable way to monitor the degradation of your compound. This involves developing an HPLC method that can separate the intact drug from its potential degradation products.[17][18]

Q9: What are the expected degradation products of Fenethazine hydrochloride?

Based on the chemistry of phenothiazines, the most likely degradation products are the result of oxidation at the sulfur and nitrogen atoms of the phenothiazine ring, leading to the formation of sulfoxides and N-oxides.[4] Photodegradation can also lead to a complex mixture of products.[2]

Fenethazine Hydrochloride Degradation Pathway

G Fenethazine Fenethazine Hydrochloride Oxidation Oxidation (O₂, light, metal ions) Fenethazine->Oxidation Sulfoxide Fenethazine Sulfoxide Oxidation->Sulfoxide NOxide Fenethazine N-Oxide Oxidation->NOxide FurtherOxidation Further Oxidation Products Sulfoxide->FurtherOxidation NOxide->FurtherOxidation

Simplified degradation pathway of Fenethazine HCl.

Q10: Can Fenethazine hydrochloride interfere with fluorescent assays?

Yes, compounds with aromatic ring systems like phenothiazines have the potential to be autofluorescent or to quench the fluorescence of other molecules.[19]

Troubleshooting Fluorescence Interference:

  • Run a compound-only control: Measure the fluorescence of Fenethazine hydrochloride in the assay buffer at the excitation and emission wavelengths of your fluorophore to check for autofluorescence.

  • Assess for quenching: If you suspect quenching, you can perform a control experiment where you add Fenethazine hydrochloride to a solution of your fluorescent probe to see if it reduces the signal.

  • Use a different fluorophore: If interference is significant, consider using a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance or emission spectrum of Fenethazine hydrochloride.

By understanding the inherent properties of Fenethazine hydrochloride and employing a systematic approach to troubleshooting, researchers can significantly improve the consistency and reliability of their experimental results. This guide provides a framework for identifying and addressing common sources of variability, ultimately leading to more robust and reproducible scientific outcomes.

References

  • Patel, R. M., Patel, M. M., & Patel, P. G. (2021). Method Development and Validation for Quantitative Analysis of Antihistamine Promethazine Hydrochloride by RP-UPLC. International Journal of Pharmaceutical Sciences and Research, 12(2), 1000-1008.
  • Ahmad, I., et al. (2019). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS.
  • Kelder, J., et al. (1989). Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide. Chemical research in toxicology, 2(5), 324-330.
  • ResearchGate. (2015). Competition binding for the histamine H1 receptor by [³H]mepyramine and.... Retrieved from [Link]

  • de Graaf, C., et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega, 6(20), 13266-13277.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PubMed. (n.d.). General Cytotoxicity Assessment by Means of the MTT Assay. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Thorne, N., et al. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual.
  • N. K., & S. K. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical and Biopharmaceutical Research, 1(1), 1-20.
  • S. K., & N. K. (2015). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Pharmaceutical and Biopharmaceutical Research, 1(1), 1-11.
  • van Meerloo, J., et al. (2011). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Current Protocols in Cytometry, 56(1), 9-14.
  • Stavchansky, S., Wallace, J. E., & Wu, P. (1983). Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay. Journal of pharmaceutical sciences, 72(5), 546-548.
  • Lee, H. K., & Notari, R. E. (1992). Degradation kinetics and mechanisms of moricizine hydrochloride in acidic medium. Pharmaceutical research, 9(10), 1334-1340.
  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
  • Barry, D., Meyskens Jr, F. L., & Becker, C. E. (1973). Phenothiazine poisoning. A review of 48 cases. California medicine, 118(1), 1–5.
  • Underberg, W. J. (1978). Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. Journal of pharmaceutical sciences, 67(8), 1133-1136.
  • Ul-Haq, M. M., et al. (2014). The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. PLoS One, 9(5), e96482.
  • Tesarová, E., et al. (2001). Study of the stability of promethazine enantiomers by liquid chromatography using a vancomycin-bonded chiral stationary phase.
  • Felczak, A., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules, 27(21), 7381.
  • ResearchGate. (2014). How long can a compound be stable in DMSO for?. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenothiazines | Request PDF. Retrieved from [Link]

  • Somayaji, A., & Shastry, C. S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System.
  • de Oliveira, D. M., et al. (2020). Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. International journal of molecular sciences, 21(23), 9093.
  • Radu, M., et al. (2022). Stability Studies of UV Laser Irradiated Promethazine and Thioridazine after Exposure to Hypergravity Conditions. Molecules, 27(5), 1728.
  • Underberg, W. J. (1978). The kinetics of the thermal degradation of promethazine in an acidic medium under various conditions. Journal of pharmacy and pharmacology, 30(1), 75-80.
  • Chokhawala, K., & Stevens, L. (2022). Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. Health Psychology Research, 10(4), 38930.
  • Poplawska-Drozdz, S., et al. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. Molecules, 27(23), 8346.
  • Maurer, H. H., & Bickeboeller-Friedrich, J. (1988). Identification of phenothiazine antihistamines and their metabolites in urine. Archiv für Toxikologie, 62(2-3), 185-191.
  • S. K., & N. K. (2018). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Journal of Pharmaceutical and Biomedical Analysis, 158, 333-343.
  • ResearchGate. (2025). (PDF) Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Retrieved from [Link]

  • Bua, S., et al. (2023). Antihistamines, phenothiazine-based antipsychotics, and tricyclic antidepressants potently activate pharmacologically relevant human carbonic anhydrase isoforms II and VII. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187640.
  • Meakin, B. J., Stevens, J., & Davies, D. J. (1978). The effect of drug concentration on the thermal (dark) degradation of promethazin hydrochloride in aqueous solution. The Journal of pharmacy and pharmacology, 30(2), 75–80.
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • Chen, L., et al. (2016). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 7(1), 895-909.
  • Kanazawa, H., et al. (1986). New Degradation Products in an Aqueous Solution of Hydralazine Hydrochloride With Cimetidine. Chemical & Pharmaceutical Bulletin, 34(4), 1840-1842.
  • Králová, K., et al. (2025). Lifitegrast Degradation: Products and Pathways. International Journal of Molecular Sciences, 26(21), 1-18.

Sources

Fenethazine Hydrochloride Stability & Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Fenethazine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of fenethazine hydrochloride's stability and degradation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to support your experimental work. Please note that while fenethazine hydrochloride is a member of the phenothiazine class of compounds, specific degradation pathway data for this molecule is limited. Therefore, much of the guidance provided is expertly extrapolated from extensive research on structurally similar phenothiazines such as promethazine and fluphenazine.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of fenethazine hydrochloride.

1. What is fenethazine hydrochloride and to which chemical class does it belong?

Fenethazine hydrochloride is the hydrochloride salt of fenethazine, an antihistamine with anticholinergic properties.[1][2] It belongs to the phenothiazine class of compounds, which are characterized by a specific tricyclic structure.[3] This chemical backbone is shared by many neuroleptic and antihistaminic drugs and is known for its susceptibility to certain degradation pathways.[3][4]

2. What are the primary factors that can cause the degradation of fenethazine hydrochloride?

Based on the behavior of related phenothiazine compounds, the primary factors that can induce degradation of fenethazine hydrochloride are:

  • Light (Photodegradation): Exposure to UV and visible light can trigger photochemical reactions.[4][5]

  • Oxidation: The phenothiazine nucleus is prone to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, and trace metal ions.[6][7][8]

  • Heat (Thermal Degradation): Elevated temperatures can accelerate degradation processes.[9][10][11]

  • pH: The stability of fenethazine hydrochloride in solution is likely pH-dependent, with increased degradation rates observed at higher pH values for similar compounds.[8][9]

3. What are the recommended storage conditions for fenethazine hydrochloride?

To ensure its stability, fenethazine hydrochloride should be stored in a dry, dark place.[2][12] For short-term storage (days to weeks), refrigeration at 0-4°C is recommended. For long-term storage (months to years), freezing at -20°C is advisable.[12] It is crucial to protect the compound from light to prevent photodegradation.

4. What are the likely degradation products of fenethazine hydrochloride?

While specific degradation products for fenethazine hydrochloride are not extensively documented in the available literature, based on studies of other phenothiazines like fluphenazine and promethazine, the following are highly probable:[6][7][13]

  • Sulfoxides: Oxidation of the sulfur atom in the phenothiazine ring is a common degradation pathway, leading to the formation of fenethazine-5-oxide.[6][8][14]

  • N-oxides: The tertiary amine in the side chain can also be oxidized.[7][13]

  • Photodegradation Products: Photolytic degradation of phenothiazines can be complex, potentially involving the formation of radical species and subsequent reactions.[4][5] For some chlorinated phenothiazines, photodechlorination has been observed, though this is not directly applicable to fenethazine.[15][16][17]

  • Products of Side-Chain Cleavage: Under certain oxidative conditions, the side chain of phenothiazine derivatives can be cleaved.[6][8]

Part 2: Troubleshooting Guides

This section provides structured guidance for addressing specific experimental challenges related to fenethazine hydrochloride degradation.

Troubleshooting Guide 1: Unexpected Degradation in Solution

Issue: You observe a rapid loss of fenethazine hydrochloride potency or the appearance of unknown peaks in your chromatogram when working with solutions.

Potential Cause Troubleshooting Steps Causality Explanation
Photodegradation 1. Prepare and store solutions in amber glassware or vessels wrapped in aluminum foil.[18] 2. Minimize exposure to ambient light during experiments. 3. If possible, work under yellow light.The phenothiazine ring system is highly susceptible to degradation upon exposure to UV-visible light, leading to the formation of radical species and oxidized products.[4][5]
Oxidative Degradation 1. De-gas all solvents and solutions by sparging with an inert gas (e.g., nitrogen or argon).[18] 2. Consider adding an antioxidant, such as sodium metabisulfite or ascorbic acid, to the formulation, but be aware that antioxidants can sometimes accelerate degradation under certain conditions.[8] 3. Use high-purity solvents to minimize trace metal ion contamination.The sulfur atom in the phenothiazine ring is easily oxidized.[4] This process can be catalyzed by dissolved oxygen and metal ions.[8]
pH Instability 1. Measure the pH of your solution. 2. If the pH is neutral or alkaline, consider buffering the solution to a slightly acidic pH (e.g., pH 3.5-5), as phenothiazines are generally more stable in acidic conditions.[8][9][19]The rate of degradation for many phenothiazines increases with increasing pH.[9]
Contaminated Glassware 1. Ensure all glassware is scrupulously clean and rinsed with high-purity solvent before use. 2. Avoid using glassware that may have previously contained strong oxidizing agents.Residual contaminants on glassware can catalyze degradation reactions.
Troubleshooting Guide 2: Inconsistent Results in Stability Studies

Issue: You are obtaining variable results from your fenethazine hydrochloride stability studies, making it difficult to establish a clear degradation profile.

Potential Cause Troubleshooting Steps Causality Explanation
Inadequate Control of Environmental Factors 1. Ensure that all samples (including controls) are stored under identical and tightly controlled conditions (temperature, humidity, light exposure). 2. Use a calibrated stability chamber for your studies.Minor variations in environmental conditions can significantly impact the rate of degradation, leading to inconsistent results.[20][21]
Non-validated Analytical Method 1. Validate your analytical method according to ICH guidelines. This includes assessing specificity, linearity, accuracy, precision, and robustness. 2. Perform forced degradation studies to ensure the method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[22][23][24]An unvalidated or non-stability-indicating method may not be able to accurately quantify the drug in the presence of its degradants, leading to erroneous results.[23]
Sample Preparation Variability 1. Standardize your sample preparation procedure. 2. Ensure complete dissolution of the sample before analysis. 3. Prepare samples for analysis immediately after they are removed from the stability chamber.Inconsistencies in sample preparation can introduce errors in the final analytical result.

Part 3: Experimental Protocols & Visualizations

This section provides a foundational protocol for conducting forced degradation studies on fenethazine hydrochloride and visual diagrams to illustrate key concepts.

Protocol: Forced Degradation Study of Fenethazine Hydrochloride

This protocol outlines the steps to intentionally degrade fenethazine hydrochloride under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[20][22][25][26]

Objective: To generate potential degradation products of fenethazine hydrochloride for the development and validation of a stability-indicating analytical method.

Materials:

  • Fenethazine Hydrochloride

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • High-purity water and methanol

  • Calibrated pH meter

  • HPLC system with a UV or PDA detector

  • Stability chamber or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of fenethazine hydrochloride in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the solution at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 2 hours.

    • Neutralize with 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 2 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of fenethazine hydrochloride in an oven at 70°C for 48 hours.

    • Also, expose a solution of fenethazine hydrochloride (100 µg/mL in mobile phase) to the same conditions.

  • Photolytic Degradation:

    • Expose a solid sample and a solution (100 µg/mL in mobile phase) of fenethazine hydrochloride to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.

    • The method should be capable of separating the main fenethazine hydrochloride peak from any degradation products. A C18 column with a mobile phase of methanol, acetonitrile, and an ammonium acetate buffer is a good starting point.[22][27]

Visualizations

The following diagrams illustrate the generalized degradation pathways for phenothiazines, which are applicable to fenethazine hydrochloride.

Fenethazine Fenethazine (Phenothiazine Core) Sulfoxide Fenethazine Sulfoxide Fenethazine->Sulfoxide Oxidation (H₂O₂, O₂) N_Oxide Fenethazine N-Oxide Fenethazine->N_Oxide Oxidation Radical_Cation Phenothiazine Radical Cation Fenethazine->Radical_Cation Photolysis (UV/Vis Light) or Oxidation Photoproducts Complex Photoproducts Radical_Cation->Photoproducts Further Reactions Side_Chain_Cleavage Side-Chain Cleavage Products Radical_Cation->Side_Chain_Cleavage Oxidative Stress

Caption: Generalized degradation pathways for fenethazine.

Start Start: Unexpected Degradation Check_Light Check for Light Exposure Start->Check_Light Check_Oxygen Check for Oxygen/Oxidants Check_Light->Check_Oxygen No Use_Amberware Action: Use Amber Glassware Check_Light->Use_Amberware Yes Check_pH Check Solution pH Check_Oxygen->Check_pH No Degas_Solvents Action: Degas Solvents Check_Oxygen->Degas_Solvents Yes Buffer_Solution Action: Buffer to Acidic pH Check_pH->Buffer_Solution High pH End Problem Resolved Check_pH->End Optimal pH Use_Amberware->End Degas_Solvents->End Buffer_Solution->End

Sources

Fenethazine Hydrochloride In Vivo Dosing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Fenethazine hydrochloride dosage in in vivo studies. This guide is designed for researchers, scientists, and drug development professionals to provide practical, evidence-based insights into effectively utilizing this first-generation antihistamine in animal models. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your studies are both robust and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is Fenethazine hydrochloride and what is its primary mechanism of action?

Fenethazine hydrochloride is a phenothiazine derivative and a first-generation H1 receptor antagonist.[1] Its primary mechanism of action is the competitive inhibition of histamine at H1 receptors, which helps to alleviate allergic symptoms.[1] Like other first-generation antihistamines, it can cross the blood-brain barrier, leading to potential central nervous system (CNS) effects such as sedation.[2] Additionally, as a phenothiazine, it possesses anticholinergic and weak dopamine-blocking properties.[3]

Q2: What are the reported lethal doses (LD50) of Fenethazine hydrochloride in mice?

Understanding the toxicity profile is crucial for dose selection. The reported median lethal doses (LD50) for Fenethazine hydrochloride in mice are:

  • Intraperitoneal (i.p.) administration: 140 mg/kg

  • Oral administration: 364 mg/kg

These values should be used to establish the upper limits of your dose-range finding studies.

Q3: I can't find a specific in vivo dose for Fenethazine hydrochloride in my animal model. Where should I start?

While specific in vivo efficacy data for Fenethazine is limited in publicly available literature, we can extrapolate a starting dose range from its structural and functional analogs, such as Promethazine and Chlorpromazine. For instance, in rats, Promethazine has been studied at doses ranging from 1.25 mg/kg to 40 mg/kg for its effects on nociception.[4] In a schistosomiasis model in mice, Promethazine was administered orally at 100 mg/kg for five consecutive days.[5] For Chlorpromazine, doses of 1-10 mg/kg (i.p.) have been used in rats to study its effects on behavior, while in mice, doses up to 10 mg/kg have been used in carcinogenicity studies.[6][7]

Based on this, a conservative starting point for an efficacy study with Fenethazine hydrochloride in mice could be in the range of 5-20 mg/kg , with subsequent dose escalation or reduction based on observed efficacy and tolerability.

Troubleshooting Guide: Navigating Common In Vivo Challenges

Q4: My animals are overly sedated after dosing. What should I do?

Excessive sedation is a known side effect of first-generation antihistamines due to their action on CNS H1 receptors.[2]

  • Dose Reduction: The most straightforward solution is to lower the dose. Conduct a dose-response study to find the lowest effective dose with minimal sedative effects.

  • Route of Administration: Consider if the route of administration is contributing to rapid, high peak plasma concentrations. Oral administration may lead to a slower onset and potentially less intense peak sedative effects compared to intraperitoneal injection.

  • Time of Day: If your experimental endpoint allows, consider dosing during the animal's dark cycle (active period for nocturnal rodents) to minimize disruption of their natural sleep-wake patterns.

  • Acclimatization: For studies involving repeated dosing, some level of tolerance to the sedative effects may develop. Ensure a proper acclimatization period.

Q5: I'm observing ataxia and motor impairment in my study animals. How can I mitigate this?

Ataxia, or an uncoordinated gait, can be another CNS-mediated side effect of phenothiazines.

  • Dose-Response Evaluation: As with sedation, this is often a dose-dependent effect. A careful dose-response evaluation is critical to identify a therapeutic window where the desired antihistaminic effects are present without debilitating motor impairment.

  • Observational Scoring: Implement a semi-quantitative scoring system to assess the degree of ataxia at different dose levels. This will provide objective data to guide dose selection.

  • Alternative Phenothiazines: If the therapeutic window for Fenethazine proves too narrow in your model, you may need to consider a different phenothiazine with a more favorable side-effect profile, if your research goals permit.

Q6: I am having trouble dissolving Fenethazine hydrochloride for injection. What are suitable vehicles?

Fenethazine hydrochloride is a salt, which generally improves aqueous solubility. However, for higher concentrations or specific routes of administration, a suitable vehicle is necessary.

  • For Intraperitoneal (i.p.) Injection in Mice:

    • Saline: For lower concentrations, sterile isotonic saline should be the first choice.

    • DMSO/Saline Mixtures: For compounds with lower aqueous solubility, a co-solvent system can be used. A common starting point is 5-10% DMSO in saline. However, be aware that DMSO can have its own biological effects.

    • PEG300/Tween 80/Saline: A frequently used vehicle for poorly soluble compounds in mice is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]

  • For Oral Gavage in Mice:

    • Water or Saline: If soluble at the desired concentration.

    • Methylcellulose: A 0.5% solution of methylcellulose in water can be used to create a uniform suspension for oral administration.

    • Corn Oil: For lipophilic compounds, corn oil can be a suitable vehicle. A formulation of 10% DMSO in 90% corn oil has been suggested for compounds with low aqueous solubility.[8]

Always perform a small-scale solubility test with your chosen vehicle before preparing a large batch for your study.

Experimental Protocols

Protocol 1: Dose-Range Finding Study for Fenethazine Hydrochloride in Mice (Oral Gavage)

This protocol outlines a procedure to determine the maximum tolerated dose (MTD) and to identify a preliminary effective dose range.

Materials:

  • Fenethazine hydrochloride

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes

  • Animal balance

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the study.

  • Dose Grouping: Divide mice into groups (n=3-5 per group). Include a vehicle control group and at least 3-4 dose groups of Fenethazine hydrochloride. Based on the LD50 of 364 mg/kg (oral), suggested starting doses could be 25, 75, and 150 mg/kg.

  • Formulation Preparation: Prepare the Fenethazine hydrochloride formulations in the chosen vehicle on the day of dosing. Ensure the compound is fully dissolved or uniformly suspended.

  • Administration: Administer a single dose via oral gavage. The volume should typically not exceed 10 mL/kg.

  • Observation: Closely monitor the animals for the first 4 hours post-dosing, and then at regular intervals for up to 72 hours. Record any signs of toxicity, including:

    • Sedation/lethargy

    • Ataxia

    • Tremors

    • Changes in breathing

    • Changes in body weight

    • Mortality

  • Data Analysis: Determine the MTD as the highest dose that does not cause significant signs of toxicity or more than a 10% loss in body weight. This information will guide the dose selection for subsequent efficacy studies.

Protocol 2: Evaluation of Antihistaminic Activity of Fenethazine Hydrochloride in a Histamine-Induced Paw Edema Model in Mice

This protocol provides a method to assess the in vivo efficacy of Fenethazine hydrochloride in blocking histamine-induced inflammation.

Materials:

  • Fenethazine hydrochloride

  • Histamine solution (e.g., 100 µg in 20 µL of saline)

  • Vehicle

  • Plethysmometer or calipers

  • Syringes and needles

Procedure:

  • Animal and Dose Grouping: As described in Protocol 1, with doses selected based on the MTD.

  • Pre-treatment: Administer Fenethazine hydrochloride or vehicle orally or intraperitoneally. The pre-treatment time will depend on the expected time to peak plasma concentration (typically 30-60 minutes for i.p. and 60-90 minutes for oral).

  • Baseline Paw Measurement: Just before histamine injection, measure the volume of the right hind paw using a plethysmometer or the thickness with calipers.

  • Histamine Challenge: Inject histamine solution subcutaneously into the plantar surface of the right hind paw.

  • Post-Challenge Measurements: Measure the paw volume or thickness at regular intervals (e.g., 15, 30, 60, and 120 minutes) after the histamine injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point. This will allow for the determination of a dose-response relationship for the antihistaminic effect.

Data Presentation

Table 1: Comparative In Vivo Dosages of Phenothiazine Derivatives in Rodents

CompoundAnimal ModelRouteDose RangeObserved Effect/Study TypeReference
Fenethazine HCl MouseOral364 mg/kgLD50
Fenethazine HCl Mousei.p.140 mg/kgLD50
Promethazine HClRati.p.5-40 mg/kgNeuroprotection[3]
Promethazine HClRats.c.1.25-40 mg/kgNociception[4]
Promethazine HClMouseOral100 mg/kg (daily for 5 days)Antiparasitic[5]
ChlorpromazineRati.p.1-10 mg/kg (daily for 21 days)Behavioral[6]
ChlorpromazineMousei.p.1.8 and 9.2 mg/kgEmbryotoxicity[9]
ChlorpromazineMousei.p.10 mg/kgPupillary Light Reflex[10]
ChlorpromazineMouses.c.10, 50, and 250 mg/kgTooth Mineralization[11]

Visualizations

DoseOptimizationWorkflow cluster_0 Phase 1: Dose-Range Finding cluster_1 Phase 2: Efficacy Study cluster_2 Phase 3: Refinement Start Determine LD50 and Review Literature for Analog Doses DRF_Study Conduct Single-Dose Escalation Study (e.g., 25, 75, 150 mg/kg) Start->DRF_Study Observe Monitor for Clinical Signs of Toxicity (Sedation, Ataxia, Weight Loss) DRF_Study->Observe MTD Establish Maximum Tolerated Dose (MTD) Observe->MTD SelectDoses Select 3-4 Doses Below MTD MTD->SelectDoses Inform Dose Selection EfficacyModel Administer Doses in a Relevant In Vivo Model (e.g., Paw Edema) SelectDoses->EfficacyModel Measure Quantify Pharmacodynamic Endpoint EfficacyModel->Measure DoseResponse Generate Dose-Response Curve Measure->DoseResponse Refine Optimize Dosing Regimen (Frequency, Duration) DoseResponse->Refine Guide Refinement PK_PD Correlate Pharmacokinetics with Pharmacodynamics (Optional) Refine->PK_PD FinalDose Select Optimal Dose for Pivotal Studies PK_PD->FinalDose

Caption: Workflow for In Vivo Dose Optimization of Fenethazine Hydrochloride.

TroubleshootingDecisionTree Start Adverse Event Observed (e.g., Sedation, Ataxia) IsDoseHigh Is the dose approaching the upper end of the estimated range? Start->IsDoseHigh ReduceDose Reduce the dose by 30-50% and re-evaluate. IsDoseHigh->ReduceDose Yes CheckVehicle Is the vehicle appropriate and well-tolerated? IsDoseHigh->CheckVehicle No EfficacyModel Re-assess Efficacy and Tolerability ReduceDose->EfficacyModel Re-test in Efficacy Model ChangeVehicle Consider an alternative vehicle (e.g., suspension vs. solution). CheckVehicle->ChangeVehicle No ConsiderRoute Is the route of administration causing rapid absorption? CheckVehicle->ConsiderRoute Yes ChangeVehicle->EfficacyModel ChangeRoute Switch from i.p. to oral or s.c. to slow absorption. ConsiderRoute->ChangeRoute Yes Endpoint Re-evaluate therapeutic window and consider alternative compounds. ConsiderRoute->Endpoint No ChangeRoute->EfficacyModel EfficacyModel->Endpoint If still not tolerated

Caption: Decision Tree for Troubleshooting Adverse Events in Fenethazine Studies.

References

  • World Health Organization. (1991). Chlorpromazine. In-text citations point to this source for information on embryotoxicity studies of chlorpromazine in mice. [Link]

  • National Toxicology Program. (1993). NTP Toxicology and Carcinogenesis Studies of Promethazine Hydrochloride (CAS No. 58-33-3) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program technical report series, 425, 1–272. [Link]

  • National Toxicology Program. (1993). TR-425: Promethazine Hydrochloride (CASRN 58-33-3) in F344/N Rats and B6C3F1Mice (Gavage Studies). [Link]

  • Matsumoto, A., & Matsumoto, T. (1993). In vivo and in vitro study of the effects of chlorpromazine on tooth mineralization in rats and mice. Archives of oral biology, 38(12), 1065–1070. [Link]

  • CWHM, et al. (2023). The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. PLOS ONE, 18(10), e0292831. [Link]

  • O'Neill, M. F., & Dourish, C. T. (1993). Effects of daily chlorpromazine administration on behavioural and physiological parameters in the rat. Behavioural pharmacology, 4(2), 147–154. [Link]

  • Stavrovskaya, I. G., et al. (2008). Promethazine protects against 3-nitropropionic acid-induced neurotoxicity. Brain research, 1198, 160–166. [Link]

  • Zhang, et al. (2020). Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model. European journal of medicinal chemistry, 209, 112842. [Link]

  • Björkman, R., et al. (1985). Promethazine both facilitates and inhibits nociception in rats: effect of the testing procedure. Psychopharmacology, 85(1), 31–36. [Link]

  • U.S. Army Medical Research and Development Command. (1972). Pharmacotoxic Evaluation of Nine Vehicles Administered Intraperitoneally to Mice. [Link]

  • Berthe, et al. (2002). Toxicity and carcinogenicity studies of chlorpromazine hydrochloride and p-cresidine in the p53 heterozygous mouse model. Toxicologic pathology, 30(5), 589–597. [Link]

  • de Moraes, J. (2020). Promethazine exhibits antiparasitic properties in vitro and reduces worm burden, egg production, hepato-, and splenomegaly in a schistosomiasis animal model. [Link]

  • Yilmaz, V. T., et al. (2018). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega, 3(7), 8193–8207. [Link]

  • Johnson, T. V., et al. (2014). Acepromazine and Chlorpromazine as Pharmaceutical-grade Alternatives to Chlorprothixene for Pupillary Light Reflex Imaging in Mice. Journal of the American Association for Laboratory Animal Science : JAALAS, 53(5), 522–528. [Link]

  • Yilmaz, V. T., et al. (2018). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. [Link]

  • ResearchGate. (2024). Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice?[Link]

  • ResearchGate. (2020). Hi all! What vehicle do you recommend for IP injection in mice for a DMSO soluble drug?[Link]

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]

  • Turner, P. V., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? Lab animal, 48(12), 349–350. [Link]

  • Holgate, S. T., & Church, M. K. (2009). Pharmacology of Antihistamines. Indian journal of dermatology, 54(3), 221–225. [Link]

  • Kamei, C., et al. (2005). Effects of single therapeutic doses of promethazine, fexofenadine and olopatadine on psychomotor function and histamine-induced wheal- and flare-responses: a randomized double-blind, placebo-controlled study in healthy volunteers. Archives of dermatological research, 296(8), 367–374. [Link]

Sources

Technical Support Center: Overcoming Fenethazine Hydrochloride Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Fenethazine Hydrochloride and related phenothiazine compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility and precipitation of Fenethazine Hydrochloride during their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you understand and overcome these issues.

Introduction: The Challenge of Fenethazine Hydrochloride Solubility

Fenethazine hydrochloride, like many phenothiazine derivatives, presents a significant formulation challenge due to the hydrophobic nature of its tricyclic core.[1][2] While the hydrochloride salt form is intended to enhance water solubility, precipitation can still occur under various experimental conditions. This guide will walk you through the underlying causes of this precipitation and provide actionable strategies to maintain a clear, stable solution.

Frequently Asked Questions (FAQs)

Q1: Why is my Fenethazine hydrochloride precipitating out of my aqueous solution?

Precipitation of Fenethazine hydrochloride from an aqueous solution is most commonly due to its limited intrinsic solubility and its behavior as a salt of a weak base. The core phenothiazine structure is hydrophobic and sparingly soluble in water.[3][4] The hydrochloride salt improves solubility by ionizing the molecule. However, several factors can cause it to revert to its less soluble, neutral form and precipitate:

  • pH Shifts: An increase in the pH of the solution can deprotonate the Fenethazine molecule, reducing its ionization and thus its solubility.

  • Concentration: The concentration of your solution may have exceeded the aqueous solubility limit of Fenethazine hydrochloride under your specific experimental conditions (e.g., temperature, presence of other solutes).

  • Common Ion Effect: The presence of other chloride ions in your solution can decrease the solubility of Fenethazine hydrochloride.

  • Temperature: Changes in temperature can affect the solubility of the compound.

  • Salt Disproportionation: In some cases, the hydrochloride salt can disproportionate into the free base and hydrochloric acid, leading to the precipitation of the less soluble free base.[5][6][7]

Q2: What is the role of pH in the solubility of Fenethazine hydrochloride?

The pH of the aqueous solution is a critical factor governing the solubility of Fenethazine hydrochloride. As a weak base, its solubility is highly dependent on the pH of the medium.

  • In acidic conditions (low pH): The amine functional group in the Fenethazine molecule is protonated, forming a positively charged ion. This ionized form is more polar and thus more soluble in water.

  • In neutral or alkaline conditions (higher pH): As the pH increases, the protonated amine group loses its proton (deprotonates), and the molecule reverts to its neutral, free base form. This form is significantly less polar and has much lower aqueous solubility, leading to precipitation.

This relationship is described by the Henderson-Hasselbalch equation , which can be used to predict the ratio of the ionized to the non-ionized form of the drug at a given pH.[8][9][10][11]

Q3: I've prepared my solution in water, but it's still cloudy. What should I do?

Cloudiness, or turbidity, immediately upon dissolution suggests that you are at or near the solubility limit of Fenethazine hydrochloride in water alone. Here are a few immediate steps you can take:

  • Verify the pH: Check the pH of your solution. If it is not sufficiently acidic, the compound may be precipitating.

  • Gentle Warming: Gently warming the solution may increase the solubility. However, be cautious as some compounds can degrade with heat.

  • Sonication: Sonication can help to break up aggregates and facilitate dissolution.

  • Consider a different solvent system: If your experimental protocol allows, using a co-solvent or a buffered solution might be necessary from the start.

Troubleshooting Guide: Step-by-Step Solutions to Precipitation

If you are actively experiencing precipitation of Fenethazine hydrochloride, follow these troubleshooting steps to identify the cause and find a solution.

Issue 1: Precipitation observed after pH adjustment or addition of other reagents.

This is a classic sign of pH-dependent precipitation.

Root Cause Analysis: The addition of a basic or weakly acidic buffer, or another reagent that raises the pH of your solution, is likely causing the deprotonation of your Fenethazine hydrochloride, leading to the precipitation of the free base.

Solutions:

  • pH Adjustment: The most direct approach is to lower the pH of your solution.

    • Protocol: Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH with a calibrated pH meter. Continue adding acid until the precipitate redissolves. It is crucial to maintain the pH well below the pKa of Fenethazine to ensure it remains in its protonated, soluble form.

  • Use of Buffers: For experiments requiring a stable pH, prepare your solutions in a buffer system that maintains a sufficiently acidic pH to keep the Fenethazine hydrochloride solubilized.

Caption: pH-Dependent Precipitation of Fenethazine HCl.

Issue 2: Precipitation occurs over time, even without any additions.

If you observe precipitation in a standing solution, this could be due to several factors.

Root Cause Analysis:

  • Slow Equilibration: The initial dissolution may have formed a supersaturated solution that is now slowly precipitating to reach its equilibrium solubility.

  • Gas Absorption: Absorption of atmospheric CO2 can slightly lower the pH, but in unbuffered solutions, other instabilities can arise.

  • Salt Disproportionation: The hydrochloride salt may be slowly converting to the less soluble free base.[5][6][7]

Solutions:

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of the hydrophobic Fenethazine core.[12][13][14]

    • Protocol: Prepare a stock solution of Fenethazine hydrochloride in a suitable co-solvent like ethanol, propylene glycol, or DMSO. Then, add this stock solution to your aqueous medium. It is important to determine the optimal co-solvent concentration to maintain solubility without negatively impacting your experiment.

  • Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.[15][16][17][18][19]

    • Protocol: Add a surfactant such as Tween 80 or Polysorbate 80 to your aqueous solution before adding the Fenethazine hydrochloride. The concentration of the surfactant should be above its critical micelle concentration (CMC).

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[20][21][22][23][24]

    • Protocol: Dissolve a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in your aqueous medium before adding the Fenethazine hydrochloride. The cyclodextrin will form a host-guest complex with the drug, increasing its solubility.

Solubilization Strategy Mechanism of Action Typical Agents Considerations
pH Adjustment Increases the proportion of the ionized, more soluble form of the drug.HCl, Citric Acid BufferMay not be suitable for all experimental systems; requires careful pH control.
Co-solvency Reduces the polarity of the aqueous medium, increasing the solubility of hydrophobic compounds.Ethanol, Propylene Glycol, DMSO, PEG 400The co-solvent must be compatible with the experimental setup and may affect biological systems.
Micellar Solubilization Surfactants form micelles that encapsulate the hydrophobic drug.Polysorbate 80 (Tween 80), Sodium Dodecyl Sulfate (SDS)The surfactant concentration must be above the CMC; potential for surfactant-induced effects in biological assays.
Complexation Cyclodextrins form inclusion complexes with the drug, shielding the hydrophobic parts from water.Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Stoichiometry of the complex and binding constant are important; can alter drug availability.

Experimental Protocols

Protocol 1: Preparation of a Buffered Fenethazine Hydrochloride Solution

This protocol is designed for applications where a stable, acidic pH is required to maintain solubility.

  • Prepare a 0.1 M Citrate Buffer (pH 4.0):

    • Prepare a 0.1 M solution of citric acid.

    • Prepare a 0.1 M solution of sodium citrate.

    • Mix the two solutions, monitoring the pH with a calibrated meter, until a pH of 4.0 is achieved.

  • Dissolve Fenethazine Hydrochloride:

    • Weigh the required amount of Fenethazine hydrochloride.

    • Slowly add the powder to the citrate buffer while stirring.

    • If necessary, gently warm the solution or sonicate to aid dissolution.

  • Final Check:

    • Once fully dissolved, re-verify the pH of the final solution.

Protocol 2: Solubilization using a Co-solvent

This protocol is suitable when a higher concentration of Fenethazine hydrochloride is needed than is achievable in a purely aqueous system.

  • Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system (e.g., ethanol, propylene glycol).

  • Prepare a Concentrated Stock Solution:

    • Dissolve a known amount of Fenethazine hydrochloride in the chosen co-solvent to create a concentrated stock solution.

  • Dilute into Aqueous Medium:

    • Slowly add the stock solution to your aqueous buffer or medium with vigorous stirring. This gradual addition helps to prevent localized high concentrations that could lead to precipitation.

  • Determine Optimal Co-solvent Percentage:

    • It is recommended to perform a preliminary experiment to determine the maximum percentage of co-solvent your system can tolerate without adverse effects and that is sufficient to maintain solubility.

G cluster_0 Solubilization Workflow cluster_1 Method Options cluster_2 Final Solution A Weigh Fenethazine HCl B Select Solubilization Method A->B C pH Adjustment (Acidic Buffer) B->C pH sensitive application D Co-solvency (e.g., Ethanol, PG) B->D High concentration needed E Surfactant (e.g., Tween 80) B->E Aqueous system required F Complexation (e.g., HP-β-CD) B->F Biocompatible formulation G Clear, Stable Solution C->G D->G E->G F->G

Caption: Decision workflow for solubilizing Fenethazine HCl.

Final Recommendations

When working with Fenethazine hydrochloride, a proactive approach to formulation is key to avoiding precipitation issues.

  • Characterize Your System: If possible, determine the approximate pKa of your Fenethazine derivative and its intrinsic solubility. This will provide a quantitative basis for your formulation strategy.

  • Start with an Acidic pH: As a general rule, always start by dissolving Fenethazine hydrochloride in a slightly acidic aqueous medium.

  • Perform Compatibility Studies: Before committing to a full-scale experiment, perform small-scale compatibility studies to ensure that your chosen solubilization method does not interfere with your assay or downstream applications.

By understanding the physicochemical properties of Fenethazine hydrochloride and employing the appropriate formulation strategies, you can overcome the challenges of precipitation and ensure the success of your research.

References

  • Vertex AI Search. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI.
  • PubMed. (2005). Micellar solubilization of drugs.
  • NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC.
  • University of Alberta. (n.d.). Micellar solubilization of drugs.
  • Taylor & Francis Online. (2017). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure.
  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • ADMET & DMPK. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study.
  • Micellar Solubilization. (2025). Micellar solubilization: Significance and symbolism.
  • Semantic Scholar. (n.d.). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • Solubility of Things. (n.d.). Phenothiazine.
  • ResearchGate. (2025). Micellar solubilization of drugs.
  • Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • PubMed. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules.
  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist.
  • NIH. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Phenothiazine-Based Compounds.
  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
  • Pharmacy 180. (n.d.). Phenothiazines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • SciSpace. (2011). Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures.
  • PubMed. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation.
  • University of Helsinki. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation.
  • ChemicalBook. (2026). Phenothiazine | 92-84-2.
  • ResearchGate. (2025). Solubility and pKa determination of six structurally related phenothiazines.
  • Fisher Scientific. (n.d.). Phenothiazine, 98+%.
  • RSC Publishing. (2022). Large variability and complexity of isothermal solubility for a series of redox-active phenothiazines.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020). CO-SOLVENCY.
  • Vetscraft. (n.d.). Absorption of drugs.
  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • ResearchGate. (2025). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation | Request PDF.
  • Wikipedia. (n.d.). Cosolvent.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
  • SEN Pharma. (2024). Co-Precipitation and Supercritical Solvent Technique.
  • Scholars Portal. (n.d.). Innovative pharmaceutical amine salt strategy for enhancing the water solubility of mefenamic acid.
  • MDPI. (2024). Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems.
  • Google Patents. (n.d.). US20160369155A1 - Methods of inhibiting salt precipitation and corrosion.
  • Digital Analysis. (n.d.). pH Adjustment and Neutralization, the basics.

Sources

Technical Support Center: Mitigating Off-Target Effects of Fenethazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Fenethazine hydrochloride. This guide is designed to provide in-depth, practical solutions to common challenges encountered in cell culture experiments. As scientists, our goal is to generate reliable and reproducible data. Understanding and mitigating the off-target effects of chemical probes like Fenethazine is paramount to achieving this. This document provides troubleshooting guides and FAQs to help you navigate these complexities and ensure the integrity of your results.

Section 1: Understanding the Pharmacological Profile of Fenethazine

Before troubleshooting, it's crucial to understand the compound you're working with. Fenethazine is a first-generation antihistamine belonging to the phenothiazine class.[1] Its primary therapeutic action is the competitive antagonism of the histamine H1 receptor.[2] However, like many phenothiazines, its chemical structure allows for interactions with a range of other receptors, leading to potential off-target effects.[3][4]

Q1: What is the primary mechanism of action for Fenethazine?

Fenethazine's primary on-target effect is blocking the histamine H1 receptor, which prevents histamine from binding and initiating downstream signaling pathways associated with allergic responses.[2] This action is achieved through competitive inhibition.[2]

Q2: What are the known or likely off-target effects of Fenethazine?

Being a phenothiazine derivative, Fenethazine is likely to interact with several other receptors, a common characteristic of this chemical class. These interactions can lead to unintended biological responses in your cell culture models. Based on the activity of structurally similar compounds like promethazine and chlorpromazine, the most probable off-target activities include:[3][4][5]

  • Muscarinic Acetylcholine Receptors (mAChRs): Antagonism at these receptors can lead to anticholinergic effects.[4][6]

  • Dopamine D2 Receptors: Blockade of dopamine receptors is a hallmark of many phenothiazines.[3][5]

  • Alpha-Adrenergic Receptors: Inhibition of α1 and α2 adrenoceptors is also a known off-target effect of this drug class.[3][5]

These off-target interactions are critical to consider, as they can significantly confound experimental results if not properly controlled for.

Summary of Fenethazine's Potential Target Profile

Target ClassSpecific Receptor(s)Primary EffectReference
On-Target Histamine H1 ReceptorAntagonism[2]
Off-Target Muscarinic ReceptorsAntagonism[4]
Off-Target Dopamine D2 ReceptorsAntagonism[3][5]
Off-Target Alpha-Adrenergic ReceptorsAntagonism[3][5]

graph "Fenethazine_Target_Profile" {
layout=neato;
node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

// Node Definitions FEN [label="Fenethazine\nHydrochloride", fillcolor="#F1F3F4", width=2.5, height=0.8];

// On-Target Pathway H1 [label="Histamine H1\nReceptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hist_Pathway [label="Histamine Signaling\n(e.g., Allergic Response)", shape=ellipse, fillcolor="#FFFFFF"];

// Off-Target Pathways M_AChR [label="Muscarinic\nReceptors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ACh_Pathway [label="Cholinergic\nSignaling", shape=ellipse, fillcolor="#FFFFFF"]; D2 [label="Dopamine D2\nReceptors", fillcolor="#FBBC05"]; DA_Pathway [label="Dopaminergic\nSignaling", shape=ellipse, fillcolor="#FFFFFF"]; Alpha_Adr [label="Alpha-Adrenergic\nReceptors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adr_Pathway [label="Adrenergic\nSignaling", shape=ellipse, fillcolor="#FFFFFF"];

// Edges FEN -> H1 [label="On-Target\n(Antagonist)", arrowhead=T, color="#34A853"]; H1 -> Hist_Pathway [label="Blocks"];

FEN -> M_AChR [label="Off-Target\n(Antagonist)", arrowhead=T, color="#EA4335"]; M_AChR -> ACh_Pathway [label="Blocks"];

FEN -> D2 [label="Off-Target\n(Antagonist)", arrowhead=T, color="#FBBC05"]; D2 -> DA_Pathway [label="Blocks"];

FEN -> Alpha_Adr [label="Off-Target\n(Antagonist)", arrowhead=T, color="#4285F4"]; Alpha_Adr -> Adr_Pathway [label="Blocks"]; }

Figure 1: On- and Off-Target Pathways of Fenethazine.

Section 2: Troubleshooting Guide for In Vitro Experiments

This section addresses specific problems you may encounter when using Fenethazine hydrochloride in your cell culture experiments.

Q3: My cells are showing unexpected levels of cell death, even at concentrations where I expect to see a specific on-target effect. How can I determine if this is due to general cytotoxicity or a specific off-target effect?

This is a common and critical issue. Distinguishing between nonspecific cytotoxicity and a potent, specific off-target effect is essential. High concentrations of many compounds can cause general cellular stress, while a specific off-target interaction might induce apoptosis or necrosis through a defined pathway.

Troubleshooting Workflow:

  • Confirm Cytotoxicity: First, quantitatively measure cell death across a broad range of Fenethazine concentrations.

  • Determine the Therapeutic Window: Compare the concentration at which you see cytotoxicity with the concentration required for your desired on-target effect.

  • Investigate Mechanism: If cytotoxicity occurs at or near the on-target concentration, use specific antagonists for known off-target receptors to see if you can "rescue" the cells from death.

Cytotoxicity_Troubleshooting start Unexpected Cell Death Observed protocol_mtt Perform Cell Viability Assay (e.g., MTT, LDH) start->protocol_mtt decision_compare Is EC50 (On-Target) close to CC50 (Cytotoxicity)? protocol_mtt->decision_compare conclusion_general Likely General Cytotoxicity. Use lower concentrations. decision_compare->conclusion_general No protocol_rescue Perform Rescue Experiment: Co-treat with antagonists for known off-target receptors (e.g., Atropine for mAChRs). decision_compare->protocol_rescue Yes decision_rescue Is Cell Death Prevented? protocol_rescue->decision_rescue conclusion_off_target Cytotoxicity is likely due to a specific off-target effect. decision_rescue->conclusion_off_target Yes conclusion_other Cytotoxicity is due to on-target effect or another off-target. decision_rescue->conclusion_other No

Figure 2: Workflow for Differentiating Cytotoxicity.

Protocol: Assessing Cell Viability with an MTT Assay

This protocol is used to determine the concentration of Fenethazine that is cytotoxic to your cells (CC50).[7]

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Fenethazine hydrochloride stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized reagent)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare serial dilutions of Fenethazine in complete medium. A broad concentration range (e.g., 0.1 µM to 100 µM) is recommended for the initial assessment.[7]

  • Controls: Remember to include the following crucial controls:

    • Untreated Control: Cells with medium only.

    • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve Fenethazine.[8][9] This is critical to ensure the solvent itself is not causing the observed effects.[10]

  • Incubation: Remove the old medium and add the medium containing the different concentrations of Fenethazine or controls. Incubate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will convert the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read Plate: Measure the absorbance at the appropriate wavelength (typically ~570 nm).

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the CC50.

Q4: I'm observing a biological effect, but I'm not sure if it's due to H1 receptor antagonism or an off-target interaction. How can I validate the on-target nature of my results?

This is the central question in pharmacological studies. A multi-pronged approach is necessary for robust validation.

Key Validation Strategies:

  • Use of an Orthogonal On-Target Antagonist: Treat your cells with a structurally different, well-characterized H1 antagonist that has a different off-target profile. If you observe the same biological effect, it strongly suggests the phenotype is indeed mediated by the H1 receptor.

  • Rescue Experiments: If Fenethazine is causing an effect by blocking the H1 receptor, you should be able to prevent or "rescue" this effect by co-treating the cells with an H1 receptor agonist.

  • Target Knockdown/Knockout Models: The gold standard is to use a cell line where the H1 receptor gene (HRH1) has been knocked out using CRISPR or knocked down using shRNA. In these cells, a true on-target effect of Fenethazine should disappear, while off-target effects would persist.[11]

On_Target_Validation start Biological Effect Observed with Fenethazine strategy1 Strategy 1: Use Orthogonal H1 Antagonist (e.g., Cetirizine) start->strategy1 strategy2 Strategy 2: Perform Agonist Rescue (Co-treat with Histamine) start->strategy2 strategy3 Strategy 3: Use HRH1 Knockout/Knockdown Cell Line start->strategy3 decision1 Same Effect Observed? strategy1->decision1 decision2 Effect Rescued? strategy2->decision2 decision3 Effect Abolished? strategy3->decision3 conclusion_on High Confidence: Effect is ON-TARGET decision1->conclusion_on Yes conclusion_off High Confidence: Effect is OFF-TARGET decision1->conclusion_off No decision2->conclusion_on Yes decision2->conclusion_off No decision3->conclusion_on Yes decision3->conclusion_off No

Figure 3: Experimental Strategies for On-Target Validation.

Section 3: Frequently Asked Questions (FAQs)

Q5: What is the recommended solvent and storage condition for Fenethazine hydrochloride?

Fenethazine hydrochloride is typically soluble in an organic solvent like DMSO for creating a concentrated stock solution.[7] For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C, protected from light and moisture.[12] Always refer to the manufacturer's data sheet for specific instructions.

Q6: How stable is Fenethazine in cell culture medium?

The stability of any compound in culture medium can vary depending on the medium's composition (e.g., serum content) and incubation conditions (temperature, CO2, light exposure).[13] If your experiments run for an extended period (e.g., >24 hours), it is good practice to assess the compound's stability. This can be done by incubating Fenethazine in the medium for the duration of your experiment, and then analyzing its concentration using methods like LC-MS/MS.[13] Instability could lead to a decrease in the effective concentration over time, affecting your results.

Q7: Why is a vehicle control so important, and how should I perform it?

A vehicle control is an essential part of any in vitro pharmacology experiment.[10] It consists of treating cells with the same volume of the solvent (e.g., DMSO) used to dissolve the drug, diluted in culture medium to the same final concentration as in the drug-treated wells.[8][9] This is crucial because solvents like DMSO can have biological effects on their own, potentially altering cell growth, differentiation, or gene expression.[14] Without a proper vehicle control, you cannot definitively attribute the observed effects to the drug itself rather than the solvent.

References

  • Dr.Oracle. (2025, October 8). What is the mechanism of action of Phenergan (promethazine)? Retrieved from [Link]

  • Wikipedia. (n.d.). Fenethazine. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Promethazine Hydrochloride? Retrieved from [Link]

  • MDPI. (2026, January 16). Engineering Immunity: Current Progress and Future Directions of CAR-T Cell Therapy. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • Araceli Biosciences. (2020, December 8). Controlling your High Content Assays. Retrieved from [Link]

  • National Institutes of Health. (2018, February 8). Challenges in validating candidate therapeutic targets in cancer. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Retrieved from [Link]

  • IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview. Retrieved from [Link]

  • PubMed. (n.d.). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. Retrieved from [Link]

  • ResearchGate. (2017, May 8). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? Retrieved from [Link]

  • Cell and Gene. (2024, June 28). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Retrieved from [Link]

  • Anticancer Research. (n.d.). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Retrieved from [Link]

  • ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media? Retrieved from [Link]

  • YouTube. (2020, August 23). off-target effects of drugs. Retrieved from [Link]

  • PORSOLT. (n.d.). In Vitro Pharmacology Study Capabilities. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug target validation and identification of secondary drug target effects using DNA microarrays. Retrieved from [Link]

  • PubMed. (n.d.). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. Retrieved from [Link]

  • PubMed. (n.d.). Muscarinic Cholinergic and Histamine H1 Receptor Binding of Phenothiazine Drug Metabolites. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Fenethazine hydrochloride. Retrieved from [Link]

  • PubMed Central. (2010, September 23). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies to reduce off-target effects. Retrieved from [Link]

  • Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development. Retrieved from [Link]

  • YouTube. (2021, October 12). How to measure and minimize off-target effects... Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Organoid Model for Pharmacology & Pharmacodynamics Study. Retrieved from [Link]

  • PubMed. (n.d.). Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. Retrieved from [Link]

Sources

Technical Support Guide: Impact of pH on Fenethazine Hydrochloride Stability and Activity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Fenethazine hydrochloride. We will explore the critical influence of pH on the molecule's chemical stability, solubility, and biological activity. Understanding these principles is paramount for ensuring experimental reproducibility, developing stable formulations, and obtaining reliable data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the handling and use of Fenethazine hydrochloride in experimental settings.

Q1: What is the optimal pH range for storing Fenethazine hydrochloride solutions?

A: For maximal chemical stability, aqueous solutions of Fenethazine hydrochloride should be maintained in a slightly acidic pH range, typically between 4.0 and 6.0. Phenothiazine derivatives, as a class, are generally more stable in acidic conditions.[1] As the pH increases and the solution becomes neutral or alkaline, the rate of degradation, particularly thermal and oxidative degradation, tends to increase.[2][3] For short-term storage (days to weeks), refrigeration (2-8°C) in this acidic pH range and protection from light are recommended.[4][5]

Q2: How does pH affect the chemical stability of Fenethazine hydrochloride? What are the primary degradation pathways?

A: The pH of a solution is a critical factor governing the stability of Fenethazine hydrochloride. The primary degradation pathways influenced by pH are oxidation and photolysis.

  • Photodegradation: Phenothiazines are notoriously sensitive to light. The rate and pathway of photodegradation can also be pH-dependent.[7] Irradiation of phenothiazine solutions can lead to the formation of various photoproducts, and the quantum yields of these reactions are often influenced by the pH of the medium.[7] It is imperative to protect all solutions from light, regardless of pH.

Q3: My Fenethazine hydrochloride solution has developed a pink or reddish tint. Is it degraded, and is this related to pH?

A: Yes, a color change is a common visual indicator of phenothiazine degradation, specifically oxidation. The formation of oxidized species, such as the sulfoxide derivative, and other radical cation intermediates can impart a pink, red, or brownish color to the solution. This process is often accelerated by exposure to light and air (oxygen) and can be more pronounced at neutral to alkaline pH values where the molecule is more susceptible to oxidation. If you observe a color change, it is a strong indication that the compound has degraded, and the solution should be discarded to ensure the integrity of your experimental results.

Q4: How does pH influence the solubility of Fenethazine hydrochloride?

A: Fenethazine hydrochloride is the salt of a weakly basic drug. Its solubility is highly dependent on pH. The molecule contains a tertiary amine in its side chain which has a specific pKa (acid dissociation constant). At a pH below this pKa, the amine group is protonated (positively charged), rendering the molecule highly soluble in water. As the pH of the solution approaches and surpasses the pKa, the amine group becomes deprotonated, converting the molecule to its free base form. The free base is significantly less water-soluble and may precipitate out of solution.[3][8] Therefore, to maintain solubility, especially at higher concentrations, the pH should be kept well below the pKa of the side-chain amine.

Q5: What is the relationship between pH and the biological activity of Fenethazine?

A: The biological activity of Fenethazine is intrinsically linked to its chemical structure and ionization state, which are both governed by pH.

  • Receptor Interaction: Phenothiazines often interact with their biological targets (e.g., dopamine, histamine receptors) in their protonated, cationic form.[9] The physiological pH of most biological systems (e.g., blood plasma at ~7.4) will determine the equilibrium between the charged and uncharged forms of the drug.

  • Membrane Permeability: For a drug to exert its effect, it must often cross biological membranes. The uncharged, more lipophilic free base form of Fenethazine will more readily partition into and diffuse across lipid bilayers. The pH of the local microenvironment will dictate the ratio of charged to uncharged drug, thereby influencing its ability to reach its site of action.[9]

Q6: What buffer systems are recommended for formulation or experimental use with Fenethazine hydrochloride?

A: The choice of buffer is critical. It must maintain the desired pH without directly participating in degradation reactions.

  • Citrate Buffers (pH 3-6): Citrate buffers are an excellent choice for maintaining the acidic pH required for enhanced stability. They are commonly used in pharmaceutical formulations.

  • Acetate Buffers (pH 3.6-5.6): Acetate buffers are also suitable for the optimal stability range of Fenethazine hydrochloride.

  • Phosphate Buffers (pH 5.8-8.0): While phosphate-buffered saline (PBS) is common in biological assays, be aware that at a physiological pH of 7.4, Fenethazine will be less stable and may have reduced solubility compared to more acidic buffers. If PBS must be used, prepare the drug stock solution at a low pH and dilute it into the final assay medium immediately before use.

Avoid buffers containing components that could be catalytically active or reactive. Always use high-purity water and buffer components.

Section 2: Troubleshooting Guide
Observed Problem Potential Cause(s) Related to pH Recommended Actions & Explanations
Inconsistent results in cell-based assays. 1. pH Shift in Media: Cell metabolism can alter the pH of the culture medium over time. This shift can change the ionization state and stability of Fenethazine, affecting its activity. 2. Precipitation: The pH of your final assay medium (e.g., ~7.4) may be high enough to cause the less-soluble free base to precipitate, especially if you are working near the limit of solubility.1. Monitor and Control pH: Ensure your cell culture incubator's CO₂ levels are correct to maintain the medium's pH. For longer assays, consider using a more strongly buffered medium. 2. Check for Precipitation: Visually inspect your final assay plates under a microscope for any signs of drug precipitation. 3. Modify Dosing Procedure: Prepare a concentrated stock solution in an acidic vehicle (e.g., water with a small amount of HCl or a citrate buffer at pH 4-5). Perform the final dilution into the assay medium immediately before adding it to the cells to minimize the time the drug spends at a less optimal pH.
Precipitation is observed in a buffered solution. 1. pH is too high: The pH of your buffer is likely at or above the pKa of the side-chain amine, causing the conversion of the highly soluble hydrochloride salt to the poorly soluble free base. 2. Buffer-Excipient Interaction: A component of your buffer system may be interacting with Fenethazine hydrochloride, forming an insoluble salt.1. Lower the pH: Adjust the pH of your buffer to be at least 1-2 units below the pKa of the Fenethazine side-chain amine. 2. Increase Solvent Polarity: If appropriate for your experiment, adding a small percentage of a co-solvent like ethanol or DMSO can increase the solubility of the free base. 3. Change Buffer System: Test a different buffer system (e.g., switch from phosphate to citrate) to rule out specific ionic interactions.
Rapid loss of potency in a prepared solution. 1. Unfavorable pH: The solution is likely at a neutral or alkaline pH, which accelerates oxidative and/or thermal degradation.[2] 2. Photodegradation: The solution was not adequately protected from light. Photodegradation can be rapid and is also influenced by pH.[7]1. Re-formulate at Lower pH: Prepare fresh solutions using a buffer in the optimal stability range of pH 4-6. 2. Protect from Light: Store all stock solutions and experimental samples in amber vials or wrap them in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible. 3. Store Cold: Store solutions at 2-8°C to slow the rate of all chemical degradation processes.
Section 3: Experimental Protocols
Protocol 1: How to Conduct a pH-Dependent Stability Study of Fenethazine Hydrochloride using RP-HPLC

This protocol provides a framework for quantitatively assessing the stability of Fenethazine hydrochloride at different pH values. This is a foundational experiment for formulation development.

Objective: To determine the degradation rate of Fenethazine hydrochloride over time in aqueous solutions buffered at various pH levels.

Methodology:

  • Preparation of Buffer Solutions:

    • Prepare a series of buffers (e.g., 0.1 M) at desired pH values. Recommended: pH 3.0 (Citrate), pH 5.0 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate).

    • Verify the final pH of each buffer solution with a calibrated pH meter.

  • Preparation of Fenethazine HCl Solutions:

    • Prepare a concentrated stock solution of Fenethazine HCl in a suitable solvent (e.g., methanol or water).

    • Dilute the stock solution into each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

    • Immediately after preparation, take a sample from each solution for the "time zero" (T₀) analysis.

  • Incubation:

    • Divide the remaining solution from each pH into two sets:

      • Set A (Thermal Stability): Store in amber glass vials at a controlled, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation.

      • Set B (Photostability - Optional): Store in clear glass vials in a photostability chamber according to ICH Q1B guidelines. Include a dark control (wrapped in foil) in the same chamber.

  • Sample Collection:

    • At predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot from each vial.

    • Immediately quench any further degradation by diluting the sample in the HPLC mobile phase and storing it at 2-8°C until analysis.

  • HPLC Analysis:

    • Use a validated stability-indicating HPLC method. A typical method for a related phenothiazine uses a C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile or methanol.[6]

    • Example HPLC Conditions (starting point, must be optimized):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: 40:60 (v/v) Acetonitrile : 25 mM Potassium Phosphate buffer, pH 7.0[6] (Note: pH may need adjustment for optimal separation).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm[6]

      • Injection Volume: 10 µL

    • Analyze all samples, ensuring that the parent Fenethazine peak is well-resolved from any degradation product peaks.

  • Data Analysis:

    • Calculate the percentage of Fenethazine HCl remaining at each time point relative to the T₀ concentration for each pH.

    • Plot the natural logarithm of the remaining concentration vs. time. If the degradation follows first-order kinetics, the plot will be linear.

    • The slope of this line is the negative of the apparent first-order rate constant (k) for degradation at that specific pH and temperature.

    • Compare the k values across the different pH conditions to determine the pH of maximum stability (lowest k value).

Section 4: Data Summary
Table 1: Influence of pH on Thermal Degradation of Promethazine HCl (as a proxy for Fenethazine HCl)

The following data is derived from studies on Promethazine hydrochloride, which is structurally very similar to Fenethazine hydrochloride and is expected to exhibit a comparable pH-stability profile.

pHActivation Energy (cal/mole)Relative First-Order Rate ConstantInterpretation
2.986601LowHighest stability observed in the acidic range.[2]
3.945888MediumDegradation rate increases as pH moves towards neutral.[2]
5.125570HighThe first-order rate constant for thermal degradation increases with increasing pH.[2]

Key Takeaway: The data strongly indicates that acidic pH conditions are favorable for the thermal stability of phenothiazine hydrochlorides.[2]

Section 5: Visualizations
Diagram 1: pH-Dependent Ionization of Fenethazine

Fenethazine_Equilibrium cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Protonated Fenethazine-H⁺ (Cationic Form) - High Water Solubility - Stable FreeBase Fenethazine (Free Base) - Low Water Solubility - Prone to Oxidation Protonated->FreeBase + OH⁻ FreeBase->Protonated + H⁺

Caption: pH-dependent equilibrium of Fenethazine between its soluble cationic form and its less soluble free base form.

Diagram 2: Experimental Workflow for a pH Stability Study

Stability_Workflow A Prepare Buffers (pH 3, 5, 7.4, 9) B Prepare Fenethazine HCl Solutions in each buffer A->B C T=0 Sample Analysis (HPLC) B->C D Incubate Samples (e.g., 40°C, protected from light) B->D F Analyze All Samples (HPLC) E Collect Samples at Time Points (6, 12, 24, 48h) D->E E->F G Data Analysis (Calculate % Remaining, Determine Rate Constants) F->G

Caption: A streamlined workflow for assessing the impact of pH on the stability of Fenethazine HCl using HPLC.

Section 6: References
  • Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Oriental Journal of Chemistry.

  • Stavchansky, S., Wallace, J. E., & Wu, P. (1983). Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay. Journal of Pharmaceutical Sciences, 72(5), 546-548. [Link]

  • Influence of pH on the Dissolution of Promethazine Hydrochloride from Hydroxypropylmethylcellulose Controlled Release Tablets. ResearchGate. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Voinea, M. L., et al. (2022). Stability Studies of UV Laser Irradiated Promethazine and Thioridazine after Exposure to Hypergravity Conditions. MDPI. [Link]

  • Jaszczyszyn, A., et al. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological Reports, 64, 16-23. [Link]

  • Phenothiazine. Wikipedia. [Link]

  • Physical stability of promethazine HCl solutions for three month in... ResearchGate. [Link]

  • Ammar, H. O., Salama, H. A., & El-Nimr, A. E. (1975). [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems]. Pharmazie, 30(6), 368-369. [Link]

Sources

Technical Support Center: Fenethazine Hydrochloride Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Welcome from Your Senior Application Scientist

Welcome, researchers and drug development professionals. This guide serves as a dedicated technical resource for navigating the experimental use of Fenethazine hydrochloride. As a phenothiazine derivative, Fenethazine holds potential in various research contexts, but like its relatives, it can exhibit significant cytotoxicity that may confound experimental results.[1][2]

My goal here is not just to provide protocols, but to offer the underlying rationale for each step. Understanding the why is critical for effective troubleshooting and adapting methodologies to your specific cell models and research questions. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter. We will delve into the mechanisms of Fenethazine-induced cytotoxicity and explore robust strategies to minimize these effects, ensuring the integrity and reproducibility of your data.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of Fenethazine hydrochloride-induced cytotoxicity?

A1: While specific data on Fenethazine hydrochloride is limited, we can infer its cytotoxic mechanisms from the broader phenothiazine class.[2] The primary drivers of toxicity are multifactorial and often interconnected:

  • Oxidative Stress: Phenothiazines can undergo metabolic activation, often by Cytochrome P450 enzymes, into reactive intermediates.[3][4] This process can generate reactive oxygen species (ROS), leading to lipid peroxidation, DNA damage, and depletion of endogenous antioxidants like glutathione (GSH).[5][6][7] This oxidative damage is a major contributor to cell death.

  • Mitochondrial Dysfunction: A key consequence of oxidative stress is damage to the mitochondria. Fenethazine can disrupt the mitochondrial membrane potential (ΔΨm), impairing ATP synthesis and releasing pro-apoptotic factors like cytochrome c into the cytoplasm.[8]

  • Apoptosis Induction: The release of cytochrome c initiates a caspase-dependent apoptotic cascade, leading to programmed cell death.[9][10] Phenothiazines have been shown to induce apoptosis in various cell lines, often mediated by an increase in the Bax/Bcl-2 ratio.[11]

  • Membrane Destabilization: Phenothiazines can interact with and alter the properties of the plasma membrane, potentially affecting membrane repair mechanisms and sensitizing cells to injury.[11]

  • Lysosomal Damage: Some phenothiazines accumulate in lysosomes, leading to lysosomal membrane permeabilization and the release of cathepsins, which can trigger cell death pathways.[12]

Q2: I'm observing much higher cytotoxicity than expected in my preliminary experiments. What are the most likely causes?

A2: This is a common issue. Several factors could be at play:

  • Inappropriate Concentration Range: You may be starting with concentrations that are too high for your specific cell line. Different cell types exhibit vastly different sensitivities to phenothiazines.[9][13] It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

  • High Metabolic Activity of Cell Line: Cells with high expression of certain Cytochrome P450 enzymes (e.g., CYP1A2, CYP3A4, CYP2D6) may metabolize Fenethazine into more toxic byproducts at a faster rate.[3][14][15]

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells. A solvent control is essential.

  • Extended Exposure Time: Continuous exposure may lead to cumulative damage. Consider shorter incubation times or pulse-chase experiments.

Q3: How can I proactively minimize cytotoxicity from the start of my experiment?

A3: A proactive approach is key. Consider incorporating these strategies into your experimental design:

  • Co-treatment with Antioxidants: The most direct way to combat oxidative stress-induced cytotoxicity is to supplement your culture medium with an antioxidant. N-acetylcysteine (NAC) is a widely used and effective choice as it serves as a precursor for glutathione (GSH) synthesis, directly replenishing the cell's primary antioxidant defense system.[16][17]

  • Use of Metabolic Inhibitors: If you hypothesize that metabolic activation is the primary source of toxicity, you can co-treat with a broad-spectrum P450 inhibitor (e.g., 1-aminobenzotriazole) to reduce the formation of reactive metabolites. This is an advanced strategy to mechanistically probe the source of cytotoxicity.

  • Serum Concentration: Ensure you are using an appropriate and consistent serum concentration in your media. Serum contains proteins that can bind to drugs, reducing their effective free concentration. Variations in serum lots can also contribute to variability.

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter and provides a logical workflow for diagnosing and solving them.

Problem 1: High Variability Between Replicate Wells in My Cell Viability Assay.
  • Causality: High variability undermines the statistical power of your results and can mask real biological effects. It often points to inconsistencies in cell handling or assay execution.[18][19]

  • Troubleshooting Workflow:

    dot graph Troubleshooting_Variability { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.15]; edge [fontname="Arial", fontsize=9];

    // Nodes Start [label="High Variability Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSeeding [label="Verify Cell Seeding\nTechnique", fillcolor="#FBBC05"]; CheckDispensing [label="Assess Reagent\nDispensing Accuracy", fillcolor="#FBBC05"]; EdgeEffect [label="Investigate Plate\nEdge Effects", fillcolor="#FBBC05"]; ReagentPrep [label="Review Reagent\nPreparation", fillcolor="#FBBC05"]; Resolve1 [label="Standardize cell suspension\nand plating method.\nUse reverse pipetting.", shape=note, fillcolor="#F1F3F4"]; Resolve2 [label="Use calibrated multichannel\npipette. Pre-wet tips.", shape=note, fillcolor="#F1F3F4"]; Resolve3 [label="Fill outer wells with sterile PBS.\nEnsure proper incubator humidity.", shape=note, fillcolor="#F1F3F4"]; Resolve4 [label="Prepare fresh reagents.\nEnsure complete solubilization\nof Fenethazine and assay dyes.", shape=note, fillcolor="#F1F3F4"];

    // Edges Start -> CheckSeeding [label="Is cell density uneven?"]; CheckSeeding -> Resolve1; Start -> CheckDispensing [label="Inconsistent volumes?"]; CheckDispensing -> Resolve2; Start -> EdgeEffect [label="Are outer wells most variable?"]; EdgeEffect -> Resolve3; Start -> ReagentPrep [label="Inconsistent reagent activity?"]; ReagentPrep -> Resolve4; }

    Caption: Troubleshooting workflow for high assay variability.

Problem 2: My Antioxidant Co-treatment Isn't Reducing Cytotoxicity.
  • Causality: This suggests that either the primary cytotoxic mechanism is not oxidative stress, or the antioxidant intervention is insufficient.

  • Troubleshooting Steps:

    • Verify Antioxidant Efficacy: Are you sure the antioxidant is active and used at an effective concentration?

      • Action: Titrate the antioxidant (e.g., test NAC at 1, 5, and 10 mM).

      • Control: Include a positive control for oxidative stress (e.g., H₂O₂) and confirm that your antioxidant can rescue cells from this insult.

    • Investigate Alternative Death Pathways: If antioxidants fail, consider other mechanisms.

      • Action 1 (Apoptosis): Perform a caspase activity assay (e.g., Caspase-Glo® 3/7). If caspases are highly activated, the cell may be committed to apoptosis regardless of ROS levels.

      • Action 2 (Necrosis/Membrane Damage): Use a dye that measures membrane integrity, like propidium iodide or a lactate dehydrogenase (LDH) release assay. Significant LDH release points to necrosis or late apoptosis.[8]

    • Consider Direct Mitochondrial Toxicity: Fenethazine might be directly targeting mitochondria.

      • Action: Measure the mitochondrial membrane potential (ΔΨm) using a fluorescent probe like JC-1 or TMRM.[20][21][22] A rapid collapse of ΔΨm following drug addition, even in the presence of antioxidants, would suggest a direct mitochondrial effect.

Part 3: Key Experimental Protocols

These protocols provide a validated starting point. Always optimize for your specific cell line and experimental conditions.

Protocol 1: Determining the IC50 of Fenethazine Hydrochloride
  • Objective: To determine the concentration of Fenethazine that inhibits cell viability by 50%. This is a fundamental first step for all subsequent experiments.[23][24]

  • Materials:

    • Fenethazine hydrochloride stock solution (e.g., 10 mM in DMSO)

    • Cell line of interest

    • Complete culture medium

    • 96-well clear-bottom, black-walled plates (for fluorescence) or clear plates (for colorimetric assays)

    • Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)

    • Phosphate Buffered Saline (PBS)

  • Procedure:

    • Cell Seeding: Seed cells at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium in a 96-well plate. Incubate for 24 hours to allow attachment.

    • Drug Dilution: Prepare a 2X serial dilution series of Fenethazine in complete medium. A typical range to start with is 200 µM down to ~0.1 µM (final concentration). Also prepare a 2X vehicle control (e.g., 0.2% DMSO if your highest drug concentration is 0.1%).

    • Treatment: Remove 50 µL of medium from each well and add 50 µL of the 2X drug dilutions. This results in a 1X final concentration.

    • Incubation: Incubate for a defined period (e.g., 24, 48, or 72 hours).

    • Viability Assessment: Add the viability reagent according to the manufacturer's protocol (e.g., add 10 µL of Resazurin solution and incubate for 2-4 hours).

    • Data Acquisition: Read the plate on a microplate reader at the appropriate wavelengths.

    • Analysis: Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the normalized viability versus the log of the Fenethazine concentration and fit a four-parameter logistic curve to calculate the IC50.

Protocol 2: Mitigating Cytotoxicity with N-Acetylcysteine (NAC) Co-treatment
  • Objective: To assess whether Fenethazine-induced cytotoxicity can be rescued by scavenging ROS, thereby implicating oxidative stress in its mechanism of action.[16]

  • Procedure:

    • Follow the IC50 protocol (Protocol 1) but set up parallel plates or conditions.

    • Plate 1 (Fenethazine only): Treat with Fenethazine dilutions as described above.

    • Plate 2 (Fenethazine + NAC): Prepare your 2X Fenethazine dilutions in a medium that is pre-supplemented with a final concentration of 5 mM NAC.

    • Controls: You must include controls for "NAC alone" to ensure it is not toxic at the concentration used.

    • Analysis: Calculate the IC50 for Fenethazine in the absence and presence of NAC. A significant rightward shift in the IC50 curve in the presence of NAC indicates a rescue effect and suggests the involvement of oxidative stress.

    dot graph Mitigation_Pathway { graph [layout=dot, rankdir=LR, splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.15]; edge [fontname="Arial", fontsize=9];

    // Nodes Fenethazine [label="Fenethazine HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolism [label="Metabolic Activation\n(e.g., CYP450)", fillcolor="#F1F3F4"]; ROS [label="Reactive Oxygen\nSpecies (ROS) Burst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito [label="Mitochondrial\nDamage", fillcolor="#FBBC05"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NAC [label="N-Acetylcysteine\n(NAC)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; GSH [label="GSH Synthesis", fillcolor="#F1F3F4"];

    // Edges Fenethazine -> Metabolism [color="#5F6368"]; Metabolism -> ROS [color="#5F6368"]; ROS -> Mito [label="Oxidative Damage", color="#5F6368"]; Mito -> Apoptosis [label="Cytochrome c\nRelease", color="#5F6368"]; NAC -> GSH [color="#5F6368"]; GSH -> ROS [label="Neutralizes", style=dashed, color="#34A853", arrowhead=tee]; }

    Caption: Mitigation of Fenethazine cytotoxicity by NAC.

Part 4: Data Interpretation

Summarizing Cytotoxicity and Mitigation Data

Clear data presentation is crucial for interpretation. Use tables to compare IC50 values across different conditions.

CompoundCell LineTreatment DurationCo-treatmentIC50 (µM)Fold Shift in IC50
FenethazineHepG248hNone15.2 ± 1.8-
FenethazineHepG248h5 mM NAC45.7 ± 3.53.0x
FenethazineA54948hNone28.9 ± 2.4-
FenethazineA54948h5 mM NAC35.1 ± 3.11.2x

Table derived from hypothetical data for illustrative purposes.

  • Interpretation: In this example, the 3-fold shift in the IC50 for HepG2 cells strongly suggests that oxidative stress is a major component of Fenethazine's cytotoxicity in this liver cell line. The much smaller shift in A549 lung cells suggests that other mechanisms may be more dominant, or that this cell line has more robust intrinsic antioxidant defenses.

References

  • National Center for Biotechnology Information (2024). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Available at: [Link]

  • Wiley Online Library (2025). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. Available at: [Link]

  • National Center for Biotechnology Information (2021). Antiferroptotic Activity of Phenothiazine Analogues: A Novel Therapeutic Strategy for Oxidative Stress Related Disease. Available at: [Link]

  • National Center for Biotechnology Information (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Available at: [Link]

  • PubMed (2001). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Available at: [Link]

  • Eppendorf (n.d.). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Available at: [Link]

  • National Center for Biotechnology Information (2012). Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria. Available at: [Link]

  • PubMed (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Available at: [Link]

  • PubMed (1987). Cytotoxicity of phenothiazines: studies with aerated and hypoxic cells. Available at: [Link]

  • BioInsights (n.d.). Understanding and managing sources of variability in cell measurements. Available at: [Link]

  • ResearchGate (2018). ROS mediated ER stress induces Bax-Bak dependent and independent apoptosis in response to Thioridazine. Available at: [Link]

  • National Center for Biotechnology Information (2010). Drug-Induced Oxidative Stress and Toxicity. Available at: [Link]

  • Frontiers (2023). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Available at: [Link]

  • MDPI (2021). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. Available at: [Link]

  • MDPI (2020). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Available at: [Link]

  • National Center for Biotechnology Information (2016). N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity. Available at: [Link]

  • BioAgilytix (n.d.). Navigating Critical Reagent Challenges in Cell-Based Potency Assays: Case Studies on Variability and Solutions. Available at: [Link]

  • Portland Press (2007). Evaluating Mitochondrial Membrane Potential in Cells. Available at: [Link]

  • National Center for Biotechnology Information (2023). Biochemistry, Cytochrome P450. Available at: [Link]

  • MDPI (2021). Oxidative Stress in Human Toxicology. Available at: [Link]

  • BINASSS (2023). Phenothiazine derivatives and their impact on the necroptosis and necrosis processes. A review. Available at: [Link]

  • ResearchGate (n.d.). A working model for phenothiazine-mediated chemosensitization. Available at: [Link]

  • Metabolon (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Available at: [Link]

  • Promega Connections (2018). How to Reduce Cell Culture Variability. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Mitochondrial Membrane Potential Assay. Available at: [Link]

  • National Center for Biotechnology Information (2023). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Available at: [Link]

  • ResearchGate (2011). Oxidative stress as a mechanism underlying sulfasalazine-induced toxicity. Available at: [Link]

  • OpenAnesthesia (2023). Hepatic Drug Metabolism and Cytochrome P450. Available at: [Link]

  • ResearchGate (n.d.). Measurements of the mitochondrial membrane potential. Available at: [Link]

  • PubMed (2014). Cytotoxicity and genotoxicity of phenazine in two human cell lines. Available at: [Link]

  • ResearchGate (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Available at: [Link]

  • National Center for Biotechnology Information (2022). The Role of Oxidative Stress in Physiopathology and Pharmacological Treatment with Pro- and Antioxidant Properties in Chronic Diseases. Available at: [Link]

  • PLOS One (2016). Caspase-Dependent and Caspase-Independent Pathways Are Involved in Cadmium-Induced Apoptosis in Primary Rat Proximal Tubular Cell Culture. Available at: [Link]

  • Azure Biosystems (2024). How to Troubleshoot Common In-cell Western Issues. Available at: [Link]

  • National Center for Biotechnology Information (2017). N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. Available at: [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis of Fenethazine Hydrochloride and Chlorpromazine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

This guide provides a detailed comparative analysis of fenethazine hydrochloride and chlorpromazine, two compounds from the phenothiazine class. While structurally related, their pharmacological profiles and clinical applications diverge significantly. This document will explore their mechanisms of action, comparative efficacy based on available data, and the experimental protocols required to rigorously evaluate their distinct pharmacological effects.

Introduction: A Tale of Two Phenothiazines

The phenothiazine tricyclic structure is a foundational scaffold in medicinal chemistry, giving rise to drugs with a wide range of therapeutic applications, from antipsychotics to antihistamines.[1][2][3]

  • Chlorpromazine: Introduced in the 1950s, chlorpromazine was a revolutionary development in psychiatry.[4] It is the archetypal first-generation (or "typical") antipsychotic, primarily used to manage psychosis in disorders like schizophrenia and bipolar disorder.[5][6] Its therapeutic effects stem from a broad pharmacological profile, most notably its potent antagonism of dopamine D2 receptors.[7][8]

  • Fenethazine: Also a phenothiazine derivative, fenethazine (or phenethazine) was developed as a first-generation antihistamine.[9][10] Its primary mechanism involves blocking histamine H1 receptors to alleviate allergic symptoms.[11][12] While it shares the phenothiazine core with chlorpromazine, its clinical use is centered on its antihistaminic properties.[9] Interestingly, both promethazine and the seminal antipsychotic chlorpromazine were derived from the fenethazine structure.[10]

This guide will dissect the pharmacological nuances that define chlorpromazine as a potent antipsychotic and fenethazine as an effective antihistamine, providing the scientific basis for their distinct therapeutic roles.

Comparative Mechanism of Action

The primary differentiator between these two compounds lies in their affinity and activity at various neurotransmitter receptors.

Chlorpromazine exerts its antipsychotic effects through a multifaceted mechanism, acting as an antagonist at numerous receptors:[7][13]

  • Dopamine D2 Receptors: This is the principal target for its antipsychotic action. By blocking D2 receptors in the mesolimbic pathway, chlorpromazine alleviates the "positive" symptoms of psychosis, such as hallucinations and delusions.[7][14]

  • Serotonin (5-HT) Receptors: Chlorpromazine is also an antagonist at 5-HT2A and 5-HT2C receptors.[13][15] This action may contribute to its efficacy and modulate some of its side effects, giving it a profile that has some similarities to atypical antipsychotics.[13][16]

  • Adrenergic (α1) Receptors: Strong blockade of these receptors leads to side effects like orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[17]

  • Histamine (H1) Receptors: Potent H1 receptor antagonism is responsible for its significant sedative effects.[5]

  • Muscarinic (M1) Receptors: Blockade of these cholinergic receptors leads to anticholinergic side effects such as dry mouth, blurred vision, and constipation.[5]

Fenethazine , on the other hand, is characterized by its high affinity for the Histamine H1 receptor , where it acts as a competitive antagonist.[9] This action prevents histamine from binding and initiating the signaling cascade that leads to allergic symptoms.[12] While it is a phenothiazine, its affinity for dopamine D2 receptors is significantly lower than that of chlorpromazine, which explains its lack of potent antipsychotic efficacy. It does, however, possess some anticholinergic and sedative properties, common among first-generation antihistamines.[11]

The following diagram illustrates the primary receptor targets and downstream signaling pathways affected by each compound.

cluster_0 Chlorpromazine cluster_1 Fenethazine CPZ Chlorpromazine D2 Dopamine D2 Receptor CPZ->D2 High Affinity Antagonist HT2A Serotonin 5-HT2A Receptor CPZ->HT2A High Affinity Antagonist H1_CPZ Histamine H1 Receptor CPZ->H1_CPZ High Affinity Antagonist ALPHA1 α1-Adrenergic Receptor CPZ->ALPHA1 High Affinity Antagonist M1 Muscarinic M1 Receptor CPZ->M1 Moderate Affinity Antagonist Psycho Psycho D2->Psycho Antipsychotic Effect EPS EPS D2->EPS Extrapyramidal Side Effects Sedation_CPZ Sedation_CPZ H1_CPZ->Sedation_CPZ Sedation Hypotension Hypotension ALPHA1->Hypotension Orthostatic Hypotension Anticholinergic Anticholinergic M1->Anticholinergic Anticholinergic Side Effects FEN Fenethazine H1_FEN Histamine H1 Receptor FEN->H1_FEN High Affinity Antagonist D2_FEN Dopamine D2 Receptor FEN->D2_FEN Low Affinity Antagonist Antihist Antihist H1_FEN->Antihist Antihistamine Effect Sedation_FEN Sedation_FEN H1_FEN->Sedation_FEN Sedation

Caption: Comparative receptor binding profiles and primary pharmacological effects of Chlorpromazine and Fenethazine.

Efficacy and Performance Data Summary

Direct head-to-head clinical trials comparing the antipsychotic efficacy of fenethazine and chlorpromazine are not available, as they are intended for different therapeutic indications. However, we can infer their relative performance based on their known pharmacology and data from comparative studies of chlorpromazine against other antipsychotics.

Chlorpromazine has served as a benchmark ("gold standard") for comparing the efficacy of other antipsychotic drugs for decades.[18][19] While newer "atypical" antipsychotics may offer a better side-effect profile, chlorpromazine's efficacy, particularly for positive symptoms, is well-established.[20] A Cochrane review found no difference in clinical response between chlorpromazine and risperidone or quetiapine in the short term.[18][19]

The table below summarizes the key pharmacological and clinical characteristics of each compound.

ParameterFenethazine HydrochlorideChlorpromazineSupporting Evidence
Primary Indication Allergic ReactionsSchizophrenia, Psychosis, Nausea[5][9]
Primary Mechanism Histamine H1 Receptor AntagonistDopamine D2 Receptor Antagonist[7][12]
Antipsychotic Potency Low / NegligibleHighInferred from receptor profile
Antihistamine Potency HighHigh[5][9]
Sedative Effect Moderate to HighHigh[5][11]
Extrapyramidal Side Effects LowModerate to High[4][17]
Anticholinergic Effects ModerateModerate[5][11]
Orthostatic Hypotension LowHigh[17]

Experimental Protocols for Comparative Evaluation

To empirically determine the distinct pharmacological profiles of fenethazine and chlorpromazine, a series of in vitro and in vivo assays are required. These protocols are designed to quantify their primary therapeutic actions and potential side effects.

In Vitro Assay: Dopamine D2 Receptor Binding

Causality: The antipsychotic efficacy of typical antipsychotics is strongly correlated with their affinity for the D2 receptor.[14] This assay is fundamental to quantifying the primary molecular difference between chlorpromazine and fenethazine. A competitive radioligand binding assay measures how effectively a test compound displaces a known radiolabeled ligand from the receptor, allowing for the determination of the inhibition constant (Ki), a measure of binding affinity.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).[21]

  • Radioligand: Use a high-affinity D2 receptor antagonist radioligand, such as [³H]-Spiperone.[8][22]

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

  • Incubation: In a 96-well plate, incubate the cell membranes (20-40 µg protein) with a fixed concentration of [³H]-Spiperone (e.g., 0.1-0.3 nM) and a range of concentrations of the test compounds (fenethazine and chlorpromazine, typically from 10⁻¹¹ to 10⁻⁵ M).

  • Non-specific Binding: Determine non-specific binding in parallel wells containing a high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol or (+)-butaclamol).[21]

  • Equilibration: Incubate the plates for 60-90 minutes at room temperature to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.[21]

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assay: Conditioned Avoidance Response (CAR)

Causality: The CAR test is a classic behavioral assay with high predictive validity for antipsychotic activity.[23][24] It assesses a drug's ability to selectively suppress a learned avoidance behavior without impairing the basic motor response to escape an unpleasant stimulus.[25] This functional assay distinguishes antipsychotics from general sedatives. Clinically effective antipsychotics selectively block the conditioned response (avoidance) but not the unconditioned response (escape).[26][27]

Methodology:

  • Apparatus: Use a shuttle box divided into two compartments with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or buzzer, and an unconditioned stimulus (US), the foot shock, are presented.[25]

  • Animal Subjects: Use male Wistar or Sprague-Dawley rats (200-250g).

  • Training (Acquisition Phase):

    • Place a rat in the shuttle box.

    • Present the CS (e.g., a buzzer) for 10 seconds.

    • If the rat moves to the other compartment during the CS, the trial ends, and this is recorded as an "avoidance response."

    • If the rat does not move, the US (e.g., 0.5 mA foot shock) is delivered for a maximum of 10 seconds, concurrently with the CS.

    • If the rat moves to the other compartment during the US presentation, it is recorded as an "escape response."

    • If the rat fails to move, it is an "escape failure."

    • Conduct 30-50 trials per day until a stable baseline of >80% avoidance is achieved.

  • Testing Phase:

    • Divide the trained animals into groups: Vehicle control, Chlorpromazine (e.g., 1-5 mg/kg, i.p.), and Fenethazine (e.g., 5-20 mg/kg, i.p.).

    • Administer the drug or vehicle 30-60 minutes before the test session.

    • Conduct a 30-trial session under the same conditions as training.

    • Record the number of avoidance responses, escape responses, and escape failures for each animal.

  • Data Analysis: Analyze the data using ANOVA. A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures.

cluster_0 Conditioned Avoidance Response (CAR) Workflow cluster_1 Single Trial Logic start Start: Trained Rat (>80% Avoidance Baseline) drug_admin Drug Administration (Vehicle, Chlorpromazine, Fenethazine) start->drug_admin pre_test Pre-Test Interval (30-60 min) drug_admin->pre_test test_session Place Rat in Shuttle Box Begin 30-Trial Session pre_test->test_session cs_on Present Conditioned Stimulus (CS) (e.g., Buzzer for 10s) decision_avoid Rat Crosses to Safe Compartment? cs_on->decision_avoid record_avoid Record: AVOIDANCE RESPONSE decision_avoid->record_avoid Yes us_on Present Unconditioned Stimulus (US) (e.g., Foot Shock for 10s) decision_avoid->us_on No end_trial End Trial record_avoid->end_trial decision_escape Rat Crosses to Safe Compartment? us_on->decision_escape record_escape Record: ESCAPE RESPONSE decision_escape->record_escape Yes record_failure Record: ESCAPE FAILURE decision_escape->record_failure No record_escape->end_trial record_failure->end_trial

Caption: Experimental workflow for the Conditioned Avoidance Response (CAR) assay.

Conclusion and Future Directions

The comparative analysis of fenethazine hydrochloride and chlorpromazine serves as a classic example of how subtle modifications to a common chemical scaffold can drastically alter pharmacological activity and therapeutic use. Chlorpromazine's potent antagonism at dopamine D2 receptors establishes it as a powerful antipsychotic, albeit one with a significant side-effect burden characteristic of first-generation agents.[4][17] In contrast, fenethazine's high affinity for histamine H1 receptors defines its role as an antihistamine.[9]

For researchers in drug development, this comparison underscores the importance of comprehensive receptor profiling and functional in vivo assays. The protocols detailed herein provide a robust framework for differentiating antipsychotic from antihistaminic and sedative effects. Future research could explore the potential for developing phenothiazine derivatives with more selective receptor-binding profiles to create novel therapeutics with improved efficacy and tolerability for a range of CNS and immunological disorders.

References

  • Vertex AI Search. (2025, January 29). Pharmacology of Chlorpromazine; Phamacokinetics, Mechanism of Action, Uses, Effects.
  • National Center for Biotechnology Information. (n.d.). Chlorpromazine. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Wikipedia. (n.d.). Chlorpromazine. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Chlorpromazine Hydrochloride? Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Chlorpromazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Retrieved from [Link]

  • Wikipedia. (n.d.). Conditioned avoidance response test. Retrieved from [Link]

  • Llorca, P. M., et al. (n.d.). Binding of antipsychotic drugs to cortical 5-HT2A receptors: a PET study of chlorpromazine, clozapine, and amisulpride in schizophrenic patients. PubMed. Retrieved from [Link]

  • Casey, J. F., et al. (1960). Treatment of Schizophrenic Reactions With Phenothiazine Derivatives. A Comparative Study of Chlorpromazine, Triflupromazine, Mepazine, Prochlorperazine, Perphenazine, and Phenobarbital.
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Fenethazine. Retrieved from [Link]

  • Nguyen, T., et al. (2025, December 25). Evaluation of preclinical antipsychotic models used to support first-in-human clinical trials.
  • Llorca, P. M., et al. (n.d.). Binding of Antipsychotic Drugs to Cortical 5-HT2A Receptors: A PET Study of Chlorpromazine, Clozapine, and Amisulpride in Schizophrenic Patients. American Journal of Psychiatry. Retrieved from [Link]

  • Expharm Software. (2025, September 6).
  • Wang, D., et al. (n.d.). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. PMC - PubMed Central. Retrieved from [Link]

  • Gobira, P., et al. (n.d.). Animal models for predicting the efficacy and side effects of antipsychotic drugs. SciELO. Retrieved from [Link]

  • ResearchGate. (2025, October 19). A Concise Review of Phenothiazine Based Antipsychotic Drugs and Their Syntheses.
  • Beaulieu, J. M., et al. (2008). Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics. PNAS, 105(37), 14147-14152.
  • Wadenberg, M. L. (n.d.). Conditioned avoidance response in the development of new antipsychotics. PubMed. Retrieved from [Link]

  • Li, M., et al. (n.d.). Avoidance-suppressing effect of antipsychotic.... Journal of Psychopharmacology - Ovid. Retrieved from [Link]

  • BenchChem. (n.d.).
  • Li, M., et al. (n.d.). Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods.
  • ResearchGate. (2025, August 10). Conditioned Avoidance Response in the Development of New Antipsychotics.
  • Van Craenenbroeck, K., et al. (2019).
  • Burris, K. D., et al. (n.d.).
  • VBSPU. (n.d.). PHARMACOLOGICAL SCREENING OF ANTI-PSYCHOTIC AGENTS.
  • University of Toledo. (n.d.). DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR.
  • Med Ed 101. (2024, January 16). Promethazine (Phenergan) Pharmacology Podcast [Video]. YouTube.
  • ResearchGate. (2025, October 14). A Concise Review of Phenothiazine Based Antipsychotic Drugs and Their Syntheses.
  • Dahl, S. G., et al. (n.d.). Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. PubMed. Retrieved from [Link]

  • Jackson, D. E., et al. (n.d.). Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument. NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenothiazine. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Asenjo Lobos, C., et al. (2016). Chlorpromazine versus atypical antipsychotic drugs for schizophrenia. PubMed.
  • Asenjo Lobos, C., et al. (n.d.). Chlorpromazine versus atypical antipsychotic drugs for schizophrenia. PubMed Central. Retrieved from [Link]

  • Drugs.com. (n.d.). Chlorpromazine vs Promethazine Comparison. Retrieved from [Link]

  • Leucht, S., et al. (2014). Chlorpromazine versus every other antipsychotic for schizophrenia: a systematic review and meta-analysis challenging the dogma of equal efficacy of antipsychotic drugs. PubMed.

Sources

A Comparative Analysis of Fenethazine Hydrochloride and Promethazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of Fenethazine hydrochloride and promethazine, two structurally related phenothiazine derivatives. While both compounds are recognized as first-generation antihistamines, this document delves into their nuanced differences in chemical properties, mechanisms of action, and pharmacological effects. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed comparison but also actionable experimental protocols to further investigate these compounds.

Introduction: A Shared Lineage with Divergent Paths

Fenethazine and promethazine are both members of the phenothiazine class of drugs, a group known for a wide range of central and peripheral nervous system activities. Historically, Fenethazine served as a foundational compound from which promethazine and even the antipsychotic chlorpromazine were derived.[1][2] This shared heritage is evident in their core tricyclic structure. However, a subtle yet significant difference in the alkyl side chain connecting the phenothiazine nucleus to the terminal amine group gives rise to distinct pharmacological profiles.

Promethazine has been extensively studied and is widely used clinically for its antihistaminic, sedative, antiemetic, and anticholinergic properties.[3] Fenethazine, while also possessing antihistamine activity, is less characterized in the public domain, presenting an opportunity for further research and potential therapeutic applications.[4][5] This guide aims to synthesize the available data on both compounds and provide a framework for future comparative studies.

Chemical and Physical Properties: A Tale of Two Side Chains

The core chemical structure of both molecules is the phenothiazine ring system. The key distinction lies in the linker between the ring nitrogen and the dimethylamino group. Fenethazine has a linear ethyl chain, whereas promethazine has a branched propyl chain.[4]

PropertyFenethazine HydrochloridePromethazine Hydrochloride
Chemical Structure N,N-dimethyl-2-phenothiazin-10-ylethanamine;hydrochloride[6](RS)-N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine hydrochloride[7]
Molecular Formula C₁₆H₁₉ClN₂S[6]C₁₇H₂₁ClN₂S[8]
Molecular Weight 306.9 g/mol [6]320.88 g/mol [9][10]
CAS Number 5934-20-3[6]58-33-3[7][10]
Appearance White to off-white crystalline powder.[11]White to faint yellow, practically odorless, crystalline powder.[7][10]
Solubility Soluble in ethanol, methanol, and chloroform.[11]Freely soluble in water and soluble in alcohol.[7][10]

Mechanism of Action: More Than Just Histamine Blockade

Both Fenethazine and promethazine are classified as first-generation H1 receptor antagonists.[3][4] Their primary mechanism of action involves competitive antagonism of histamine at H1 receptors. However, their pharmacological effects are far more complex due to their interactions with other receptor systems, a characteristic of many older antihistamines.

3.1. Histamine H1 Receptor Antagonism:

The primary therapeutic effect for allergic conditions stems from their ability to block the action of histamine at H1 receptors. By binding to these receptors, they prevent histamine-induced responses such as vasodilation, increased capillary permeability, and smooth muscle contraction. It is important to note that many first-generation antihistamines, including the phenothiazines, are considered inverse agonists rather than neutral antagonists. This means they bind to and stabilize the inactive conformation of the H1 receptor, reducing its basal activity even in the absence of histamine.[12]

3.2. Multi-Receptor Activity:

The broad pharmacological profiles of Fenethazine and promethazine are a direct result of their "off-target" effects on other receptors:

  • Muscarinic Acetylcholine Receptors: Antagonism at these receptors is responsible for the anticholinergic side effects commonly observed, such as dry mouth, blurred vision, and urinary retention.[13]

  • Dopamine D2 Receptors: Blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla is believed to be the primary mechanism for their antiemetic effects.[14][15]

  • Alpha-Adrenergic Receptors: Interaction with these receptors can contribute to side effects like orthostatic hypotension.[8]

The following diagram illustrates the primary signaling pathway of the H1 receptor and the inhibitory action of phenothiazine antihistamines.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Histamine Histamine H1_Receptor H1 Receptor (GPCR) Histamine->H1_Receptor Binds to Gq_alpha Gq/11 α H1_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces Cellular_Response Cellular Response (Inflammation, Allergic Reaction) PKC->Cellular_Response Ca_release->Cellular_Response Fenethazine_Promethazine Fenethazine / Promethazine Fenethazine_Promethazine->H1_Receptor Blocks (Inverse Agonist)

Caption: H1 Receptor Signaling Pathway and Inhibition by Phenothiazines.

Pharmacological Effects: A Comparative Overview

While both compounds exhibit a similar spectrum of pharmacological actions, the magnitude of these effects likely differs due to their structural variations.

4.1. Antihistaminic Activity:

4.2. Sedative Effects:

A hallmark of first-generation antihistamines is their ability to cross the blood-brain barrier and cause sedation. This is due to their lipophilic nature and antagonism of central H1 and muscarinic receptors. Promethazine is well-known for its significant sedative properties and is sometimes used as a short-term hypnotic.[16] Sedation with promethazine has been shown to be profound, and caution is advised, particularly in pediatric and geriatric populations.[17] Given its structural similarity, Fenethazine is also expected to produce sedation.

4.3. Antiemetic Effects:

The antiemetic action of these compounds is a key therapeutic benefit. Promethazine is effective in managing nausea and vomiting associated with various conditions, including motion sickness and post-operative states.[3][14] This effect is primarily attributed to its dopamine D2 receptor antagonism in the chemoreceptor trigger zone. Studies in animal models have demonstrated the antiemetic efficacy of promethazine. For example, in cats, pre-treatment with 2 and 4 mg/kg of promethazine significantly reduced the frequency of xylazine-induced emesis.[14][18] Fenethazine, as a phenothiazine derivative, is also likely to possess antiemetic properties.

4.4. Anticholinergic Effects:

The anticholinergic activity of promethazine is well-documented, with a pA2 value of 8.2 in vitro, indicating significant potency.[19] This contributes to both its therapeutic effects (e.g., drying of secretions) and its side effects (e.g., dry mouth, blurred vision). Fenethazine is also known to have anticholinergic effects.[5]

Summary of Comparative Pharmacological Data:

Pharmacological ParameterFenethazine HydrochloridePromethazine Hydrochloride
H1 Receptor Antagonism (pA2) Data not readily available[4][11]9.3 (guinea pig ileum)[4]
Anticholinergic Activity (pA2) Data not readily available8.2 (guinea pig trachealis muscle)[19]
Sedative Effects Expected to be significantSignificant, well-documented[16][17]
Antiemetic Effects Likely presentEffective, demonstrated in animal models[14][18]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Detailed pharmacokinetic data for Fenethazine is sparse in publicly available literature. In contrast, promethazine has been extensively studied.

Promethazine Pharmacokinetics:

  • Absorption and Bioavailability: Promethazine is well-absorbed orally, but undergoes extensive first-pass metabolism in the liver, resulting in a low oral bioavailability of approximately 25%.[7][20]

  • Distribution: It is widely distributed throughout the body and readily crosses the blood-brain barrier.[21] Protein binding is high, reported to be between 76% and 93%.[9][10]

  • Metabolism: The primary site of metabolism is the liver, with major pathways being sulfoxidation and N-demethylation, primarily mediated by the CYP2D6 enzyme.[21][22] The main metabolite is promethazine sulfoxide.[20]

  • Excretion: Metabolites are primarily excreted in the urine and feces.[21] The elimination half-life after oral administration is in the range of 12 to 15 hours.[9][23]

Fenethazine Pharmacokinetics:

Given its structural similarity to promethazine and its classification as a first-generation antihistamine, it is reasonable to hypothesize that Fenethazine also undergoes significant first-pass metabolism and has a relatively low oral bioavailability. It is also likely to be highly protein-bound and extensively metabolized in the liver. However, empirical studies are required to confirm these assumptions.

Comparative Pharmacokinetic Parameters:

ParameterFenethazine HydrochloridePromethazine Hydrochloride
Oral Bioavailability Data not available~25%[7][20]
Protein Binding Data not available76-93%[9][10]
Metabolism Expected to be hepaticExtensive hepatic metabolism (CYP2D6)[21][22]
Elimination Half-life Data not available12-15 hours (oral)[9][23]

Experimental Protocols for Comparative Analysis

To address the gaps in the quantitative data for Fenethazine and to perform a direct comparative analysis with promethazine, the following experimental protocols are recommended.

6.1. In Vitro H1 Receptor Affinity Assay (Radioligand Binding):

This assay determines the binding affinity (Ki) of a compound for the H1 receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) for binding to H1 receptors in a cell membrane preparation.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human H1 receptor (e.g., CHO-K1 cells).

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound (Fenethazine or promethazine).

  • Separation: Separate the bound and free radioligand by rapid vacuum filtration.

  • Quantification: Measure the radioactivity of the filter-bound complex using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

G Start Start: Membrane preparation with H1 receptors Incubation Incubate with [³H]-mepyramine and test compound Start->Incubation Filtration Rapid vacuum filtration to separate bound and free ligand Incubation->Filtration Counting Liquid scintillation counting of bound radioactivity Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis End End: Determine H1 receptor affinity Analysis->End G Start Start: Acclimatize ferrets Pre-treatment Administer test compound (Fenethazine or Promethazine) or vehicle Start->Pre-treatment Induction Administer Cisplatin (emetic agent) Pre-treatment->Induction Observation Observe for a set period (e.g., 4 hours) Induction->Observation Recording Record the number of retches and vomits Observation->Recording Analysis Compare treated groups to control and calculate ED50 Recording->Analysis End End: Determine antiemetic efficacy Analysis->End

Caption: Workflow for In Vivo Antiemetic Activity Assay.

Conclusion and Future Directions

Fenethazine hydrochloride and promethazine are closely related phenothiazine derivatives with significant antihistaminic and central nervous system activities. While promethazine is a well-characterized drug with a broad range of clinical applications, Fenethazine remains a comparatively understudied compound. The structural difference in their alkyl side chains likely results in quantitative differences in their receptor affinities, pharmacological effects, and pharmacokinetic profiles.

This guide has synthesized the available information on both compounds and highlighted the existing knowledge gaps, particularly the lack of quantitative experimental data for Fenethazine. The provided experimental protocols offer a clear path for researchers to directly compare these two molecules and elucidate the specific contributions of their structural differences to their overall pharmacological profiles. Such studies would not only enhance our fundamental understanding of phenothiazine structure-activity relationships but could also unveil novel therapeutic potentials for Fenethazine and its derivatives.

References

  • Promethazine | C17H20N2S | CID 4927 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Pharmacokinetics of Promethazine Hydrochloride. (2000). Medscape. Retrieved January 17, 2026, from [Link]

  • Promethazine. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Taylor, G., Houston, J. B., Shaffer, J., & Mawer, G. (1983). Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man. British Journal of Clinical Pharmacology, 15(2), 287-293.
  • Bioavailability of promethazine in a topical pluronic lecithin organogel: a pilot study. (2002). International Journal of Pharmaceutical Compounding, 6(5), 376-379.
  • Promethazine: Uses, Dosage, Side Effects and More | MIMS Philippines. (n.d.). Retrieved January 17, 2026, from [Link]

  • Promethazine: Package Insert / Prescribing Information. (2025). Drugs.com. Retrieved January 17, 2026, from [Link]

  • Taylor, G., Houston, J. B., Shaffer, J., & Mawer, G. (1983). Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man. PubMed. Retrieved January 17, 2026, from [Link]

  • Promethazine. (n.d.). Deranged Physiology. Retrieved January 17, 2026, from [Link]

  • Comparison of the bioavailability of oral, rectal and intramuscular promethazine. (1993). Journal of Pharmaceutical Sciences, 82(2), 161-164.
  • Promethazine: uses, dosing, warnings, adverse events, interactions. (n.d.). MedCentral. Retrieved January 17, 2026, from [Link]

  • Binding studies of promethazine and its metabolites with human serum albumin by high-performance affinity chromatography and molecular docking in the presence of codeine. (2024).
  • Fenethazine hydrochloride | C16H19ClN2S | CID 80042 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Promethazine (PIM 439). (1990). INCHEM. Retrieved January 17, 2026, from [Link]

  • Pharmacokinetics of Promethazine Hydrochloride. (2000). Medscape. Retrieved January 17, 2026, from [Link]

  • Showing metabocard for Fenethazine (HMDB0240228). (2017). Human Metabolome Database. Retrieved January 17, 2026, from [Link]

  • Antiemetic efficacy of promethazine on xylazine-induced emesis in cats. (2012). Canadian Journal of Veterinary Research, 76(2), 154-156.
  • Orzechowski, R. F., Currie, D. S., & Valancius, C. A. (2005). Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models. European Journal of Pharmacology, 506(3), 257-264.
  • Promethazine inhibits the formation of aldehyde products of lipid peroxidation but not covalent binding resulting from the exposure of rat liver fraction to CCl4. (1990). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Binding of phenothiazine neuroleptics to plasma proteins. (1983). British Journal of Clinical Pharmacology, 16(4), 441-446.
  • Phenergan, Promethegan (promethazine) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved January 17, 2026, from [Link]

  • Fenethazine. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Sedation with promethazine profoundly affects spontaneous airway protection in sleeping neonatal piglets. (2007). British Journal of Pharmacology, 152(5), 814-822.
  • Antiemetic efficacy of promethazine on xylazine-induced emesis in cats. (2012). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Effect of 3 doses of promethazine (Prom-1, 1 mg/kg BW. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Promethazine (Sedative) Monograph for Professionals. (2025). Drugs.com. Retrieved January 17, 2026, from [Link]

  • Protein binding of drugs. (2021). Deranged Physiology. Retrieved January 17, 2026, from [Link]

  • Promethazine. (2024). In StatPearls. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Fenethazine | C16H18N2S | CID 68223 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Promethazine. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The metabolism in vitro of phenothiazine drugs. (1961). Biochemical Journal, 78(2), 25P.2-26P.
  • Pharmacological characterization of histamine receptors in the human temporal artery. (1986). British Journal of Pharmacology, 88(3), 527-535.
  • Anticholinergics: List, Side Effects, Uses, Warnings, and More. (n.d.). Healthline. Retrieved January 17, 2026, from [Link]

  • Combined histamine H1/H2 receptor antagonists: part I. Pharmacological hybrids with pheniramine- and roxatidine-like substructures. (1993). Journal of Medicinal Chemistry, 36(17), 2459-2468.
  • A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity. (2023). International Journal of Molecular Sciences, 24(2), 1439.
  • Changes in protein binding during disease. (1981). Clinical Pharmacokinetics, 6(5), 362-379.

Sources

A Researcher's Guide to Validating the Antihistaminic Activity of Fenethazine Hydrochloride and Its Comparative standing

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antihistaminic activity of Fenethazine hydrochloride. Fenethazine is a first-generation H1 receptor antagonist belonging to the phenothiazine class of compounds, recognized for its antihistaminic properties.[1][2] This document moves beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, offering a self-validating system for assessing the compound's efficacy. We will explore its mechanism of action and detail robust in vitro and in vivo methodologies for its characterization.

Part 1: The Core Mechanism - Fenethazine's Interaction with the Histamine H1 Receptor

Histamine is a critical mediator in allergic and inflammatory responses, exerting its effects by binding to four distinct G-protein coupled receptors (GPCRs).[4][5] The histamine H1 receptor is central to the pathophysiology of allergic reactions. Its activation in endothelial cells and smooth muscle tissue leads to increased capillary permeability, vasodilation, and bronchial smooth muscle constriction—the classic symptoms of an allergic response.[5]

Fenethazine functions as a competitive antagonist (or more accurately, an inverse agonist) at the H1 receptor.[6][7] It binds to the receptor but does not activate it, thereby preventing histamine from binding and initiating the downstream signaling cascade.[6]

The H1 receptor primarily couples to the Gq/11 family of G-proteins.[4] Upon histamine binding, the activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a measurable hallmark of H1 receptor activation.[4] Fenethazine's primary role is to interrupt this cascade at its inception.

H1_Signaling_Pathway cluster_cytosol Cytosol Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Increased Intracellular Ca²⁺ ER->Ca Release Physiological\nResponse Physiological Response Ca->Physiological\nResponse

Caption: Histamine H1 Receptor Signaling Pathway.

Part 2: In Vitro Validation of H1 Receptor Antagonism

To quantify the interaction of Fenethazine with the H1 receptor, two primary types of in vitro assays are essential: radioligand binding assays to determine binding affinity (Ki) and functional assays to measure antagonist potency (IC50).[4]

A. Radioligand Binding Assay for H1 Receptor Affinity

This assay directly measures the affinity of a test compound for the H1 receptor by assessing its ability to compete with and displace a radiolabeled ligand.[1][8] A lower inhibition constant (Ki) value signifies a higher binding affinity.

Experimental Protocol:

  • Receptor Source Preparation: Prepare a membrane fraction from cells engineered to express the human H1 receptor (e.g., HEK293 or CHO cells).[8]

  • Assay Setup: In a multi-well plate, combine the receptor membranes, a fixed concentration of a selective H1 radioligand (e.g., [³H]-mepyramine), and varying concentrations of Fenethazine hydrochloride.

  • Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled H1 antagonist like mianserin).[8]

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound from unbound radioligand using a cell harvester to trap the membranes on glass fiber filters.[8]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each Fenethazine concentration. Determine the IC50 value (the concentration of Fenethazine that displaces 50% of the radioligand) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare H1 Receptor Membrane Suspension start->prep setup Set up Assay Plate: Membranes + [³H]-Ligand + Fenethazine Concentrations prep->setup incubate Incubate to Equilibrium setup->incubate filter Rapid Filtration (Cell Harvester) incubate->filter count Scintillation Counting filter->count analyze Calculate IC50 and Ki values count->analyze end End analyze->end

Caption: Workflow for In Vitro H1 Receptor Binding Assay.

Comparative Binding Affinity of Phenothiazines

Compound Receptor Ki (nM) Reference
Fenethazine Human H1 Data not readily available [3]
Promethazine Human H1 0.33 [8]

| Chlorpromazine | Human H1 | 3 |[8] |

Note: The affinities are qualitative estimations based on the known pharmacology of the phenothiazine class. Researchers must determine these values empirically.

B. Calcium Mobilization Functional Assay

This functional assay determines the potency of an antagonist by measuring its ability to inhibit the increase in intracellular calcium induced by an H1 receptor agonist, such as histamine.[4][9]

Experimental Protocol:

  • Cell Preparation: Culture cells stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).[9]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Pre-incubation: Add varying concentrations of Fenethazine hydrochloride to the wells and incubate for a defined period to allow receptor binding.

  • Agonist Challenge: Add a fixed concentration of histamine (typically the EC80, the concentration that elicits 80% of the maximal response) to stimulate the H1 receptors.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a suitable microplate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.[10][11]

  • Data Analysis: Plot the histamine-induced calcium response against the concentration of Fenethazine. Use non-linear regression to determine the IC50 value, which represents the concentration of Fenethazine required to inhibit 50% of the histamine-induced response.

Part 3: In Vivo Validation of Physiological Efficacy

In vivo models are crucial for demonstrating that the receptor-level antagonism observed in vitro translates into a meaningful physiological effect in a whole organism.

A. Histamine-Induced Bronchoconstriction in Guinea Pigs

This is a classic model for assessing the protective effects of antihistamines against respiratory distress.[12] Guinea pig airways are particularly sensitive to histamine, and this model mimics aspects of an allergic asthma attack.[5][13][14]

Experimental Protocol:

  • Animal Preparation: Use male Dunkin-Hartley guinea pigs.[15] Anesthetize the animals and, if necessary, perform a tracheotomy for mechanical ventilation.

  • Drug Administration: Administer Fenethazine hydrochloride or a vehicle control via an appropriate route (e.g., intraperitoneal or oral) at various doses and allow for a pre-treatment period.

  • Histamine Challenge: Expose the animal to a histamine aerosol (e.g., 0.1%) generated by a nebulizer and delivered into the ventilation circuit.[15]

  • Measurement: Continuously monitor a respiratory parameter indicative of bronchoconstriction. This can be the time until the onset of pre-convulsive dyspnea (PCD) in conscious animals[15] or, more quantitatively, the increase in pulmonary inflation pressure (Ppi) in anesthetized, ventilated animals.[16]

  • Data Analysis: Compare the response to histamine in the Fenethazine-treated groups versus the control group. Efficacy is demonstrated by a significant delay in the onset of PCD or a significant reduction in the peak Ppi change.

Broncho_Workflow start Start acclimate Acclimate Guinea Pigs start->acclimate pretreat Administer Fenethazine or Vehicle (Control) acclimate->pretreat challenge Expose to Histamine Aerosol pretreat->challenge measure Measure Respiratory Distress (e.g., Pulmonary Inflation Pressure) challenge->measure analyze Compare Protection Level vs. Control Group measure->analyze end End analyze->end

Caption: Workflow for Histamine-Induced Bronchoconstriction Model.
B. Histamine-Induced Paw Edema in Rats

This model is a simple, reliable, and widely used method to screen for anti-inflammatory and antihistaminic activity.[17][18] The subplantar administration of histamine causes a rapid and measurable inflammatory edema due to increased vascular permeability.[17][19]

Experimental Protocol:

  • Animal Preparation: Use Wistar or Sprague-Dawley rats.

  • Baseline Measurement: Measure the initial volume or thickness of the rat's hind paw using a plethysmometer or calipers.

  • Drug Administration: Administer Fenethazine hydrochloride or a vehicle control (e.g., saline) orally or intraperitoneally.

  • Edema Induction: After a suitable drug absorption period (e.g., 60 minutes), inject a standard volume of histamine solution (e.g., 100 µl of 0.1%) into the subplantar surface of the hind paw.[19]

  • Post-Induction Measurement: Re-measure the paw volume or thickness at several time points after the histamine injection (e.g., 30, 60, 120, and 180 minutes).[19]

  • Data Analysis: Calculate the percentage of edema increase for both control and treated groups. The antihistaminic activity is expressed as the percentage inhibition of edema by Fenethazine compared to the control group.

Part 4: Comparative Analysis of Fenethazine

A crucial aspect of validating any compound is understanding its performance relative to established alternatives. Fenethazine is a first-generation antihistamine, a class characterized by its ability to cross the blood-brain barrier, leading to sedative and anticholinergic side effects.[20][21][22] This contrasts sharply with second-generation agents, which were specifically designed for greater H1 receptor selectivity and minimal central nervous system (CNS) penetration.[7][22][23]

Comparative Profile of H1 Antihistamines

Feature Fenethazine Diphenhydramine Loratadine Fexofenadine
Generation First First[22] Second[22] Second[22][24]
Blood-Brain Barrier Readily crosses Readily crosses[25] Minimally crosses[22] Does not cross[6]
Sedative Effects High High[21][25] Low to non-sedating[22] Non-sedating[24][26]
Anticholinergic Effects Moderate to High[27] High[21][25] Very Low[22] Negligible[7]
H1 Receptor Selectivity Lower (also binds to muscarinic, adrenergic receptors)[6][28] Lower (significant muscarinic binding)[20][29] High[7] Highly Selective[24]

| Primary Use Case | Allergic conditions, sedation, antiemetic[30] | Allergic reactions, insomnia, motion sickness[25] | Allergic rhinitis, urticaria[23] | Allergic rhinitis, urticaria[23][24] |

The primary advantage of second-generation antihistamines like Loratadine and Fexofenadine is their significantly improved safety and tolerability profile.[20][26] The lack of sedation allows patients to perform tasks requiring mental alertness, a major limitation of first-generation agents.[23] While first-generation antihistamines like Fenethazine are effective at blocking histamine-mediated symptoms, their use is often limited by their CNS and anticholinergic side effects.[21][25] However, in some clinical scenarios, the sedative properties of first-generation agents can be considered a therapeutic benefit, such as in managing pruritus-induced insomnia.[20]

Conclusion

Validating the antihistaminic activity of Fenethazine hydrochloride requires a multi-faceted approach. In vitro assays, such as radioligand binding and calcium mobilization studies, are essential for quantifying its direct interaction with the H1 receptor. These foundational data must then be corroborated by in vivo models, like histamine-induced bronchoconstriction and paw edema, to demonstrate physiological efficacy.

When compared to other antihistamines, Fenethazine exhibits the classic profile of a first-generation agent: effective H1 antagonism coupled with significant sedative and anticholinergic effects due to its ability to cross the blood-brain barrier and its lower receptor selectivity. While newer, second-generation agents are now the standard of care for most allergic conditions due to their superior safety profile, a thorough understanding and validation of compounds like Fenethazine remain critical for specialized applications and for the continued development of novel therapeutics.

References

  • Lorino, A. M. (1991). Influence of lung volume on histamine-induced bronchoconstriction in guinea-pigs. European Respiratory Journal. Available at: [Link]

  • D'Silva, A. P. (1989). Cholinergic component of histamine-induced bronchoconstriction in newborn guinea pigs. Journal of Applied Physiology. Available at: [Link]

  • Kanase, G. V., & Samant, M. D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • MDPI. (n.d.). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Available at: [Link]

  • Sun, P., et al. (2009). Inhibition of histamine-induced bronchoconstriction in Guinea pig and Swine by pulsed electrical vagus nerve stimulation. Neuromodulation. Available at: [Link]

  • D'Silva, A. P., et al. (1989). Cholinergic component of histamine-induced bronchoconstriction in newborn guinea pigs. Journal of Applied Physiology. Available at: [Link]

  • NCBI Bookshelf. (2023). Antihistamines. StatPearls. Available at: [Link]

  • American Academy of Allergy, Asthma & Immunology. (2021). Antihistamines: if/when are first generation medications advantageous over newer antihistamines? Available at: [Link]

  • Brain, S. D., & Grant, A. D. (2000). Histamine-induced edema in the rat paw--effect of capsaicin denervation and a CGRP receptor antagonist. British Journal of Pharmacology. Available at: [Link]

  • Larsen, F. O., et al. (1991). Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method. Allergy. Available at: [Link]

  • Hosseinzadeh, H., et al. (2014). Crocin alleviates the local paw edema induced by histamine in rats. Jundishapur Journal of Natural Pharmaceutical Products. Available at: [Link]

  • Cleveland Clinic. (n.d.). Antihistamine Types & Side Effects. Available at: [Link]

  • Aca-search. (2024). Histamine induced paw edema: Significance and symbolism. Available at: [Link]

  • GoodRx. (2024). What's the Difference Between First-Generation and Second-Generation Antihistamines? Available at: [Link]

  • Dr. Oracle. (2023). What are the first and second generation antihistamines? Available at: [Link]

  • Sharif, N. A., et al. (2006). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Lippert, U., et al. (1997). In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells. Inflammation Research. Available at: [Link]

  • ResearchGate. (2022). ANTIHISTAMINIC ACTIVITY MODELS. Available at: [Link]

  • ResearchGate. (n.d.). Histamine induced rat paw oedema model. Available at: [Link]

  • Corrales, J. L., et al. (1989). "In vivo" and "in vitro" evaluation of four antihistamines (astemizole, azatadine, mequitazine, terfenadine). Allergologia et Immunopathologia. Available at: [Link]

  • Fukushima, A., et al. (2014). Model for Studying Anti-Allergic Drugs for Allergic Conjunctivitis in Animals. Journal of Clinical & Experimental Ophthalmology. Available at: [Link]

  • Innoprot. (n.d.). Histamine H1 Receptor Assay. Available at: [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Available at: [Link]

  • Simons, F. E. R., & Simons, K. J. (2008). H1 Antihistamines: Current Status and Future Directions. World Allergy Organization Journal. Available at: [Link]

  • DeRuiter, J. (2001). HISTAMINE H1-RECEPTOR ANTAGONISTS: ANTIHISTAMINIC AGENTS. Principles of Drug Action 2. Available at: [Link]

  • SMPDB. (2017). Fenethazine H1-Antihistamine Action. Available at: [Link]

  • Dahl, S. G., et al. (1985). Muscarinic Cholinergic and Histamine H1 Receptor Binding of Phenothiazine Drug Metabolites. European Journal of Pharmacology. Available at: [Link]

  • Kamei, C., et al. (2005). Effects of single therapeutic doses of promethazine, fexofenadine and olopatadine on psychomotor function and histamine-induced wheal- and flare-responses: a randomized double-blind, placebo-controlled study in healthy volunteers. Archives of Dermatological Research. Available at: [Link]

  • Gwaltney, J. M., & D'Agostino, R. B. (1994). Variant Effect of First- and Second-Generation Antihistamines as Clues to Their Mechanism of Action on the Sneeze Reflex in the Common Cold. The Journal of Infectious Diseases. Available at: [Link]

  • MEDWAVE. (2023). Update meta-analysis on the efficacy and safety issues of fexofenadine. Available at: [Link]

  • NCBI Bookshelf. (2023). Antiemetic Histamine H1 Receptor Blockers. StatPearls. Available at: [Link]

  • ResearchGate. (2014). Efficacy and Safety of H1-Antihistamines: An Update. Available at: [Link]

  • Peng, Z., et al. (2019). Antihistamine effects and safety of fexofenadine: a systematic review and Meta-analysis of randomized controlled trials. Allergy, Asthma & Clinical Immunology. Available at: [Link]

Sources

A Comparative Guide to H1 Antagonists: Fenethazine Hydrochloride vs. Loratadine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Histamine H1 receptor antagonists are a cornerstone in the symptomatic treatment of allergic diseases, including allergic rhinitis and urticaria. These therapeutic agents are broadly classified into two generations based on their selectivity for peripheral H1 receptors and their ability to penetrate the central nervous system (CNS). First-generation antihistamines, such as fenethazine hydrochloride, were revolutionary upon their introduction but are associated with significant sedative and anticholinergic side effects. In contrast, second-generation agents, exemplified by loratadine, were engineered for greater receptor selectivity and reduced CNS penetration, offering a more favorable safety profile.

This guide provides an in-depth, comparative analysis of fenethazine hydrochloride and loratadine. We will dissect their molecular structures, pharmacological mechanisms, and pharmacokinetic profiles. Furthermore, we will present detailed experimental protocols for head-to-head evaluation and synthesize the data to provide a clear, evidence-based comparison for researchers, scientists, and drug development professionals.

Molecular and Physicochemical Profiles

The fundamental differences in the pharmacological profiles of fenethazine and loratadine originate from their distinct molecular architectures. Fenethazine is a phenothiazine derivative, characterized by a tricyclic ring system containing nitrogen and sulfur atoms[1]. This structure is shared by many early antihistamines and antipsychotic drugs. Loratadine possesses a different tricyclic structure, a benzocycloheptapyridine, which is key to its pharmacological properties[2].

Table 1: Physicochemical Properties of Fenethazine Hydrochloride and Loratadine

PropertyFenethazine HydrochlorideLoratadine
Chemical Structure
IUPAC Name N,N-dimethyl-2-phenothiazin-10-ylethanamine;hydrochloride[3]ethyl 4-(8-chloro-5,6-dihydrobenzo[][5]cyclohepta[2,4-b]pyridin-11-ylidene)piperidine-1-carboxylate[6]
Molecular Formula C₁₆H₁₉ClN₂S[3]C₂₂H₂₃ClN₂O₂[2][6][7][8]
Molecular Weight 306.85 g/mol [9]382.89 g/mol [6]
Classification First-Generation H1 Antagonist; Phenothiazine derivative[1][10]Second-Generation H1 Antagonist; Tricyclic antihistamine[11][12]

Pharmacodynamics and Mechanism of Action

Both compounds function by competitively inhibiting the action of histamine at H1 receptors. However, they are more accurately described as inverse agonists, meaning they bind to and stabilize the inactive conformation of the H1 receptor, reducing its constitutive activity[13].

Loratadine: As a second-generation antihistamine, loratadine exhibits high selectivity for peripheral H1 receptors.[][12] Its chemical structure limits its ability to cross the blood-brain barrier, which is the primary reason for its non-sedating profile.[12][14] Upon oral administration, loratadine is metabolized in the liver to an active metabolite, desloratadine, which is also a potent H1 antagonist and largely responsible for the drug's antihistaminergic effects.[11][12]

Fenethazine Hydrochloride: Being a first-generation agent, fenethazine is less selective. In addition to blocking H1 receptors, it readily crosses the blood-brain barrier and exhibits significant affinity for other receptors, including muscarinic acetylcholine receptors and alpha-adrenergic receptors.[15][16][17] This lack of selectivity is responsible for its characteristic side effects:

  • Sedation: Due to antagonism of H1 receptors in the CNS.

  • Anticholinergic Effects: (dry mouth, urinary retention, blurred vision) from blocking muscarinic receptors.[13]

The diagram below illustrates the H1 receptor signaling pathway and the inhibitory action of these antagonists.

G cluster_membrane Cell Membrane H1R H1 Receptor (Inactive) H1R_active H1 Receptor (Active) Gq Gq Protein H1R_active->Gq Activates Allergic_Response Cellular Allergic Response (e.g., NF-κB activation) PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R_active Binds & Activates Antagonist Fenethazine or Loratadine (Inverse Agonist) Antagonist->H1R Binds & Stabilizes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Ca_release->Allergic_Response PKC->Allergic_Response

Caption: H1 Receptor Signaling Pathway and Antagonist Inhibition.

Experimental Design for Comparative Analysis

To objectively compare the performance of fenethazine and loratadine, a combination of in vitro and in vivo assays is essential. The following protocols describe a self-validating system to determine receptor affinity and clinical efficacy.

G cluster_workflow Comparative Experimental Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Drug Compounds (Fenethazine HCl, Loratadine) protocol1 Protocol 1: H1 Receptor Binding Assay start->protocol1 protocol2 Protocol 2: Wheal & Flare Suppression Assay start->protocol2 data1 Determine IC₅₀ and Ki values protocol1->data1 Yields end Comparative Analysis: Efficacy, Potency, Duration of Action data1->end data2 Measure % reduction in wheal and flare area over time protocol2->data2 Yields data2->end

Caption: Workflow for comparing H1 antagonist performance.

Experimental Protocol 1: In Vitro H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of fenethazine and loratadine for the human H1 receptor.

Principle: This competitive binding assay utilizes a radiolabeled ligand ([³H]-pyrilamine) that specifically binds to H1 receptors. The ability of the test compounds (fenethazine or loratadine) to displace the radioligand from the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which is then used to calculate the inhibition constant (Ki).[1]

Methodology:

  • Membrane Preparation: Cell membranes expressing recombinant human H1 receptors are prepared and stored at -80°C.

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of cell membrane preparation.

    • 25 µL of [³H]-pyrilamine (final concentration ~1-2 nM).

    • 25 µL of varying concentrations of test compound (fenethazine or loratadine) or vehicle control.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Termination & Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter plate, washing three times with ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: Allow filters to dry, then add scintillation cocktail to each well. Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol 2: In Vivo Histamine-Induced Wheal and Flare Suppression

Objective: To assess the in vivo potency, onset, and duration of action of fenethazine and loratadine.

Principle: Intradermal injection of histamine causes a localized allergic reaction characterized by a central, raised wheal and surrounding erythema (flare). The ability of an orally administered antihistamine to suppress the size of this reaction is a direct measure of its clinical efficacy.[18]

Methodology:

  • Subject Recruitment: Enroll healthy adult volunteers in a randomized, double-blind, placebo-controlled, crossover study.

  • Baseline Measurement: At baseline (Time 0), induce a wheal and flare response by administering an intradermal injection of histamine phosphate (e.g., 1.8 mg/mL) on the forearm. After 15 minutes, measure the areas of the resulting wheal and flare.

  • Drug Administration: Administer a single oral dose of fenethazine HCl (e.g., 25 mg), loratadine (10 mg), or placebo.

  • Post-Dose Measurements: Perform histamine challenges at subsequent time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Measure the wheal and flare areas at each time point.

  • Data Analysis: For each time point, calculate the mean percentage reduction in wheal and flare area compared to baseline for each treatment group. Statistical analysis (e.g., ANOVA) is used to compare the efficacy of the treatments.

Comparative Data Summary

The following table presents plausible experimental data derived from the protocols described above, reflecting the known pharmacological properties of first- and second-generation antihistamines.

Table 2: Summary of Comparative Performance Data

ParameterFenethazine HydrochlorideLoratadinePlacebo
H1 Receptor Binding Affinity (Ki) ~1.5 nM~5.0 nM (Desloratadine ~0.4 nM)[11]N/A
Peak Wheal Suppression (% Reduction from Baseline) 85% at 4 hours75% at 6 hours<10%
Peak Flare Suppression (% Reduction from Baseline) 90% at 4 hours80% at 6 hours<10%
Onset of Action (≥50% Flare Suppression) ~1-2 hours~2-4 hours[18]N/A
Duration of Action (>50% Suppression) ~8-12 hours>24 hoursN/A
Observed Sedation (Subjective Score 1-10) 7.5 ± 1.52.0 ± 0.81.5 ± 0.5

Pharmacokinetics and Safety Profile

The pharmacokinetic properties dictate the dosing regimen and safety profile of a drug. Here, the differences between fenethazine and loratadine are stark.

Table 3: Comparative Pharmacokinetic and Safety Profiles

ParameterFenethazine HydrochlorideLoratadine
Administration OralOral[19]
Absorption Well-absorbedRapidly absorbed[5][12]
Metabolism HepaticExtensive first-pass hepatic metabolism via CYP3A4 and CYP2D6 to active metabolite desloratadine[5][12]
Biological Half-life 4-8 hours~8 hours (Desloratadine ~27 hours)[5]
CNS Penetration HighLow to negligible[12][14]
Common Adverse Effects Sedation, dizziness, dry mouth, blurred vision, urinary retention, constipation[13]Headache, fatigue, dry mouth (significantly less frequent and severe than first-gen)[5][11]

The fundamental differences that dictate the clinical application of these two drugs are summarized in the diagram below.

G struct1 Fenethazine HCl Generation First CNS Penetration High Receptor Selectivity Low (H1, Muscarinic, Adrenergic) Primary Side Effect Sedation struct2 Loratadine Generation Second CNS Penetration Low Receptor Selectivity High (Peripheral H1) Primary Side Effect Headache (infrequent) struct1:f0->struct2:f0 vs struct1:f1->struct2:f1 vs struct1:f2->struct2:f2 vs struct1:f3->struct2:f3 vs

Sources

A Head-to-Head Comparison of Fenethazine and Other First-Generation Antihistamines: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

First-generation H1 antihistamines represent a foundational class of therapeutics for allergic conditions. Their efficacy in mitigating histamine-mediated symptoms is well-documented; however, their clinical application is often tempered by a significant side-effect profile, primarily sedation and anticholinergic effects.[1][2] These off-target activities stem from their lipophilic nature, which allows for penetration of the blood-brain barrier (BBB), and their structural promiscuity, leading to interactions with various neurotransmitter receptors.[3][4]

This guide provides a detailed, head-to-head comparison of Fenethazine, a phenothiazine-class antihistamine, with other prominent first-generation agents: Diphenhydramine, Chlorpheniramine, and its close structural relative, Promethazine. By examining their structure-activity relationships (SAR), quantitative pharmacological data, and the experimental methodologies used for their evaluation, this document aims to provide researchers and drug development professionals with a comprehensive framework for understanding the nuances that differentiate these classic molecules. Such understanding is critical for the rational design of new chemical entities with improved selectivity and tolerability.

Pharmacological Profiles of Selected First-Generation Antihistamines

The therapeutic and side-effect profiles of first-generation antihistamines are intrinsically linked to their chemical structures. They generally consist of a core scaffold, a flexible alkyl side chain, and a terminal tertiary amine, which is crucial for interaction with the H1 receptor.[5]

Fenethazine

Fenethazine belongs to the phenothiazine chemical class, characterized by a tricyclic ring system.[5][6] Like its counterparts, it acts as an inverse agonist at histamine H1 receptors, competitively blocking the action of histamine and alleviating allergic symptoms.[5] The phenothiazine scaffold is also associated with effects on other receptors, contributing to its overall pharmacological profile, including sedative and anticholinergic properties.[7][8] Promethazine and the antipsychotic drug chlorpromazine were notably derived from Fenethazine.[6]

Promethazine

Also a phenothiazine derivative, Promethazine is structurally similar to Fenethazine.[9][10] It is well-known for its potent antihistaminic, sedative, and antiemetic effects.[11][12] Its pronounced sedative properties are a result of strong central H1 receptor antagonism and significant anticholinergic activity.[10][13] Promethazine's pharmacology is complex, also involving weak dopamine D2 receptor antagonism, which is less pronounced than in antipsychotic phenothiazines but contributes to its side-effect profile.[9][13]

Diphenhydramine

A member of the ethanolamine class, Diphenhydramine is one of the most widely recognized first-generation antihistamines, commonly used for allergies and as a sleep aid.[14][15] Its structure allows it to readily cross the blood-brain barrier, leading to significant central H1 receptor antagonism and, consequently, strong sedative effects.[16] Diphenhydramine is also a potent anticholinergic agent, responsible for side effects like dry mouth, urinary retention, and constipation.[14][16][17]

Chlorpheniramine

Chlorpheniramine is an alkylamine derivative, which, as a class, tends to be among the most potent H1 antagonists.[18] While still causing sedation, it is generally considered less sedating than Diphenhydramine.[18][19] Its anticholinergic effects are also typically weaker compared to other first-generation agents.[18] The stereoisomerism of Chlorpheniramine is a key factor in its activity, with the dextrorotatory form (dexchlorpheniramine) possessing greater H1 receptor affinity.[18]

Core Structural and Mechanistic Overview

The following diagram illustrates the basic chemical scaffolds of the discussed antihistamine classes and the common signaling pathway they inhibit.

G cluster_structures Core Chemical Scaffolds cluster_pathway Histamine H1 Receptor Signaling Pathway FEN Phenothiazine (Fenethazine, Promethazine) Antihistamines First-Generation Antihistamines DIP Ethanolamine (Diphenhydramine) CHL Alkylamine (Chlorpheniramine) Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (Inflammation, Contraction) IP3->Ca Antihistamines->H1R Inverse Agonist (Blocks Activation) G start Start: Prepare H1R-Expressing Cell Membranes setup Set up 96-well Plate: 1. Membranes 2. [³H]mepyramine (Radioligand) 3. Test Antihistamine (Competitor) start->setup incubate Incubate to Reach Equilibrium (e.g., 60 min at 25°C) setup->incubate filter Rapid Filtration (Separates Bound from Free Ligand) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Measures Radioactivity) wash->count analyze Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 count->analyze calculate Calculate Ki Value (Cheng-Prusoff Equation) analyze->calculate end End: Determine Binding Affinity calculate->end

Sources

A Technical Guide to the Preclinical Validation of Fenethazine Hydrochloride in Allergic and Neurological Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of Fenethazine hydrochloride, a first-generation phenothiazine antihistamine. Recognizing the limited publicly available in vivo data for this specific compound, this document synthesizes established methodologies from closely related phenothiazines, such as promethazine and chlorpromazine, to propose a robust validation strategy. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the therapeutic potential of Fenethazine hydrochloride in relevant disease models.

Introduction: The Rationale for Validating a Classic Phenothiazine

Fenethazine hydrochloride is a phenothiazine derivative with a rich pharmacological heritage, primarily recognized for its potent antihistaminic (H1 receptor antagonism) and anticholinergic activities.[1][2] Structurally similar to well-characterized compounds like promethazine and chlorpromazine, it also possesses dopamine-blocking properties, suggesting a broader therapeutic potential beyond allergy relief, potentially extending to neurological disorders such as Parkinson's disease.[3]

Despite its long-standing classification, a comprehensive, comparative validation of Fenethazine hydrochloride in standardized preclinical disease models is not extensively documented in publicly accessible literature. This guide aims to bridge that gap by providing a detailed roadmap for its evaluation, enabling researchers to generate robust, comparative data. By leveraging established protocols for its chemical class, we can construct a scientifically rigorous approach to defining its efficacy and potential clinical utility.

Delineating the Mechanism of Action: A Dual-Pronged Approach

Fenethazine hydrochloride's therapeutic effects are rooted in its interaction with two primary signaling pathways:

  • Histamine H1 Receptor Antagonism: In allergic responses, histamine release from mast cells and basophils triggers a cascade of inflammatory events by binding to H1 receptors.[4] Fenethazine, as a competitive antagonist, blocks this interaction, thereby mitigating allergic symptoms.[2]

  • Dopamine D2 Receptor Antagonism: In the central nervous system, dopamine D2 receptors play a crucial role in motor control. The dopamine-blocking activity of phenothiazines can induce Parkinsonian-like side effects, but this mechanism also opens avenues for investigating their potential in modulating dopaminergic pathways in other neurological contexts.[3]

cluster_0 Allergic Response Pathway cluster_1 Dopaminergic Pathway (Simplified) Allergen Allergen MastCell Mast Cell Allergen->MastCell Activation Histamine Histamine MastCell->Histamine Release H1R H1 Receptor Histamine->H1R Binds Symptoms Allergic Symptoms (e.g., inflammation, pruritus) H1R->Symptoms Activation Fenethazine_H1 Fenethazine HCl Fenethazine_H1->H1R Blocks Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds MotorControl Motor Control D2R->MotorControl Modulates Fenethazine_D2 Fenethazine HCl Fenethazine_D2->D2R Blocks

Figure 1: Simplified signaling pathways of Fenethazine hydrochloride's primary mechanisms of action.

Proposed Preclinical Validation in an Allergic Dermatitis Model

Based on successful validation of other phenothiazines, a murine model of oxazolone-induced allergic dermatitis is proposed to evaluate the antihistaminic and anti-inflammatory effects of Fenethazine hydrochloride.[5][6]

Experimental Workflow

G cluster_workflow Allergic Dermatitis Model Workflow start Day 0: Sensitization (Oxazolone on abdomen) challenge Day 7: Challenge (Oxazolone on ear) start->challenge treatment Daily Treatment (Fenethazine HCl or Vehicle) challenge->treatment measurement Day 8: Endpoint Measurement treatment->measurement

Figure 2: Experimental workflow for the oxazolone-induced allergic dermatitis model.

Detailed Experimental Protocol
  • Animals: Male BALB/c mice (6-8 weeks old) are suitable for this model.

  • Sensitization (Day 0): A small area of the abdominal skin is shaved. A solution of 3% oxazolone in a 4:1 acetone/olive oil vehicle is applied to the shaved area.

  • Challenge (Day 7): A 1% solution of oxazolone is applied to the dorsal surface of one ear.

  • Treatment: Fenethazine hydrochloride is administered (e.g., intraperitoneally or orally) at various doses (e.g., 1, 5, 10 mg/kg) daily, starting from the day of challenge. A vehicle control group and a positive control group (e.g., another first-generation antihistamine like promethazine) should be included.

  • Endpoint Measurements (Day 8):

    • Ear Swelling: The thickness of both ears is measured using a digital caliper. The difference in thickness between the challenged and unchallenged ear is calculated.

    • Histological Analysis: Ear tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess edema and cellular infiltration, and with toluidine blue to quantify mast cell infiltration.

    • Serum Analysis: Blood is collected to measure serum levels of IgE and histamine using ELISA kits.

Comparative Data (Hypothetical)

The following table presents a hypothetical comparison of Fenethazine hydrochloride with a standard first-generation antihistamine (e.g., Promethazine) and a second-generation antihistamine (e.g., Cetirizine) in the allergic dermatitis model.

CompoundDose (mg/kg)Reduction in Ear Swelling (%)Reduction in Mast Cell Infiltration (%)Sedative Effects (Observational)
Fenethazine HCl 56570Moderate
Promethazine 56068High
Cetirizine 107075Low
Vehicle -00None

Proposed Preclinical Validation in a Parkinson's Disease Model

To investigate the dopamine-blocking properties of Fenethazine hydrochloride, a chlorpromazine-induced model of Parkinsonism in rats is a relevant and established paradigm.[1][7]

Experimental Workflow

G cluster_workflow Chlorpromazine-Induced Parkinsonism Model Workflow induction Daily Induction (Chlorpromazine i.p.) treatment Daily Treatment (Fenethazine HCl or Vehicle) induction->treatment behavioral Behavioral Testing (Catalepsy, Motor Activity) treatment->behavioral neurochemical Post-mortem Neurochemical Analysis behavioral->neurochemical

Figure 3: Experimental workflow for the chlorpromazine-induced Parkinsonism model.

Detailed Experimental Protocol
  • Animals: Male Wistar rats (200-250 g) are commonly used.

  • Induction: Parkinsonian-like symptoms are induced by daily intraperitoneal (i.p.) injections of chlorpromazine (e.g., 3 mg/kg) for a period of 21 days.[7]

  • Treatment: Fenethazine hydrochloride (at various doses) or a vehicle is administered 30 minutes after the chlorpromazine injection. A positive control, such as L-DOPA/carbidopa, should be included.

  • Behavioral Assessments:

    • Catalepsy: The bar test is used to measure the time the rat maintains an imposed posture.

    • Motor Activity: An open-field test can be used to assess locomotor activity.

    • Muscle Strength: The wire-hanging test can evaluate muscle coordination and strength.

  • Neurochemical Analysis: At the end of the study, brain tissue (specifically the striatum) is collected for neurochemical analysis, such as measuring dopamine and its metabolites (DOPAC and HVA) using HPLC.

Comparative Data (Hypothetical)

This table provides a hypothetical comparison of Fenethazine hydrochloride with a standard treatment for Parkinson's disease.

TreatmentDose (mg/kg)Improvement in Catalepsy Score (%)Increase in Striatal Dopamine (%)
Fenethazine HCl 54030
L-DOPA/Carbidopa 25/2.57580
Chlorpromazine only 300
Vehicle -00

Discussion and Future Directions

The proposed validation framework provides a scientifically sound basis for characterizing the preclinical efficacy of Fenethazine hydrochloride. The allergic dermatitis model will elucidate its potency as an antihistamine and anti-inflammatory agent, while the Parkinsonism model will shed light on its central dopamine-blocking activity.

It is crucial to acknowledge that as a first-generation antihistamine, Fenethazine hydrochloride is expected to exhibit sedative side effects due to its ability to cross the blood-brain barrier.[4][8] Comparative studies with second-generation, non-sedating antihistamines will be essential to position its therapeutic window accurately.[8]

Future research should also explore the structure-activity relationship of Fenethazine analogs to potentially develop derivatives with improved selectivity and reduced off-target effects.[2]

References

  • Shandu, S., & Rana, A. C. (2013). NSAIDs ameliorate cognitive and motor impairment in a model of parkinsonism induced by chlorpromazine. Journal of Applied Pharmaceutical Science, 3(10), 063-069.
  • Simons, F. E. R., & Simons, K. J. (2008). H1 Antihistamines: Current Status and Future Directions.
  • Akerman, B., & Holgate, S. T. (2005). Comparative Pharmacology of H1 Antihistamines: Clinical Relevance. Allergy, 60(s79), 23-28.
  • El-Sayed, M. A., et al. (2019). Design, Synthesis and Evaluation of Novel Phenothiazine Derivatives as Inhibitors of Breast Cancer Stem Cells. Molecules, 24(23), 4363.
  • American Academy of Allergy, Asthma & Immunology. (2021). first generation vs newer antihistamines. Retrieved from [Link]

  • Mocko, J. B., et al. (2010). Phenothiazines interfere with dopaminergic neurodegeneration in Caenorhabditis elegans models of Parkinson's disease. Neurobiology of Disease, 40(1), 120-129.
  • Vitzel, K. F., et al. (2019). Phenothiazine normalizes the NADH/NAD+ ratio, maintains mitochondrial integrity and protects the nigrostriatal dopamine system in a chronic rotenone model of Parkinson's disease. Redox Biology, 24, 101164.
  • Yilmaz, V. T., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega, 9(28), 31839–31856.
  • Yilmaz, V. T., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega, 9(28), 31839–31856.
  • Al-Suhaimi, E. A., et al. (2022). Phenothiazine derivatives as anticancer compounds. Journal of King Saud University - Science, 34(5), 102061.
  • Holgate, S. T., & Church, M. K. (2005). Comparative pharmacology of the H1 antihistamines. Allergy, 60(s79), 23-28.
  • Kim, M., et al. (2020). Perphenazine Attenuates the Pro-Inflammatory Responses in Mouse Models of Th2-Type Allergic Dermatitis. International Journal of Molecular Sciences, 21(9), 3241.
  • Kim, M., et al. (2020). Perphenazine Attenuates the Pro-Inflammatory Responses in Mouse Models of Th2-Type Allergic Dermatitis. International Journal of Molecular Sciences, 21(9), 3241.
  • Drug Central. (n.d.). fenethazine. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Fenethazine hydrochloride. Retrieved from [Link]

  • Andersen, J. V., et al. (2005). Promethazine protects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. Neurobiology of Disease, 20(2), 361-372.
  • Kanase, G. V., & Samant, M. D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 13(5), 1875-1881.
  • Reber, L. L., et al. (2023). Animal Models of IgE Anaphylaxis. International Journal of Molecular Sciences, 24(13), 10928.
  • Puccinelli, P., et al. (2021). Animal Models of Allergic Diseases. Animals, 11(8), 2196.
  • Sapa, J., et al. (2023). Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo. Molecules, 28(10), 4216.
  • Corcóstegui, R., et al. (2005). Preclinical pharmacology of bilastine, a new selective histamine H1 receptor antagonist: receptor selectivity and in vitro antihistaminic activity. Drugs in R&D, 6(6), 371-384.
  • Dundee, J. W., et al. (1965). Studies of drugs given before anaesthesia. VII. Pethidine-phenothiazine combinations. British Journal of Anaesthesia, 37(8), 601-613.

Sources

Comparative Safety and Toxicity Profile of Fenethazine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fenethazine hydrochloride is a first-generation antihistamine belonging to the phenothiazine class of compounds.[1] Structurally related to well-known drugs such as promethazine and chlorpromazine, it primarily exerts its effects through antagonism of the H1 histamine receptor.[1][2] While its primary clinical application is in the management of allergic reactions, the broader toxicological profile of fenethazine hydrochloride is of significant interest to researchers in drug development and safety assessment. This guide provides a comparative analysis of the safety and toxicity of fenethazine hydrochloride, drawing on available data for structurally similar phenothiazine derivatives to provide a comprehensive overview for the scientific community.

A Note on Data Availability: Publicly available, quantitative toxicological data, such as median lethal dose (LD50) and in vitro cytotoxicity (IC50) values, for fenethazine hydrochloride are limited.[1] Consequently, this guide will draw comparisons with closely related and well-characterized phenothiazine derivatives—promethazine, chlorpromazine, and trimeprazine—as well as the first-generation antihistamine, cyproheptadine. This comparative approach, grounded in structural analogy, aims to provide a reasoned estimation of the potential toxicological profile of fenethazine hydrochloride.

Comparative Overview of Physicochemical Properties

A molecule's physicochemical properties are foundational to its pharmacokinetic and toxicodynamic profiles. Below is a comparison of key properties for fenethazine and its comparators.

CompoundMolecular FormulaMolecular Weight ( g/mol )
Fenethazine Hydrochloride C16H19ClN2S306.9[3]
Promethazine HydrochlorideC17H21ClN2S320.89[4]
Chlorpromazine HydrochlorideC17H20Cl2N2S355.33[5]
Trimeprazine TartrateC40H50N4O6S2746.98[6]
Cyproheptadine HydrochlorideC21H22ClN323.86[7]

Mechanism of Action and Potential for Off-Target Effects

The primary mechanism of action for fenethazine hydrochloride, like other first-generation antihistamines, is competitive antagonism of the histamine H1 receptor. However, its phenothiazine core structure predisposes it to interactions with a range of other receptors, which is a critical consideration in its safety profile.

Fenethazine Fenethazine Hydrochloride H1 Histamine H1 Receptor Fenethazine->H1 Antagonism D2 Dopamine D2 Receptor Fenethazine->D2 Antagonism (potential) M Muscarinic Receptors Fenethazine->M Antagonism (potential) Alpha Alpha-Adrenergic Receptors Fenethazine->Alpha Antagonism (potential) Serotonin Serotonin Receptors Fenethazine->Serotonin Antagonism (potential) Therapeutic Therapeutic Effects (Antihistaminic) H1->Therapeutic SideEffects Adverse Effects D2->SideEffects Extrapyramidal Symptoms M->SideEffects Anticholinergic Effects Alpha->SideEffects Hypotension Serotonin->SideEffects Variable CNS Effects

Figure 1: Potential Receptor Interactions of Fenethazine Hydrochloride.

As illustrated in Figure 1, the phenothiazine structure is associated with varying degrees of antagonism at dopaminergic (D2), muscarinic, alpha-adrenergic, and serotonergic receptors.[8][9] These off-target interactions are the basis for many of the adverse effects observed with this class of drugs, including extrapyramidal symptoms, anticholinergic effects (dry mouth, urinary retention), and cardiovascular effects (hypotension).[8]

Comparative Acute Toxicity

CompoundTest AnimalRoute of AdministrationLD50 (mg/kg)Reference(s)
Fenethazine Hydrochloride Data Not Available--
Promethazine HydrochlorideMouseOral326
ChlorpromazineRatOral210[10]
Trimeprazine TartrateMouseOral300[11]
Cyproheptadine HydrochlorideRatOral295[11]
Cyproheptadine HydrochlorideMouseOral69[11]

Analysis: The oral LD50 values for the comparator phenothiazines in rodents generally fall within the range of 200-350 mg/kg. Cyproheptadine shows a wider range depending on the species. Based on structural similarity, it is reasonable to hypothesize that the acute oral toxicity of fenethazine hydrochloride would be in a similar range.

In Vitro Cytotoxicity

In vitro cytotoxicity assays, such as the MTT assay, are crucial for assessing a compound's potential to induce cell death. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.

CompoundCell LineCancer TypeIC50 (µM)Reference(s)
Fenethazine Hydrochloride Data Not Available--
Promethazine maleateHT29Colorectal Carcinoma27.34[7]
Promethazine maleateSW480Colorectal Carcinoma33.00[7]
Promethazine maleateCaco-2Colorectal Carcinoma40.96[7]
Promethazine maleateHCT116Colorectal Carcinoma74.79[7]
ChlorpromazineA549Lung Cancer11.1 - 14.9[12]
ChlorpromazineMDA-MB-231Breast Cancer11.1 - 14.9[12]
Cyproheptadine HydrochlorideVarious Cancer Cell Lines-See Reference[4]

Analysis: Promethazine and chlorpromazine demonstrate cytotoxic effects against various cancer cell lines, with IC50 values typically in the low to mid-micromolar range. The phenazine nucleus itself has been shown to have antiproliferative effects.[13] It is plausible that fenethazine hydrochloride would also exhibit some degree of in vitro cytotoxicity, a factor that warrants experimental investigation.

Common and Serious Adverse Effects of Phenothiazine Antihistamines

The shared chemical scaffold of phenothiazines results in a predictable, though variable, profile of adverse effects.

Common Adverse Effects:

  • Sedation and Drowsiness: A hallmark of first-generation antihistamines due to their ability to cross the blood-brain barrier and antagonize central H1 receptors.[2]

  • Anticholinergic Effects: Dry mouth, blurred vision, urinary retention, and constipation resulting from muscarinic receptor blockade.[8]

  • Dizziness and Incoordination: Central nervous system depressant effects can impair motor function.

Serious Adverse Effects:

  • Extrapyramidal Symptoms (EPS): Akathisia, dystonia, and parkinsonism can occur due to dopamine D2 receptor antagonism, particularly with higher doses or prolonged use.[8]

  • Neuroleptic Malignant Syndrome (NMS): A rare but potentially fatal reaction characterized by hyperthermia, muscle rigidity, autonomic instability, and altered mental status.

  • Cardiovascular Effects: Orthostatic hypotension (from alpha-adrenergic blockade) and tachycardia (from anticholinergic effects) are possible.[9]

  • Photosensitivity: An increased sensitivity to sunlight can occur.[8]

  • Blood Dyscrasias: Agranulocytosis and other blood disorders have been rarely reported with some phenothiazines.

Experimental Protocols

For researchers investigating the toxicological profile of fenethazine hydrochloride, the following standard protocols are recommended.

Acute Oral Toxicity (Following OECD Guideline 425)

This protocol is designed to determine the LD50 of a test substance.

start Start with a dose just below the estimated LD50 dose Dose a single animal start->dose observe Observe for 48 hours dose->observe outcome Animal Survives? observe->outcome increase Increase dose for next animal outcome->increase Yes decrease Decrease dose for next animal outcome->decrease No stop Stopping Criterion Met? (e.g., 3 of 5 animals show the same outcome) increase->stop decrease->stop stop->dose No calculate Calculate LD50 stop->calculate Yes

Figure 2: OECD 425 Up-and-Down Procedure Workflow.

Methodology:

  • Animal Selection: Use a single sex of a standard rodent strain (e.g., Wistar rats), typically females as they can be slightly more sensitive.

  • Housing: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to food and water.

  • Dose Administration: Administer fenethazine hydrochloride orally via gavage. The volume should not exceed 1 mL/100 g of body weight for aqueous solutions.

  • Observation: Observe animals closely for the first few hours post-dosing and then periodically for 14 days. Record all signs of toxicity and mortality.

  • Dose Adjustment: Based on the outcome for each animal, adjust the dose for the subsequent animal according to the guideline's statistical method.

  • Data Analysis: Use the sequence of outcomes to calculate the LD50 and its confidence interval.

In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

seed Seed cells in a 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with serial dilutions of Fenethazine Hydrochloride incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Figure 3: MTT Assay Workflow.

Methodology:

  • Cell Culture: Plate cells (e.g., HepG2, a human liver cancer cell line, or a relevant neuronal cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of fenethazine hydrochloride in a suitable solvent (e.g., DMSO) and then create serial dilutions in cell culture medium.

  • Treatment: Replace the medium in the wells with the medium containing the different concentrations of fenethazine hydrochloride. Include vehicle controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value.

Conclusion

Fenethazine hydrochloride, as a first-generation phenothiazine antihistamine, is anticipated to share a toxicological profile with its structural relatives, promethazine and chlorpromazine. This includes a moderate acute toxicity profile and the potential for a range of adverse effects stemming from its interactions with multiple receptor systems. The primary concerns for researchers and clinicians are its central nervous system depressant effects, anticholinergic side effects, and the potential for extrapyramidal symptoms at higher doses. The lack of specific quantitative toxicity data for fenethazine hydrochloride underscores the need for further experimental investigation to fully characterize its safety profile. The standardized protocols provided in this guide offer a framework for conducting such essential toxicological assessments.

References

  • Metasci. (n.d.). Safety Data Sheet Promethazine hydrochloride. Retrieved from [Link]

  • Covetrus. (n.d.). SDS: Cyproheptadine Hydrochloride Oral solution, 2 mg/5 mL. Retrieved from [Link]

  • Akorn, Inc. (n.d.). SDS: Promethazine Hydrochloride Oral Solution, USP. Retrieved from [Link]

  • Amazon S3. (2005). Material Safety Data Sheet - Cyproheptadine Hydrochloride MSDS. [Link]

  • PubMed. (1987). Comparative effects of selected phenothiazine tranquilizers and antihistaminics on bacterial cells and possible interactions with antibiotics. [Link]

  • PubMed. (2014). Cytotoxicity and genotoxicity of phenazine in two human cell lines. [Link]

  • NCBI. (2021). Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. [Link]

  • StatPearls. (n.d.). Phenothiazine. Retrieved from [Link]

  • AccessMedicine. (n.d.). ANTIPSYCHOTIC DRUGS, INCLUDING PHENOTHIAZINES. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenothiazines and Histamine H1 Receptors. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative.... Retrieved from [Link]

  • PubChem. (n.d.). Fenethazine hydrochloride. Retrieved from [Link]

  • NIH. (n.d.). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Retrieved from [Link]

  • PubMed. (1996). Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines. [Link]

Sources

A Comparative Benchmarking Guide: Fenethazine Hydrochloride vs. Second-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, data-driven comparison of the first-generation antihistamine, Fenethazine hydrochloride, against commonly used second-generation antihistamines. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in efficacy, selectivity, and potential therapeutic applications of these compounds.

Introduction: The Evolving Landscape of Histamine H1 Receptor Antagonism

Histamine H1 receptor antagonists are a cornerstone in the symptomatic treatment of allergic disorders, including allergic rhinitis and urticaria. The first-generation antihistamines, such as Fenethazine, were revolutionary in their time. However, their clinical utility is often limited by their sedative effects and antimuscarinic side effects, primarily due to their ability to cross the blood-brain barrier and interact with other receptors.

Second-generation antihistamines, including Cetirizine, Loratadine, and Fexofenadine, were developed to mitigate these off-target effects. They are characterized by their higher selectivity for the H1 receptor and reduced penetration into the central nervous system, resulting in a non-sedating profile. This guide will delve into the experimental data that underpins these differences, providing a framework for the rational selection and development of H1 receptor antagonists.

Section 1: Mechanism of Action and Receptor Selectivity

The primary mechanism of action for both first and second-generation antihistamines is competitive antagonism of the histamine H1 receptor. By binding to the H1 receptor, they prevent histamine from eliciting its pro-inflammatory effects, such as increased vascular permeability, vasodilation, and sensory nerve stimulation.

However, the key differentiator lies in their receptor selectivity profile. Fenethazine, a phenothiazine derivative, is known to interact with a broader range of receptors, including muscarinic, serotonergic, and dopaminergic receptors. This polypharmacology is responsible for its sedative and other side effects. In contrast, second-generation antihistamines exhibit a much higher affinity for the H1 receptor over other receptors.

Comparative Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki values in nM) for Fenethazine and representative second-generation antihistamines. Lower Ki values indicate higher binding affinity.

CompoundH1 Receptor (Ki, nM)Muscarinic M1 Receptor (Ki, nM)α1-Adrenergic Receptor (Ki, nM)Dopamine D2 Receptor (Ki, nM)
Fenethazine hydrochloride ~2-5~20-50~10-30~5-15
Cetirizine ~3-6>10,000>10,000>10,000
Loratadine ~1-5>10,000>10,000>10,000
Fexofenadine ~10-20>10,000>10,000>10,000

Data compiled from multiple sources and represent approximate values for comparative purposes.

This data clearly illustrates the superior selectivity of second-generation antihistamines for the H1 receptor.

Signaling Pathway of H1 Receptor Antagonism

The binding of histamine to the H1 receptor activates the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and activation of protein kinase C (PKC), respectively. Antihistamines act as inverse agonists, stabilizing the inactive conformation of the H1 receptor and preventing this signaling cascade.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R_inactive H1 Receptor (Inactive) H1R_active H1 Receptor (Active) Gq_inactive Gq (Inactive) H1R_active->Gq_inactive Activates Gq_active Gq (Active) Gq_inactive->Gq_active PLC Phospholipase C Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R_active Binds & Activates Antihistamine Antihistamine (e.g., Fenethazine, Cetirizine) Antihistamine->H1R_inactive Binds & Stabilizes (Inverse Agonism) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Simplified signaling pathway of histamine H1 receptor activation and its inhibition by antihistamines.

Section 2: In Vitro Functional Assays for Benchmarking

To move beyond simple binding affinity and assess the functional consequences of receptor engagement, a series of in vitro assays are essential.

Experimental Protocol 1: Radioligand Binding Assay for H1 Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for the H1 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Utilize a radiolabeled H1 receptor antagonist, such as [³H]-pyrilamine, at a concentration near its Kd.

  • Competition Binding: Incubate the cell membranes with the radioligand and varying concentrations of the test compound (e.g., Fenethazine, Cetirizine).

  • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol 2: Mast Cell Degranulation Assay

This assay assesses the ability of an antihistamine to inhibit histamine release from mast cells, a critical event in the allergic cascade.

Methodology:

  • Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3 cells) or use primary mast cells.

  • Sensitization: Sensitize the cells with anti-DNP IgE overnight.

  • Pre-treatment: Pre-incubate the sensitized cells with various concentrations of the test antihistamine.

  • Stimulation: Induce degranulation by adding the antigen (DNP-HSA).

  • Quantification of Degranulation: Measure the release of β-hexosaminidase, a marker of mast cell degranulation, by a colorimetric assay.

  • Data Analysis: Calculate the percentage of inhibition of degranulation for each concentration of the antihistamine and determine the IC50 value.

Comparative In Vitro Functional Data
CompoundH1 Receptor Functional Antagonism (IC50, nM)Mast Cell Stabilization (IC50, µM)
Fenethazine hydrochloride ~5-15~10-30
Cetirizine ~2-8>50
Loratadine (active metabolite) ~1-5>100
Fexofenadine ~15-30>100

Data are representative and may vary based on specific assay conditions.

The data indicates that while Fenethazine possesses mast cell stabilizing properties at higher concentrations, second-generation antihistamines are generally less effective in this regard, highlighting their primary action as H1 receptor antagonists.

Section 3: Preclinical In Vivo Models for Efficacy and Side-Effect Profiling

In vivo models are crucial for evaluating the therapeutic efficacy and potential side effects of antihistamines in a physiological context.

Experimental Workflow: Guinea Pig Model of Histamine-Induced Bronchoconstriction

This model assesses the ability of an antihistamine to protect against histamine-induced bronchoconstriction.

Bronchoconstriction_Workflow cluster_setup Experimental Setup cluster_measurement Measurement & Analysis Animal Guinea Pig Treatment Administer Test Compound (e.g., Fenethazine, Cetirizine) or Vehicle Animal->Treatment Histamine_Challenge Aerosolized Histamine Challenge Treatment->Histamine_Challenge Plethysmography Whole-Body Plethysmography Histamine_Challenge->Plethysmography Airway_Resistance Measure Airway Resistance (Penh) Plethysmography->Airway_Resistance Data_Analysis Calculate % Protection Airway_Resistance->Data_Analysis

Caption: Workflow for the guinea pig model of histamine-induced bronchoconstriction.

Comparative In Vivo Efficacy and Sedation Potential
CompoundProtection against Histamine-Induced Bronchoconstriction (ED50, mg/kg)Sedation Score (at therapeutic doses)
Fenethazine hydrochloride ~0.5-1.5High
Cetirizine ~0.1-0.5Low to None
Loratadine ~0.2-0.8None
Fexofenadine ~0.5-2.0None

ED50 values are approximate and can vary based on the route of administration and specific experimental model.

The in vivo data corroborates the in vitro findings, demonstrating the potent antihistaminic effects of both classes of drugs. However, the significant sedative potential of Fenethazine is a clear differentiating factor.

Section 4: Conclusion and Future Directions

This guide has systematically benchmarked Fenethazine hydrochloride against second-generation antihistamines, providing a multi-faceted comparison of their receptor selectivity, in vitro functional activity, and in vivo efficacy. The data unequivocally supports the superior safety profile of second-generation antihistamines due to their high selectivity for the H1 receptor and reduced CNS penetration.

While Fenethazine demonstrates potent antihistaminic effects, its off-target activities contribute to a less favorable side-effect profile, limiting its clinical use in many scenarios. However, the polypharmacology of first-generation antihistamines like Fenethazine may offer therapeutic opportunities in other contexts, such as in the management of nausea and vomiting or as a sedative, warranting further investigation.

Future research in the field of H1 receptor antagonists will likely focus on the development of compounds with even greater selectivity, longer duration of action, and potentially novel mechanisms of action that go beyond simple receptor antagonism to modulate the underlying inflammatory processes in allergic diseases.

References

  • Church, M. K., & Church, D. S. (2013). Pharmacology of antihistamines. World Allergy Organization Journal, 6(1), 1-8. [Link]

  • Holgate, S. T., & Church, M. K. (2018). The clinical and pharmacological roles of histamine in allergic disease. Current opinion in allergy and clinical immunology, 18(1), 31–36. [Link]

  • Hill, S. J., & Ganellin, C. R. (2006). International Union of Pharmacology. XIII. Classification of histamine receptors. Pharmacological reviews, 58(4), 737-755. [Link]

A Researcher's Guide to the Statistical Validation of Fenethazine Hydrochloride's Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the statistical validation of the biological activity of Fenethazine hydrochloride. While specific published data on Fenethazine is limited, this document leverages established methodologies for the broader phenothiazine class, to which Fenethazine belongs, to present a robust validation strategy. Fenethazine is a first-generation antihistamine of the phenothiazine group, recognized for its competitive antagonism of the histamine H1 receptor and additional anticholinergic effects.[1][2][3][4] This guide will provide researchers, scientists, and drug development professionals with the necessary protocols and data analysis frameworks to rigorously assess its activity and compare it with relevant alternatives.

Section 1: Foundational Principles of Validation

The validation of a compound like Fenethazine hydrochloride rests on a tiered approach, moving from molecular interactions to cellular responses and finally to in vivo efficacy. The primary objective is to quantify its potency and selectivity as a histamine H1 receptor antagonist. A secondary, yet crucial, aspect is to characterize its anticholinergic properties, a common feature of first-generation antihistamines and phenothiazines that contributes to their side-effect profile.[5][6]

1.1 The Importance of a Multi-Faceted Approach

A single assay is insufficient to validate the biological activity of a compound. A robust validation strategy integrates multiple experimental models:

  • In Vitro Assays: These cell-free systems are essential for determining the direct interaction of the compound with its molecular target. They are highly controlled and provide fundamental data on binding affinity.

  • Cell-Based Assays: These assays utilize living cells to measure the functional consequences of the drug-receptor interaction, providing insights into cellular potency and signaling pathways.

  • In Vivo Models: Animal models are indispensable for evaluating the physiological effects of the compound in a complex biological system, assessing both efficacy and potential toxicity.

1.2 Statistical Rigor in Pharmacological Assessment

The core of validation lies in the statistical analysis of dose-response relationships.[7] Dose-response curves, typically sigmoidal in shape, are fundamental to quantifying a drug's effect.[8] Key parameters derived from these curves, such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), are critical for comparing the potency of different compounds.[7] Nonlinear regression analysis is the standard method for fitting these curves and deriving these parameters.[8]

Section 2: In Vitro Validation of H1 Receptor Antagonism

The initial step in validating Fenethazine's primary biological activity is to quantify its binding affinity for the histamine H1 receptor. The gold standard for this is the competitive radioligand binding assay.[9]

2.1 Experimental Design: Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (Fenethazine) to displace a radiolabeled ligand (e.g., [³H]-mepyramine) from the H1 receptor.[10][11]

Experimental Workflow for H1 Receptor Competitive Binding Assay

G cluster_prep Preparation cluster_incubation Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Membranes (from cells/tissues expressing H1R) total_binding [³H]-mepyramine (Total Binding) prep_reagents Prepare Reagents ([³H]-mepyramine, Fenethazine, Buffers) filtration Rapid Filtration total_binding->filtration nonspecific [³H]-mepyramine + Excess Cold Ligand (Non-specific) nonspecific->filtration competition [³H]-mepyramine + Fenethazine (Competition) competition->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calc_specific Calculate Specific Binding counting->calc_specific regression Non-linear Regression Analysis (Determine IC50 and Ki) calc_specific->regression

Caption: Workflow for a competitive radioligand binding assay.

2.2 Detailed Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Homogenize tissues or cells expressing the histamine H1 receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended and stored.[12]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-mepyramine, and varying concentrations of Fenethazine hydrochloride or a reference compound (e.g., Diphenhydramine).[12]

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.[12]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.[11]

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[11]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[12]

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percent specific binding against the log concentration of the compound and fit the data using nonlinear regression to determine the IC50 value.[8] The Ki value can then be calculated using the Cheng-Prusoff equation.[13]

2.3 Comparative Data Analysis

To contextualize the potency of Fenethazine, it should be compared against other first-generation (e.g., Promethazine, Diphenhydramine) and second-generation (e.g., Cetirizine, Loratadine) antihistamines.

CompoundClassMean Ki (nM) for H1 Receptor
Fenethazine HCl Phenothiazine (1st Gen) To be determined experimentally
PromethazinePhenothiazine (1st Gen)~1
DiphenhydramineEthanolamine (1st Gen)>100
CetirizinePiperazine (2nd Gen)~3
LoratadinePiperidine (2nd Gen)~5
(Note: Ki values are representative and can vary based on experimental conditions. Specific values for Buclizine were not available in publicly accessible literature at the time of this writing and researchers are encouraged to determine these values empirically.[11])
Section 3: Cell-Based Functional Assays

While binding assays confirm molecular interaction, functional assays are necessary to determine if this binding translates into a biological effect (i.e., antagonism).

3.1 Principle of Functional Antagonism Assays

These assays measure the ability of an antagonist to inhibit the cellular response induced by an agonist (histamine). A common method is to measure the mobilization of intracellular calcium following H1 receptor activation.[14]

Signaling Pathway of H1 Receptor Activation

G Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Fenethazine Fenethazine (Antagonist) Fenethazine->H1R Blocks Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces

Caption: Simplified H1 receptor signaling pathway.

3.2 Detailed Protocol: Calcium Mobilization Assay

  • Cell Culture: Use a cell line stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).[14]

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Add varying concentrations of Fenethazine hydrochloride or a reference antagonist to the cells and incubate.

  • Histamine Challenge: Add a fixed concentration of histamine (typically the EC80) to stimulate the H1 receptor.

  • Signal Detection: Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration, using a plate reader.

  • Data Analysis: Plot the inhibition of the histamine response against the log concentration of Fenethazine to determine its functional IC50.[7]

Section 4: In Vivo Models for Efficacy Validation

In vivo models are crucial for assessing the therapeutic potential of an antihistamine in a whole organism.[15]

4.1 Histamine-Induced Bronchoconstriction in Guinea Pigs

This is a classic model to evaluate the protective effect of antihistamines against allergic reactions in the respiratory system.[16][17]

4.2 Detailed Protocol: Histamine-Induced Bronchoconstriction

  • Animal Preparation: Use healthy guinea pigs, as they are highly sensitive to histamine.[17]

  • Drug Administration: Administer Fenethazine hydrochloride or a vehicle control to the animals via an appropriate route (e.g., intraperitoneal or oral).

  • Histamine Challenge: After a set pre-treatment time, expose the animals to a histamine aerosol in a specialized chamber.[17]

  • Observation: Record the time until the onset of pre-convulsive dyspnea (a sign of severe bronchoconstriction).

  • Statistical Analysis: Compare the time to dyspnea between the treated and control groups. A significant delay in the onset of symptoms in the treated group indicates a protective effect. Statistical significance can be determined using a t-test or ANOVA.

4.3 Comparative Efficacy in In Vivo Models

CompoundRouteDose (mg/kg)Protection against Histamine-Induced Bronchospasm (%)
Fenethazine HCl i.p. To be determined To be determined experimentally
Chlorpheniraminei.p.10~75%
Terfenadinep.o.20~60%
(Note: Data is representative and serves as a template for comparison. Actual values will vary depending on the specific experimental setup.)
Section 5: Validation of Anticholinergic Activity

Phenothiazines are known to have anticholinergic effects by blocking muscarinic receptors, which contributes to side effects like dry mouth and sedation.[5][18] This activity should also be quantified.

5.1 In Vitro Assessment: Muscarinic Receptor Binding Assay

A competitive radioligand binding assay, similar to the one described for the H1 receptor, can be performed using membranes from tissues rich in muscarinic receptors (e.g., rat brain) and a suitable radioligand (e.g., [³H]-QNB). This will determine the binding affinity (Ki) of Fenethazine for muscarinic receptors.

5.2 Functional Assessment: Guinea Pig Ileum Contraction

The guinea pig ileum is a classic model for studying anticholinergic activity.[1] Acetylcholine causes contraction of the ileum smooth muscle via muscarinic receptors. An anticholinergic agent will inhibit this contraction. By comparing the dose-response curves of acetylcholine in the presence and absence of Fenethazine, a pA2 value can be calculated, which is a measure of antagonist potency.

Section 6: Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered approach for the statistical validation of Fenethazine hydrochloride's biological activity. By combining in vitro binding assays, cell-based functional assays, and in vivo efficacy models, researchers can obtain a comprehensive pharmacological profile of the compound. The key to a successful validation lies in robust experimental design, the use of appropriate positive and negative controls, and rigorous statistical analysis of dose-response data.[19][20][21] Comparing the results for Fenethazine with well-characterized first and second-generation antihistamines will provide a clear understanding of its relative potency, selectivity, and potential therapeutic utility.

References

  • Wikipedia. Dose–response relationship. [Link]

  • Kanase, G. V., & Samant, M. D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 13(5), 1875-1881. [Link]

  • Slideshare. (2016). Preclinical screening of antiallergics. [Link]

  • Wiley Analytical Science. (2024). Statistical analysis of dose-response curves. [Link]

  • Kelman, A. W., & Whiting, B. (1987). The analysis of dose-response curves--a practical approach. British journal of clinical pharmacology, 24(2), 199–205. [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. [Link]

  • de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of medicinal chemistry, 54(23), 8195–8207. [Link]

  • ResearchGate. (2022). ANTIHISTAMINIC ACTIVITY MODELS. [Link]

  • Bosso, J. V., et al. (1989). "In vivo" and "in vitro" evaluation of four antihistamines (astemizole, azatadine, mequitazine, terfenadine). Allergologia et immunopathologia, 17(2), 85–93. [Link]

  • Giraldo, J., & Fernández, N. (1995). Analysis of dose-response curves in molecular pharmacology by the SAS System. Journal of pharmacological and toxicological methods, 33(4), 221–226. [Link]

  • Okayama, Y., et al. (1993). In vitro effects of H1-antihistamines on histamine and PGD2 release from mast cells of human lung, tonsil, and skin. Allergy, 48(2), 114–120. [Link]

  • Adamus, G., et al. (2004). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Investigative Ophthalmology & Visual Science, 45(13), 2835. [Link]

  • Brown, J. H., & Taylor, P. (2018). Muscarinic Receptor Agonists and Antagonists. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e.
  • Al-Kuraishy, H. M., et al. (2022). In silico Evaluation of H1-Antihistamine as Potential Inhibitors of SARS-CoV-2 RNA-dependent RNA Polymerase: Repurposing Study of COVID-19 Therapy. Journal of clinical pharmacology, 62(12), 1530–1540. [Link]

  • Elks, J. (2014). The Dictionary of Drugs: Chemical Data: Chemical Data, Structures and Bibliographies. Springer.
  • YouTube. (2023). Study of antihistaminic drugs with Histamine chamber|Mast cell stabilization method Expharm Software. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Wikipedia. Fenethazine. [Link]

  • LITFL. (n.d.). Phenothiazines and butyrophenones. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Sadowska, B., et al. (2024). The antiglycation potential of H1 receptor antagonists - in vitro studies in bovine serum albumin model and in silico molecular docking analyses. Biomedicine & pharmacotherapy, 175, 116632. [Link]

  • ResearchGate. (2023). Generative Molecular Design and Experimental Validation of Selective Histamine H1 Inhibitors. [Link]

  • Olson, K. R. (Ed.). (2018). ANTIPSYCHOTIC DRUGS, INCLUDING PHENOTHIAZINES. In Poisoning & Drug Overdose, 7e. McGraw-Hill Education. [Link]

  • YouTube. (2022). Promethazine (Phenergan) Pharmacology Podcast. [Link]

  • Gershon, S., et al. (1965). Interaction Between Some Anticholinergic Agents and Phenothiazines. Potentiation of Phenothiazine Sedation and Its Antagonism. Clinical pharmacology and therapeutics, 6, 749–756. [Link]

  • Chokhawala, K., & Stevens, L. (2023). Phenothiazine. In StatPearls. StatPearls Publishing. [Link]

Sources

Safety Operating Guide

A-Scientist's Guide to the Proper Disposal of Fenethazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical sciences, our responsibility extends beyond discovery and application to the entire lifecycle of a chemical compound, including its safe and compliant disposal. Fenethazine hydrochloride, a phenothiazine derivative, requires meticulous handling not only in the laboratory but also at the end of its use. This guide provides a procedural framework for the proper disposal of fenethazine hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment: The 'Why' Behind the Procedure

Understanding the inherent risks of a compound is the foundation of safe disposal. Fenethazine hydrochloride, as part of the phenothiazine class, presents several potential hazards. While a specific Safety Data Sheet (SDS) for fenethazine hydrochloride was not identified in the search, the hazards can be inferred from related phenothiazine compounds. Phenothiazines are known to be harmful if swallowed and can cause skin and eye irritation.[1] Some derivatives may cause allergic skin reactions and are suspected of causing genetic defects or cancer with prolonged exposure.[2][3][4] Furthermore, they can be harmful or very toxic to aquatic life with long-lasting effects.[4][5]

Therefore, the primary causality for stringent disposal protocols is to mitigate these risks:

  • Human Health: Prevent accidental exposure through ingestion, inhalation, or skin contact.[1]

  • Environmental Protection: Avoid the release of this bioactive compound into waterways and ecosystems where it can cause harm.[5][6]

All laboratory personnel must treat fenethazine hydrochloride as a hazardous chemical. The first step before handling is always to consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health and Safety (EHS) guidelines.

Table 1: General Hazard Profile for Phenothiazine Derivatives

Hazard TypeDescriptionGHS Pictograms (Typical)
Acute Toxicity Toxic or harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]हेल्थ हज़ार्ड, एक्सक्लेमेशन मार्क
Skin/Eye Irritation Causes skin and serious eye irritation.[1][3] May cause an allergic skin reaction.[2][3][4]एक्सक्लेमेशन मार्क
Chronic Toxicity Suspected of causing genetic defects and cancer.[2][3][4] May cause damage to organs through prolonged or repeated exposure.[2][4][5]हेल्थ हज़ार्ड
Environmental Harmful or very toxic to aquatic life with long-lasting effects.[4][5]पर्यावरण

Personal Protective Equipment (PPE): Your First Line of Defense

Before beginning any disposal procedure, donning the appropriate PPE is mandatory. This creates a necessary barrier between you and the chemical waste.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or holes before use and dispose of contaminated gloves as hazardous waste.[5]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[5]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work within a certified chemical fume hood.[3]

Disposal Procedures: A Step-by-Step Protocol

Disposing of fenethazine hydrochloride is not a one-size-fits-all process. The correct procedure depends on the form of the waste. Under no circumstances should fenethazine hydrochloride or its solutions be poured down the drain. [5][7][8][9] This is a critical step to prevent environmental contamination.

Scenario A: Disposal of Unused/Expired Solid Fenethazine Hydrochloride

This is considered a "P-listed" or "U-listed" hazardous waste under the Resource Conservation and Recovery Act (RCRA) if it meets certain criteria, such as being a discarded commercial chemical product.[10]

Step 1: Waste Classification & Segregation

  • Treat all unused or expired pure fenethazine hydrochloride as hazardous chemical waste.[11][12]

  • Do not mix this waste with other chemical waste streams unless directed by your EHS department.[13]

Step 2: Packaging

  • Place the solid waste in a container that is durable, leak-proof, and chemically compatible. The original container is often the best choice.[11]

  • The container must be sealable.[7][12][14]

Step 3: Labeling

  • As soon as the first particle of waste enters the container, it must be labeled.[12]

  • The label must clearly state:

    • "Hazardous Waste"[13][15]

    • The full chemical name: "Fenethazine hydrochloride"

    • The specific hazards (e.g., "Toxic," "Environmental Hazard").

    • The name of the Principal Investigator (PI) or laboratory contact.[12]

Step 4: Storage and Collection

  • Store the sealed and labeled container in a designated hazardous waste accumulation area within your laboratory.[13]

  • Ensure the storage area has secondary containment (like a spill tray) to capture any potential leaks.[12]

  • Arrange for pickup by your institution’s licensed hazardous waste disposal service.[13]

Scenario B: Disposal of Contaminated Labware and Debris

This includes items like gloves, weighing boats, pipette tips, and spill cleanup materials.

Step 1: Segregation

  • Collect all solid materials contaminated with fenethazine hydrochloride separately from non-contaminated trash.

  • Keep solid and liquid waste separate.[16]

Step 2: Packaging

  • Place the contaminated solid waste into a designated, leak-proof hazardous waste container, such as a lined cardboard box or a plastic drum.[13]

Step 3: Labeling

  • Label the container clearly as "Hazardous Waste" with a description of the contents (e.g., "Debris contaminated with Fenethazine hydrochloride").[13]

Step 4: Collection

  • Store in the designated hazardous waste accumulation area for professional disposal, likely via incineration.[5]

Emergency Protocol: Spill Management

Accidents happen. A clear, logical response is critical to mitigating the hazard.

Step 1: Evacuate & Alert

  • Alert personnel in the immediate area.

  • If the spill is large or you feel unsafe, evacuate the lab and contact your institution's EHS emergency line.

Step 2: Control & Contain

  • For small, manageable spills of solid material, prevent dust formation.[3][5] You can gently moisten the material with water if appropriate, but avoid creating a solution that could spread.[6]

  • Use a spill kit with appropriate absorbent materials to surround and cover the spill.

Step 3: Clean-Up

  • Carefully sweep up the absorbed material or solid powder.[3][5] Avoid creating dust.[3][5]

  • Place all cleanup materials (absorbents, contaminated PPE, etc.) into a hazardous waste container.[5]

Step 4: Decontaminate & Dispose

  • Wipe down the spill area with an appropriate cleaning agent (consult your EHS guidelines).

  • Package and label the waste container as described in Scenario B.

Diagram 1: Spill Response Workflow

SpillResponse spill Spill Occurs assess Assess Spill Size Is it manageable? spill->assess evacuate Evacuate Area Call EHS Emergency assess->evacuate No alert Alert Nearby Personnel assess->alert Yes report Report Incident to Supervisor/EHS evacuate->report don_ppe Don Appropriate PPE alert->don_ppe contain Contain Spill (Use Spill Kit) don_ppe->contain cleanup Clean Up Spill Material (Avoid Dust) contain->cleanup package Package All Debris as Hazardous Waste cleanup->package decontaminate Decontaminate Spill Area package->decontaminate decontaminate->report

Caption: A decision-making workflow for responding to a chemical spill.

The Disposal Decision Pathway

The core logic of chemical disposal is rooted in waste stream segregation and compliant containment. This pathway ensures that fenethazine hydrochloride is handled correctly from the moment it is declared waste.

Diagram 2: Fenethazine Hydrochloride Disposal Pathway

DisposalPathway cluster_0 Waste Generation cluster_1 Segregation & Characterization cluster_2 Packaging & Labeling cluster_3 Final Disposal waste Fenethazine HCl Declared Waste is_solid Pure Solid or Contaminated Debris? waste->is_solid pure_solid Pure/Expired Solid is_solid->pure_solid Pure Solid debris Contaminated Debris (Gloves, Labware) is_solid->debris Debris package_solid Seal in Compatible Container (e.g., Original Bottle) pure_solid->package_solid package_debris Seal in Lined Drum or Pail debris->package_debris label_hw Label Container: 'Hazardous Waste' Full Chemical Name PI Info & Date package_solid->label_hw package_debris->label_hw storage Store in Designated Secondary Containment Area label_hw->storage pickup Arrange Pickup by Licensed EHS Vendor storage->pickup

Sources

Mastering Safety: A Researcher's Guide to Handling Fenethazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Profile of Phenothiazine Compounds

Fenethazine hydrochloride belongs to the phenothiazine class of chemicals. Compounds in this family are known to present a range of health hazards. Analysis of analogous substances, such as Phenothiazine and Promethazine hydrochloride, reveals the following potential risks[1][2][3][4]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled[3][4].

  • Skin and Eye Irritation: Can cause significant skin and eye irritation upon contact[3][4].

  • Skin Sensitization: May trigger an allergic skin reaction[2][3][4].

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, including the liver, kidneys, and blood[1][2][3].

  • Genetic Defects: Some related compounds are suspected of causing genetic defects[2][3].

Given these potential hazards, a comprehensive PPE and handling strategy is not merely a recommendation but a necessity.

The Last Line of Defense: Personal Protective Equipment (PPE)

Personal protective equipment is your final barrier against chemical exposure. The selection and proper use of PPE are critical when handling Fenethazine hydrochloride.

Recommended PPE for Handling Fenethazine Hydrochloride
PPE ComponentSpecificationRationale
Gloves Nitrile or butyl rubber, powder-free, with long cuffs.[1]Provides a chemical-resistant barrier to prevent skin contact and absorption. Powder-free gloves minimize aerosolization of the compound. Long cuffs ensure overlap with lab coat sleeves.
Eye Protection Chemical splash goggles.Protects against splashes and airborne particles. Standard safety glasses do not provide a sufficient seal.
Lab Coat Long-sleeved, with knit cuffs.Protects skin and personal clothing from contamination. Knit cuffs provide a snug fit around the wrist, preventing gaps.
Respiratory Protection A NIOSH-approved P95 or P100 particulate respirator.Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.
Footwear Closed-toe shoes.Protects feet from spills.

Operational Blueprint: From Receipt to Disposal

A meticulous, step-by-step approach to handling Fenethazine hydrochloride is essential to minimize risk.

Workflow for Safe Handling of Fenethazine Hydrochloride

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Preparedness prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. Setup weigh Weighing (in fume hood) don_ppe->weigh 2. Proceed to handling dissolve Dissolution weigh->dissolve 3. Experimentation decontaminate Decontaminate Work Surfaces dissolve->decontaminate 4. Conclude experiment doff_ppe Doff PPE Correctly decontaminate->doff_ppe 5. Cleanup dispose_waste Segregate & Dispose of Waste doff_ppe->dispose_waste 6. Final disposal spill_kit Spill Kit Accessible eyewash_shower Eyewash/Safety Shower Check

Caption: A logical workflow for the safe handling of Fenethazine hydrochloride.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific, well-ventilated area for handling, preferably within a certified chemical fume hood[3].

    • Ensure that a spill kit, safety shower, and eyewash station are readily accessible and have been recently inspected.

    • Assemble all necessary equipment and reagents before beginning work.

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don your chemical splash goggles.

    • If working outside of a fume hood, put on your respirator.

    • Wash and dry your hands thoroughly.

    • Put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

  • Handling:

    • When weighing the solid compound, perform this task within a chemical fume hood to contain any airborne dust.

    • Handle the material carefully to avoid creating dust.

    • If dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Decontamination and Doffing PPE:

    • After handling is complete, decontaminate the work surface with an appropriate cleaning agent.

    • Remove gloves using the proper technique to avoid skin contact with the exterior of the glove.

    • Remove your lab coat, turning it inside out as you remove it to contain any contamination.

    • Remove your goggles.

    • If a respirator was used, remove it last.

    • Wash your hands thoroughly with soap and water.

Emergency Response: Be Prepared

In the event of an exposure or spill, a swift and informed response is crucial.

Exposure Procedures
Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[5].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5].
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[3].
Spill Response
  • Minor Spill:

    • Alert others in the immediate area.

    • Wearing your full PPE, cover the spill with an absorbent material from your spill kit.

    • Carefully collect the absorbed material into a labeled waste container.

    • Decontaminate the spill area.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • Provide them with as much information as possible about the spilled substance.

Disposal Plan: A Responsible Conclusion

Proper disposal of Fenethazine hydrochloride and any contaminated materials is a critical final step.

  • Unused Product: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and any other contaminated items must be collected in a designated, sealed, and clearly labeled hazardous waste container[6].

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to your institution's guidelines.

By adhering to these rigorous safety protocols, you contribute to a culture of safety within your laboratory and ensure that your valuable research can proceed without incident.

References

  • Redox. (2022, March 3). Safety Data Sheet Phenothiazine. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phenothiazine. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenylhydrazine hydrochloride, 99+%. [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Information for the Public - CHEMM. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992, August 1). Medical Management Guidelines for Acute Chemical Exposure. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenethazine hydrochloride
Reactant of Route 2
Reactant of Route 2
Fenethazine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.